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Core Science & Biosynthesis

Foundational

Structural Utility and Synthetic Applications of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

Executive Summary As medicinal chemistry increasingly targets complex protein-protein interactions and challenging receptor sites, the strategic selection of building blocks becomes paramount. tert-Butyl ((tetrahydrofura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly targets complex protein-protein interactions and challenging receptor sites, the strategic selection of building blocks becomes paramount. tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate (CAS: 274901-68-7) is a highly versatile, orthogonally protected amine intermediate. This technical guide explores its structural advantages, physicochemical properties, and step-by-step methodologies for its integration into active pharmaceutical ingredient (API) synthesis, specifically focusing on its role in developing beta-blocker analogs and chiral polymers.

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for optimizing reaction conditions, solvent selection, and purification strategies. The quantitative data is summarized below for rapid reference[1].

PropertySpecification
Chemical Name tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate
CAS Number 274901-68-7
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.27 g/mol
Melting Point 45–50 °C (Crystalline Solid)
Boiling Point 180–190 °C at 760 mmHg
Solubility Profile Moderately soluble in DCM and DMF; limited aqueous solubility
Stability Stable under basic conditions; highly sensitive to strong acids

Mechanistic Utility in Drug Design

The architectural design of tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate offers three distinct mechanistic advantages for drug development professionals:

  • Boc-Protection Strategy (Chemoselectivity): The tert-butyloxycarbonyl (Boc) group provides essential steric shielding and electronic deactivation of the primary amine. This prevents unwanted nucleophilic attacks during upstream multi-step syntheses (e.g., cross-coupling or oxidation reactions). The Boc group is completely orthogonal to basic and catalytic hydrogenation conditions, allowing for highly selective deprotection[1].

  • Pharmacokinetic Modulation via the THF Ring: Incorporating a tetrahydrofuran (THF) moiety is a proven strategy to enhance membrane permeability. The oxygen atom within the THF ring acts as a potent hydrogen bond acceptor, improving target binding affinity (e.g., at G-protein coupled receptors) while optimizing the lipophilicity-to-aqueous-solubility ratio.

  • Stereochemical Anchoring: The C2 position of the THF ring is a chiral center. Enantiopure derivatives of this compound serve as critical chiral building blocks, not only in pharmaceuticals but also in material science for synthesizing liquid crystal polymers where the THF moiety dictates mesomorphic properties[1].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Chemoselective Boc Deprotection

Causality: Deprotection requires strong acidic conditions to protonate the carbamate oxygen. This triggers the loss of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and subsequent decarboxylation. Dichloromethane (DCM) is selected as a non-polar, non-nucleophilic solvent to maintain solubility while moderating the reaction's mild exotherm.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate in anhydrous DCM to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Reasoning: Cooling minimizes the risk of premature polymerization or side reactions of the highly reactive carbocation intermediate.

  • Reagent Addition: Dropwise, add Trifluoroacetic Acid (TFA) to achieve a 20% v/v TFA/DCM solution.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

  • Termination: Concentrate the mixture under reduced pressure to drive off volatile isobutylene, CO₂, and excess TFA.

  • Self-Validation Checkpoint: Triturate the resulting crude oil with cold diethyl ether to precipitate the TFA salt as a crystalline solid. Validation is confirmed via TLC (a positive ninhydrin stain indicates a free primary amine) and ¹H NMR (marked by the complete disappearance of the 9H singlet at ~1.4 ppm corresponding to the tert-butyl group).

BocDeprotection A tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate (Boc-Protected Amine) B Acidic Cleavage (20% TFA in DCM, 0 °C to RT) A->B Protonation of Carbamate C Volatile Byproducts Isobutylene (g) + CO2 (g) B->C Elimination & Decarboxylation D (Tetrahydrofuran-2-yl)methanamine (Free Amine TFA Salt) B->D Product Isolation

Fig 1. Workflow of Boc-deprotection yielding the free amine and volatile byproducts.

Protocol B: Synthesis of Beta-Blocker Analogs via Epoxide Opening

Causality: The liberated free amine acts as a nucleophile to open an aryl glycidyl ether (epoxide scaffold). Ethanol is chosen as a protic solvent because its hydrogen-bonding capabilities stabilize the developing alkoxide intermediate, thereby accelerating the regioselective ring-opening process[1].

Step-by-Step Methodology:

  • Neutralization: Suspend the (tetrahydrofuran-2-yl)methanamine TFA salt in absolute ethanol. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Reasoning: DIPEA acts as a sterically hindered, non-nucleophilic base to liberate the free amine without competing for the epoxide electrophile.

  • Coupling: Add 1.0 equivalent of the target aryl glycidyl ether to the solution.

  • Thermal Activation: Reflux the mixture at 80 °C for 12 hours under an inert nitrogen atmosphere.

  • Purification: Cool to room temperature, concentrate under vacuum, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Self-Validation Checkpoint: LC-MS analysis must confirm the expected [M+H]⁺ mass of the secondary amine product. ¹H NMR will validate the regioselective opening via the characteristic downfield shift of the newly formed secondary hydroxyl methine proton (-CH-OH) at approximately 3.8–4.2 ppm.

EpoxideOpening N1 (Tetrahydrofuran-2-yl)methanamine N3 Nucleophilic Addition (Reflux, EtOH) N1->N3 Nucleophile N2 Aryl Glycidyl Ether (Epoxide Scaffold) N2->N3 Electrophile N4 Beta-Blocker Analog (Secondary Amine) N3->N4 Regioselective Ring Opening

Fig 2. Synthetic strategy for beta-blocker analogs via nucleophilic epoxide opening.

Safety, Storage, and Handling

Due to its chemical nature, strict adherence to handling protocols is required:

  • Storage: Must be stored in a tightly sealed container at temperatures below 20 °C. It must be strictly protected from moisture and acidic vapors to prevent premature hydrolysis[1].

  • Handling: Perform all transfers in a well-ventilated fume hood to prevent the accumulation of vapors, which pose an inhalation hazard.

  • PPE: Standard laboratory coat, nitrile gloves, and safety goggles are mandatory. In the event of dermal contact, immediate flushing with water is required to mitigate irritation.

References

Sources

Exploratory

An In-depth Technical Guide to Boc-Aminomethyl Tetrahydrofuran Isomers

Abstract The tert-butyloxycarbonyl (Boc) protecting group is fundamental to modern organic synthesis, enabling complex molecular construction by temporarily masking the reactivity of amine functional groups.[1] This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is fundamental to modern organic synthesis, enabling complex molecular construction by temporarily masking the reactivity of amine functional groups.[1] This guide focuses on a specific class of valuable building blocks: Boc-protected aminomethyl tetrahydrofurans. These reagents are integral to medicinal chemistry and drug discovery due to the favorable physicochemical properties imparted by the tetrahydrofuran (THF) moiety, such as improved solubility and metabolic stability.[2] This document provides a detailed examination of the key positional isomers, their physicochemical properties, a representative synthetic protocol with mechanistic insights, and their applications in the pharmaceutical sciences.

Introduction: The Strategic Role of Boc-Protected Tetrahydrofuran Building Blocks

In the intricate field of drug development, the precise control of molecular architecture is paramount. The Boc protecting group offers an ideal balance of stability and lability; it is robust enough to withstand a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[1][] This allows for the selective unmasking of an amine, preparing it for subsequent coupling reactions.

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional structural element that can favorably interact with biological targets.[2] When combined, the Boc-protected amine and the THF ring create a versatile building block used to introduce this desirable heterocyclic motif into larger, more complex molecules.[] This guide will detail the properties and synthesis of the two primary positional isomers based on the attachment point to the THF ring.

Core Physicochemical Properties of Key Isomers

The seemingly minor difference in the attachment point of the aminomethyl group to the tetrahydrofuran ring—either at the 2-position or the 3-position—results in distinct chemical entities with different molecular formulas and weights. These differences are critical for stoichiometric calculations, analytical characterization, and understanding their unique chemical behavior.

tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a key building block where the protected aminomethyl group is adjacent to the ring oxygen. This positioning influences the molecule's electronic properties and steric accessibility. In contrast, tert-Butyl ((tetrahydrofuran-3-yl)methyl)carbamate places the substituent on the carbon beta to the oxygen, leading to a different spatial arrangement and reactivity profile. A third, less common but structurally distinct isomer, tert-Butyl (tetrahydrofuran-3-yl)carbamate , features the Boc-protected amine directly attached to the ring.

The fundamental properties of these isomers are summarized below for easy reference and comparison.

Propertytert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamatetert-Butyl ((tetrahydrofuran-3-yl)methyl)carbamatetert-Butyl (tetrahydrofuran-3-yl)carbamate
CAS Number 274901-68-7[5]1487925-72-3[6]444608-45-1[7][8]
Molecular Formula C₁₀H₁₉NO₃[5]C₁₀H₁₉NO₃C₉H₁₇NO₃[7][8][9]
Molecular Weight 201.266 g/mol [5]201.27 g/mol [6]187.24 g/mol [7][8][9]
Appearance Crystalline Solid[5]--
Melting Point 45-50 °C[5]--
Boiling Point ~180-190 °C @ 760 mmHg[5]--
Storage 2-8 °C, sealed from moisture[5]Inert atmosphere, 2-8°CDry, sealed place[9]

Table 1: Comparative physicochemical data for key isomers of Boc-aminomethyl tetrahydrofuran.

Synthesis and Mechanistic Considerations

The synthesis of Boc-protected amines is a well-established transformation in organic chemistry. The most common and efficient method involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1][10]

General Experimental Protocol: N-tert-Butoxycarbonylation

This protocol outlines the standard procedure for protecting an aminomethyl tetrahydrofuran hydrochloride salt.

Materials:

  • (Tetrahydrofuran-2-yl)methanamine hydrochloride (or other isomer)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic system with water)[11]

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Amine Preparation: If starting with the hydrochloride salt, dissolve it in the chosen organic solvent. Add an aqueous solution of a base like sodium bicarbonate and stir until the free amine is generated. Extract the free amine into an organic layer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the free aminomethyl tetrahydrofuran in the chosen solvent (e.g., THF).

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. The reaction is typically conducted at room temperature.[10]

  • Reaction Monitoring: Stir the mixture until the reaction is complete. Progress can be monitored effectively using Thin Layer Chromatography (TLC).

  • Workup: Once complete, wash the reaction mixture with water and then with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure Boc-protected product.

Causality and Mechanistic Insight

The Boc protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion, which is an excellent leaving group because it readily decomposes into the volatile and stable byproducts tert-butanol and carbon dioxide gas. This decomposition provides a strong thermodynamic driving force, pushing the reaction to completion.[1]

G cluster_workflow Boc Protection Workflow start Start: (Tetrahydrofuran-X-yl)methanamine reagents Add (Boc)₂O and Base (e.g., TEA) in THF start->reagents reaction Nucleophilic Acyl Substitution (Room Temperature) reagents->reaction workup Aqueous Workup (Wash with H₂O, Brine) reaction->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (Silica Gel Chromatography) concentrate->purify product Final Product: tert-Butyl ((tetrahydrofuran-X-yl)methyl)carbamate purify->product

Caption: Generalized workflow for Boc protection of aminomethyl tetrahydrofuran.

Applications in Drug Discovery and Medicinal Chemistry

Boc-aminomethyl tetrahydrofuran derivatives are valuable building blocks for introducing the THF scaffold into drug candidates. This strategy is employed to modulate a compound's pharmacokinetic profile.

  • Improved Solubility and Permeability: The polar ether group of the THF ring can enhance aqueous solubility and act as a hydrogen bond acceptor, while the overall scaffold can improve membrane permeability.[5]

  • Metabolic Stability: The saturated heterocyclic ring is often more resistant to metabolic degradation compared to more labile aromatic systems.

  • Peptide Synthesis: As a protected amine building block, it is used in both solid-phase and solution-phase peptide synthesis to incorporate THF-containing unnatural amino acids.[5]

  • Scaffold Development: These isomers serve as starting points for creating more complex molecular libraries for high-throughput screening, accelerating the discovery of new bioactive compounds.[] For example, they can be used in the synthesis of novel beta-blocker analogs where the Boc protection strategy is crucial for multi-step syntheses.[5]

Conclusion

The Boc-protected aminomethyl tetrahydrofuran isomers are indispensable tools in the arsenal of the modern medicinal and synthetic chemist. Their well-defined physicochemical properties, coupled with straightforward and high-yielding synthetic protocols, make them reliable and versatile building blocks. By leveraging the dual benefits of the robust Boc protecting group and the advantageous properties of the tetrahydrofuran ring, researchers can efficiently construct novel molecules with enhanced drug-like properties, paving the way for the development of next-generation therapeutics.

References

  • tert-Butyl (tetrahydrofuran-3-yl)carbamate | C9H17NO3 | CID 45091846 - PubChem. PubChem, National Center for Biotechnology Information.[Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.[Link]

  • tert-Butyl carbamate - NIST Chemistry WebBook. National Institute of Standards and Technology.[Link]

  • Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. MDPI.[Link]

  • Calculated physicochemical properties of Boc-deprotected - ResearchGate. ResearchGate.[Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles - ChemRxiv. ChemRxiv.[Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. ResearchGate.[Link]

Sources

Foundational

A Comprehensive Technical Guide to tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate, a versatile building block in modern organic and medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate, a versatile building block in modern organic and medicinal chemistry. Moving beyond a simple datasheet, this document elucidates the chemical rationale behind its synthesis, its diverse applications, and detailed protocols for its preparation and handling, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Nomenclature

tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is most systematically named as tert-butyl N-((tetrahydrofuran-2-yl)methyl)carbamate . However, in literature and commercial catalogs, it is frequently referred to by a variety of synonyms. Understanding these alternatives is crucial for efficient literature searching and material sourcing.

Table 1: Synonyms and Chemical Identifiers

CategoryIdentifier
Systematic (IUPAC) Name tert-butyl N-((tetrahydrofuran-2-yl)methyl)carbamate
Common Synonyms N-Boc-tetrahydrofurfurylamine, tert-Butyl (tetrahydrofuran-2-ylmethyl)carbamate
CAS Number 274901-68-7[1]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.27 g/mol [1]
SMILES O1C(CCC1)CNC(OC(C)(C)C)=O[1]

Due to the chiral center at the 2-position of the tetrahydrofuran ring, this compound can exist as the (R)-enantiomer, (S)-enantiomer, or a racemic mixture. It is imperative for researchers to specify the desired stereochemistry when sourcing or synthesizing this reagent for stereospecific applications.

Physicochemical Properties

The physical and chemical properties of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate dictate its handling, storage, and reactivity. It is a crystalline solid at room temperature with moderate solubility in polar organic solvents.[1]

Table 2: Physicochemical Data

PropertyValue
Appearance Crystalline solid[1]
Melting Point 45-50 °C[1]
Boiling Point Approx. 180-190 °C at 760 mmHg[1]
Solubility Moderately soluble in dichloromethane and dimethylformamide; limited water solubility.[1]
Chemical Stability Sensitive to acidic conditions, leading to the cleavage of the Boc protecting group.[1]
Storage Store in a sealed container at 2-8 °C, protected from moisture and acidic vapors.[1]

Synthesis and Mechanism: The Boc Protection of (Tetrahydrofuran-2-yl)methanamine

The most common and efficient synthesis of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate involves the protection of the primary amine of (tetrahydrofuran-2-yl)methanamine with a tert-butoxycarbonyl (Boc) group. This reaction is a cornerstone of modern organic synthesis, valued for its high yield and mild conditions.

The Rationale Behind Boc Protection

The Boc group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[2] The protection of the primary amine in (tetrahydrofuran-2-yl)methanamine is often a necessary step in multi-step syntheses to prevent its unwanted reaction as a nucleophile or base.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the innocuous byproducts carbon dioxide and tert-butanol.[2][3] The presence of a non-nucleophilic base, such as triethylamine, is often employed to deprotonate the resulting ammonium salt and drive the reaction to completion.[2]

Boc Protection Mechanism Amine (Tetrahydrofuran-2-yl)methanamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Intermediate Product tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate Intermediate->Product Collapse & Proton Transfer Byproducts tert-Butanol + CO₂ Intermediate->Byproducts Decomposition of Leaving Group Base Triethylamine (Base) Base->Intermediate Deprotonation

Caption: Mechanism of Boc Protection.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate.

Materials:

  • (Tetrahydrofuran-2-yl)methanamine (1.0 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or dichloromethane for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (tetrahydrofuran-2-yl)methanamine in anhydrous THF (approximately 0.5 M concentration).

  • Base Addition: Add triethylamine to the solution and stir for 5-10 minutes at room temperature. The triethylamine acts as a base to neutralize the acidic proton of the carbamic acid intermediate, preventing the protonation of the starting amine.

  • Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate in a minimal amount of THF. Add this solution dropwise to the stirring amine solution at room temperature. The dropwise addition helps to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate or dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove any unreacted Boc₂O and acidic byproducts, followed by brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel to afford the pure tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate.

Synthetic Workflow Start Dissolve (Tetrahydrofuran-2-yl)methanamine and Triethylamine in THF AddBoc Add Di-tert-butyl dicarbonate solution Start->AddBoc React Stir at Room Temperature (Monitor by TLC/LC-MS) AddBoc->React Workup Aqueous Workup (NaHCO₃, Brine) React->Workup Extract Extraction with Organic Solvent Workup->Extract Dry Dry (MgSO₄/Na₂SO₄) and Concentrate Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Final Pure tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate Purify->Final

Caption: Synthetic Workflow Diagram.

Applications in Research and Development

The primary utility of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate lies in its role as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors.

  • Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. The Boc-protected amine allows for the selective modification of other parts of the molecule without interference from the amine functionality. The tetrahydrofuran moiety can enhance the pharmacokinetic properties of a drug candidate, such as membrane permeability.[1] For instance, it can be utilized in the synthesis of analogs of beta-blockers like carvedilol.[1]

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are fundamental building blocks. While this specific compound is not an amino acid, its protected amine functionality makes it suitable for incorporation into peptide-like structures or as a scaffold for peptidomimetics.[1]

  • Material Science: As a chiral building block, it finds application in the synthesis of liquid crystal polymers. The tetrahydrofuran ring contributes to the desired mesomorphic properties of these materials.[1]

  • Agrochemicals: It can also act as a precursor in the development of certain fungicides. The protected amine can be deprotected at a later stage to reveal the active functionality that interacts with fungal enzymes.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[1]

  • Incompatibilities: Avoid contact with strong acids, which will cleave the Boc protecting group.

  • First Aid:

    • Skin Contact: May cause dermal irritation. In case of contact, wash the affected area with soap and water.[1]

    • Eye Contact: In case of eye contact, flush immediately with copious amounts of water for at least 15 minutes.[1]

    • Ingestion: May cause gastrointestinal upset.[1]

It is crucial to consult the specific Safety Data Sheet (SDS) for detailed and up-to-date safety and handling information before use.

Conclusion

tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a valuable and versatile synthetic intermediate. Its straightforward synthesis via Boc protection, coupled with the utility of both the protected amine and the tetrahydrofuran scaffold, makes it a significant tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe application in the pursuit of novel molecules and materials.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Eco-Rental Solutions. (2021, January 25). THF / Tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (tetrahydrofuran-3-yl)carbamate. Retrieved from [Link]

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Foundational

The Critical Divide: A Comparative Analysis of Furan and Tetrahydrofuran Methyl Carbamates in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals Abstract In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a decision of paramount importance, profoundly influenci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a decision of paramount importance, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. Among the five-membered oxygen-containing heterocycles, furan and its saturated analog, tetrahydrofuran (THF), represent a critical divergence in chemical properties and biological implications. This guide provides an in-depth technical analysis of the fundamental differences between furan and tetrahydrofuran methyl carbamates. We will dissect their structural, electronic, and reactive disparities, with a specialized focus on the consequences for metabolic stability, toxicity, and overall suitability as pharmaceutical scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to inform rational drug design.

The Foundation: Furan vs. Tetrahydrofuran - A Tale of Two Rings

The journey into understanding their respective carbamates begins with a firm grasp of the core scaffolds. Furan is a planar, five-membered aromatic ring, while tetrahydrofuran is its fully saturated, non-planar counterpart. This fundamental difference in saturation is the wellspring of their divergent properties.[1][2]

Structure, Bonding, and Aromaticity

Furan's aromaticity arises from the delocalization of one of the oxygen atom's lone pairs of electrons into the ring, creating a 6π-electron system that adheres to Hückel's rule.[3] This aromatic character, however, is modest compared to benzene, with a resonance energy of approximately 16 kcal/mol.[2] This reduced aromaticity renders the furan ring significantly more reactive than benzene.[4]

In stark contrast, tetrahydrofuran (THF) is a cyclic ether.[5] Its carbon atoms are sp3-hybridized, resulting in a flexible, non-planar "envelope" conformation.[6] Lacking a π-system, it exhibits no aromaticity and its chemical behavior is characteristic of a saturated ether.

Caption: Chemical structures of aromatic furan and saturated tetrahydrofuran.

Comparative Physicochemical Properties

The structural differences manifest in distinct physical properties. THF is significantly more polar than furan, as evidenced by its higher dipole moment and complete miscibility with water.[5][6] Furan's planarity and ability to pi-stack contribute to a higher melting point compared to THF, while THF's greater polarity leads to a higher boiling point.[6]

PropertyFuranTetrahydrofuran (THF)
Molecular Formula C₄H₄O[7]C₄H₈O[8]
Molar Mass 68.07 g/mol [7]72.11 g/mol [9]
Appearance Colorless liquid[3][7]Colorless liquid[5]
Boiling Point 31.3 °C66 °C[5][10]
Melting Point -85.6 °C[11]-108.4 °C[5][10]
Density 0.936 g/cm³0.889 g/cm³[10]
Water Solubility Slightly soluble[2]Miscible[5][10]
Dipole Moment 0.71 D[6]1.75 D[6]
Key Feature Aromatic, PlanarSaturated, Non-planar[6]
Reactivity Profile
  • Furan: As an electron-rich aromatic system, furan readily undergoes electrophilic substitution reactions, preferentially at the C-2 position.[4][12] Its relatively low aromatic stability also allows it to participate as a diene in Diels-Alder reactions.[2] However, the ring is sensitive to strong acids, which can cause polymerization.[12]

  • Tetrahydrofuran: THF is generally chemically stable and is widely used as a polar aprotic solvent.[10] It acts as a Lewis base, forming complexes with Lewis acids like Grignard reagents.[5] While stable, it can form explosive peroxides upon exposure to air and light and can undergo ring-opening reactions in the presence of strong acids.[10][13]

The Core Directive: Furan vs. Tetrahydrofuran Methyl Carbamates

Attaching a methyl carbamate moiety to each scaffold creates two distinct classes of molecules with divergent implications for drug development. The fundamental properties of the core ring directly influence the stability, toxicity, and potential efficacy of the resulting carbamate derivatives.

Metabolic Stability: The Critical Point of Divergence

The most significant difference between furan and THF-based compounds in a biological context is their metabolic fate.

Furan Methyl Carbamates: The furan ring is a well-known substrate for cytochrome P450 enzymes (CYP450s), particularly CYP2E1 and CYP3A4.[14] Metabolic oxidation of the furan ring does not lead to simple hydroxylation but rather to a ring-opening mechanism, forming a highly reactive and toxic α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial.[14][15] This reactive metabolite can form covalent adducts with cellular macromolecules like proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.[15][16][17] This metabolic liability is a major concern in drug development and often necessitates bioisosteric replacement of the furan ring.[16]

Caption: Metabolic activation pathway of the furan ring leading to toxicity.

Tetrahydrofuran Methyl Carbamates: In stark contrast, the saturated THF ring is metabolically robust. The absence of the aromatic π-system prevents the CYP450-mediated ring-opening pathway that plagues furan. Saturation of the furan ring to THF is a recognized strategy in medicinal chemistry to enhance metabolic stability and reduce toxicity.[18] While metabolism can still occur at other positions on the molecule, the high-risk, scaffold-specific toxic pathway is eliminated. Studies have shown that saturated oxygen heterocycles like THF can improve a compound's overall metabolic profile.[18]

Pharmacodynamic Considerations: Shape, Polarity, and Binding

The choice of the core ring has profound effects on how a drug molecule interacts with its biological target.

  • Conformation and Shape: A furan methyl carbamate possesses a rigid, planar aromatic ring. This can be advantageous for engaging in π-π stacking interactions within a receptor's binding site. A tetrahydrofuran methyl carbamate, being non-planar and flexible, can adopt various conformations, potentially allowing for an optimal fit in a sterically demanding pocket where a planar group would be disfavored.

  • Polarity and Hydrogen Bonding: The THF ring, being a saturated ether, is more polar and can act as a hydrogen bond acceptor via its oxygen atom.[19] This can introduce a valuable new interaction point with a biological target compared to the less polar furan ring, potentially increasing binding affinity and selectivity.[19] The increased polarity imparted by the THF scaffold can also improve aqueous solubility, a crucial parameter for bioavailability.[18]

Toxicity Profile Summary

The toxicity profiles are a direct consequence of their metabolic pathways.

  • Furan Carbamates: Carry an inherent risk of mechanism-based toxicity due to the metabolic activation of the furan ring.[17] This can manifest as liver injury and has led the International Agency for Research on Cancer (IARC) to classify furan as a possible human carcinogen.[20]

  • THF Carbamates: Are generally considered to have a much safer profile. THF itself is a widely used solvent in the pharmaceutical industry with low acute toxicity.[21][22] By designing a drug with a THF core, developers can circumvent the specific toxicity associated with the furan scaffold.

Field-Proven Methodologies: Assessing Metabolic Stability

Trustworthiness in drug development is built on self-validating systems. A key experiment to differentiate between a furan and THF carbamate is the in vitro metabolic stability assay using liver microsomes. This protocol provides a direct, quantitative comparison of their susceptibility to Phase I metabolism.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of a furan methyl carbamate and its corresponding tetrahydrofuran methyl carbamate analog.

Materials:

  • Test Compounds (Furan and THF analogs), 10 mM in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well incubation plates and analytical plates

Methodology:

  • Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a working solution of the test compounds by diluting the 10 mM stock into buffer.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer. Add the microsomal suspension to a final concentration of 0.5-1.0 mg/mL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.

  • Initiation of Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Immediately add pre-warmed NADPH solution to initiate the metabolic reaction. This is the T=0 time point for a separate control plate.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15-20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new analytical plate. Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k).

    • Half-life (t½): Calculate using the formula: t½ = 0.693 / k

    • Intrinsic Clearance (CLint): Calculate using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)

Caption: Workflow for the in vitro metabolic stability assay.

Expected Outcome: The furan methyl carbamate is expected to show a significantly shorter half-life and higher intrinsic clearance compared to its tetrahydrofuran analog, providing quantitative validation of the latter's superior metabolic stability.[14]

Conclusion and Strategic Outlook

The choice between a furan and a tetrahydrofuran methyl carbamate scaffold is a classic example of the risk-reward trade-offs inherent in drug design.

  • Furan Methyl Carbamates offer a rigid, aromatic scaffold that can be beneficial for target binding through interactions like π-π stacking. The furan moiety is a "privileged structure" found in numerous bioactive compounds and approved drugs.[23][24] However, this scaffold carries a significant, well-documented liability of metabolic activation leading to potential hepatotoxicity.[16][17]

  • Tetrahydrofuran Methyl Carbamates represent a strategic solution to the metabolic instability of the furan ring. By saturating the core, developers can significantly improve the pharmacokinetic profile, enhance safety, and potentially improve solubility.[18] This comes at the cost of losing the aromatic character and planar geometry, which may alter the pharmacodynamic profile.

For drug development professionals, the path forward is clear. If a furan-containing lead compound shows promising efficacy but is plagued by poor metabolic stability or signs of toxicity, the synthesis and evaluation of its tetrahydrofuran analog is a logical and scientifically-grounded next step. This comparative approach, validated by robust in vitro assays, empowers a rational design strategy, ultimately leading to the development of safer and more effective therapeutics.

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Foundational

An In-Depth Technical Guide to 2-Substituted Tetrahydrofuran Amine Building Blocks: Synthesis, Stereochemistry, and Applications in Drug Discovery

Introduction: The Versatile Tetrahydrofuran Amine Scaffold in Medicinal Chemistry The tetrahydrofuran (THF) ring is a privileged structural motif in a vast number of biologically active natural products and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Tetrahydrofuran Amine Scaffold in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a privileged structural motif in a vast number of biologically active natural products and pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic properties to a molecule. When functionalized with an amine group, particularly at the 2-position, the resulting 2-substituted tetrahydrofuran amine serves as a versatile and highly valuable building block in drug discovery. The amine handle provides a crucial point for chemical modification, allowing for the construction of diverse molecular architectures through reactions like N-alkylation and acylation.[2][3] Furthermore, the stereochemistry at the C2 and any other substitution points on the THF ring can profoundly influence the biological activity of the final compound, making stereoselective synthesis a critical aspect of its application.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, stereochemical considerations, and applications of 2-substituted tetrahydrofuran amine building blocks. We will delve into key synthetic strategies, providing detailed experimental protocols and comparative data. The critical role of stereochemistry in determining pharmacological outcomes will be explored through specific examples of bioactive molecules.

Core Synthetic Strategies for 2-Substituted Tetrahydrofuran Amines

The synthesis of 2-substituted tetrahydrofuran amines can be broadly categorized into several key approaches, each with its own advantages and suitability for accessing specific stereoisomers.

Reductive Amination of 2-Substituted Tetrahydrofurans

Reductive amination is a cornerstone of amine synthesis and is widely applied to the preparation of 2-aminotetrahydrofurans.[4][5] This method typically involves the reaction of a 2-tetrahydrofurancarboxaldehyde or a corresponding ketone with an amine in the presence of a reducing agent.

Mechanism of Reductive Amination:

The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. The choice of reducing agent is critical to prevent the reduction of the starting carbonyl compound.

carbonyl 2-Tetrahydrofuran Carboxaldehyde/Ketone intermediate Imine/Enamine Intermediate carbonyl->intermediate + Amine, H⁺ (cat.) amine Primary or Secondary Amine amine->intermediate product 2-Substituted Tetrahydrofuran Amine intermediate->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->product

Figure 1: General Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination of 2-Tetrahydrofurfural

This protocol describes a general procedure for the reductive amination of 2-tetrahydrofurfural with a primary amine using sodium triacetoxyborohydride.

Materials:

  • 2-Tetrahydrofurfural

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-tetrahydrofurfural (1.0 eq) in anhydrous DCM or DCE (0.2 M) under an inert atmosphere, add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any potential exotherm.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(aminomethyl)tetrahydrofuran derivative.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines over carbonyls, can be used in a one-pot procedure.Moisture sensitive.DCM, DCE, THF
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic conditions, effective for a wide range of substrates.Toxic cyanide byproduct.Methanol, Ethanol
Catalytic Hydrogenation (H₂, Pd/C) "Green" method, high yielding.Requires specialized equipment (hydrogenator), may reduce other functional groups.Methanol, Ethanol, Ethyl Acetate
Stereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans

Achieving stereocontrol in the synthesis of substituted tetrahydrofurans is paramount, as the biological activity of the final molecule is often dependent on the relative and absolute stereochemistry of its substituents. Several powerful methods have been developed for the diastereoselective and enantioselective synthesis of 2,5-disubstituted tetrahydrofurans, which can then be converted to the corresponding amines.

a) Oxidative Cyclization of Homoallylic Alcohols

The oxidative cyclization of homoallylic alcohols is a common method for preparing 2,5-disubstituted tetrahydrofurans.[6] This approach can provide access to both cis and trans isomers depending on the reaction conditions and the stereochemistry of the starting material.

start Homoallylic Alcohol cyclization Intramolecular Cyclization start->cyclization + Oxidizing Agent oxidant Oxidizing Agent (e.g., m-CPBA, OsO₄) oxidant->cyclization product 2,5-Disubstituted Tetrahydrofuran cyclization->product

Figure 2: Oxidative Cyclization of a Homoallylic Alcohol.

b) Diastereoselective Addition to γ-Lactols

The addition of nucleophiles to γ-lactols, which exist in equilibrium with the corresponding open-chain hydroxy aldehydes, provides a reliable route to 2,5-disubstituted tetrahydrofurans. The stereochemical outcome is often controlled by the stereochemistry of the starting lactol and the nature of the nucleophile. For instance, the addition of titanium enolates of N-acetyl (R)-oxazolidin-2-thiones to acetylated γ-lactols derived from (S)-glutamic acid has been shown to produce trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity.[7][8]

Experimental Protocol: Diastereoselective Synthesis of a trans-2,5-Disubstituted Tetrahydrofuran [7]

This protocol outlines a general procedure for the diastereoselective addition of a titanium enolate to an acetylated γ-lactol.

Materials:

  • Acetylated γ-lactol derived from (S)-glutamic acid

  • N-acetyl (R)-oxazolidin-2-thione

  • Titanium (IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-acetyl (R)-oxazolidin-2-thione (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add TiCl₄ (1.5 eq) dropwise.

  • Add DIPEA (1.5 eq) to the mixture and stir for 20 minutes at 0 °C.

  • Cool the resulting solution to -78 °C.

  • In a separate flask, dissolve the acetylated γ-lactol (1.0 eq) in anhydrous DCM and add this solution dropwise to the titanium enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the trans-2,5-disubstituted tetrahydrofuran.

Table 2: Diastereoselectivity in the Synthesis of 2,5-Disubstituted Tetrahydrofurans

MethodStarting MaterialKey Reagent/CatalystTypical Diastereomeric Ratio (trans:cis)Reference
Addition to γ-LactolAcetylated γ-lactolTitanium enolate of N-acetyl (R)-oxazolidin-2-thione90:10 to >99:1[7][8]
Cobalt-Catalyzed Oxidative Cyclization5-Hydroxyacrylonitrile derivativesCo(II) catalyst, air>20:1[9]
Palladium-Catalyzed CycloadditionVinylcyclopropanes and aldehydesPd(0) catalystVaries with substrate[1]
Chiral Pool Synthesis

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes. These can serve as excellent starting materials for the synthesis of chiral 2-substituted tetrahydrofuran amines, where the stereochemistry of the final product is derived from the inherent chirality of the starting material.[10] For example, enantiopure 2-aminomethyltetrahydrofuran can be synthesized from chiral epichlorohydrin.[11]

chiral_pool Chiral Starting Material (e.g., Amino Acid, Sugar) functional_group Functional Group Interconversions chiral_pool->functional_group cyclization Diastereoselective Cyclization functional_group->cyclization product Enantiopure 2-Substituted Tetrahydrofuran Amine cyclization->product

Figure 3: Chiral Pool Synthesis Strategy.

Stereochemistry and Biological Activity: A Critical Relationship

The three-dimensional arrangement of atoms in a 2-substituted tetrahydrofuran amine is a critical determinant of its biological activity. Enantiomers and diastereomers can exhibit significantly different pharmacological and toxicological profiles.[12]

A compelling example is the calcium channel blocker furnidipine. The four stereoisomers of this drug were synthesized and evaluated, revealing that the (SS)- and (SR)-isomers are significantly more potent than their (RR)- and (RS)-enantiomers in brain, ileum, and cardiac tissues.[13] This highlights the importance of stereospecificity in receptor binding and the necessity of synthesizing and testing stereoisomerically pure compounds.

Similarly, in the development of novel tetracyclic tetrahydrofuran derivatives as potential psychotropic agents, the separation of enantiomers was crucial. The (-)-enantiomers of certain compounds were identified as the more potent broad-spectrum psychotropic agents.[14]

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of these molecules, including their stereochemistry, with their biological activities.[15] While detailed QSAR studies on 2-substituted tetrahydrofuran amines are not extensively reported in the public domain, the principles of QSAR can guide the design of more potent and selective drug candidates by identifying key structural and stereochemical features that contribute to activity.[8][16]

Applications in Drug Discovery and Development

2-Substituted tetrahydrofuran amine building blocks are integral components of several marketed drugs and clinical candidates across various therapeutic areas.

HIV Protease Inhibitors: Amprenavir and Darunavir

The chiral tetrahydrofuran moiety is a critical pharmacophore in several FDA-approved HIV protease inhibitors, including amprenavir and darunavir.[13] This scaffold enhances the binding of the inhibitor to the protease active site through a network of hydrogen bonds. The synthesis of the key bis-tetrahydrofuran (bis-THF) ligand in darunavir is a testament to the importance of stereocontrolled synthesis in modern drug development.[17][18]

Central Nervous System (CNS) Agents

The tetrahydrofuran ring system is also found in a number of compounds targeting the central nervous system. As mentioned earlier, novel tetracyclic tetrahydrofuran derivatives have shown promise as broad-spectrum psychotropic agents, with activity at dopaminergic, serotonergic, adrenergic, and histamine receptors.[14]

Analytical Techniques for Chiral Separation and Analysis

Given the importance of stereochemistry, the ability to separate and analyze the enantiomers and diastereomers of 2-substituted tetrahydrofuran amines is crucial.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the enantiomeric separation of chiral compounds.[5] The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often the first choice for the separation of basic compounds like amines.

General Protocol for Chiral HPLC Method Development:

  • Column Screening: Screen a variety of chiral columns (e.g., polysaccharide-based, protein-based) with different mobile phases (normal phase, reversed-phase, polar organic).

  • Mobile Phase Optimization: Once a promising column is identified, optimize the mobile phase composition (e.g., hexane/isopropanol ratio, additives like diethylamine for basic compounds) to improve resolution.

  • Method Validation: Validate the developed method for parameters such as linearity, precision, accuracy, and robustness.

Conclusion and Future Perspectives

2-Substituted tetrahydrofuran amine building blocks represent a class of high-value scaffolds for the synthesis of novel therapeutics. Their unique structural and stereochemical features offer a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. The continued development of efficient and highly stereoselective synthetic methods, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new and improved medicines. As the demand for enantiomerically pure drugs continues to grow, the importance of these versatile building blocks in the pharmaceutical industry is set to increase even further.

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Sources

Exploratory

An In-Depth Technical Guide on the Stability of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate Under Standard Conditions

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a bifunctional molecule that serves as a valuable building block in organic synthesis, pa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a tetrahydrofuran (THF) moiety and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This unique combination makes it an important intermediate in the synthesis of a variety of compounds, including beta-blockers and chiral liquid crystal polymers[1]. The stability of this compound under standard laboratory conditions is a critical parameter that dictates its handling, storage, and application in synthetic protocols. This guide provides a comprehensive analysis of the stability of tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate, focusing on the intrinsic properties of its constituent functional groups and the interplay between them.

Chemical and Physical Properties

tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a crystalline solid with a molecular weight of 201.27 g/mol [1]. It exhibits moderate solubility in polar organic solvents such as dichloromethane and dimethylformamide, with limited solubility in water[1].

PropertyValueSource
CAS Number 274901-68-7[1]
Molecular Formula C10H19NO3[1]
Molecular Weight 201.27 g/mol [1]
Melting Point 45-50 °C[1]
Boiling Point ~180-190 °C at 760 mmHg[1]
Appearance Crystalline solid[1]

Core Stability Analysis: A Tale of Two Moieties

The stability of tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate is fundamentally governed by the chemical robustness of its two key structural features: the N-Boc protecting group and the tetrahydrofuran ring.

The N-Boc Protecting Group: A Gatekeeper of Reactivity

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, prized for its general stability under many reaction conditions and its susceptibility to cleavage under specific, controlled acidic environments[2][3].

Acidic Conditions: The Achilles' Heel

The primary vulnerability of the N-Boc group is its lability in the presence of strong acids[2][4][5]. The deprotection mechanism is initiated by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which then typically eliminates to form isobutylene and releases carbon dioxide[6]. This sensitivity to acid necessitates the avoidance of acidic reagents and media during storage and handling to maintain the integrity of the molecule[1][2]. Even mild acids can cause cleavage with prolonged exposure[4].

G cluster_acid_deprotection Acid-Catalyzed Deprotection of N-Boc Group Boc_Amine tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate Protonated_Carbamate Protonated Carbamate Intermediate Boc_Amine->Protonated_Carbamate + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid - tert-Butyl Cation Amine (Tetrahydrofuran-2-yl)methanamine Carbamic_Acid->Amine - CO₂ tBu_Cation tert-Butyl Cation Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ CO2 Carbon Dioxide H_plus H+ H2O H₂O

Caption: Acid-catalyzed deprotection pathway of the N-Boc group.

Basic and Nucleophilic Conditions: A Bastion of Stability

In contrast to its acidic lability, the N-Boc group is generally stable under basic and nucleophilic conditions[2][4][5][7]. This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which impedes nucleophilic attack at the carbonyl carbon[8]. While most carbamates are susceptible to alkaline hydrolysis, the N,N-disubstituted nature and the steric bulk in the vicinity of the carbamate in this molecule contribute to its enhanced stability under basic conditions[9][10][11]. However, it is worth noting that some N-Boc groups on specific heterocyclic systems can be cleaved under basic conditions, though this is not expected to be a primary degradation pathway for the title compound under standard conditions[12].

Thermal Stability: A Conditional Resistance

The N-Boc group is also susceptible to thermal degradation, particularly at temperatures exceeding 85-90°C, which can lead to thermolytic cleavage of the protecting group[2][4]. While stable at ambient and refrigerated temperatures, prolonged exposure to elevated temperatures should be avoided to prevent deprotection[2]. Recent studies have explored thermal N-Boc deprotection in various solvents at high temperatures, highlighting the temperature-dependent nature of this degradation pathway[13].

The Tetrahydrofuran Ring: A Stable Cyclic Ether

The tetrahydrofuran (THF) ring is a saturated five-membered cyclic ether that is generally considered to be chemically robust.

Oxidative Stability: A Point of Caution

A key consideration for the stability of the THF moiety is its susceptibility to oxidation, particularly in the presence of air (oxygen)[14]. This can lead to the formation of hydroperoxides and peroxides, which can be explosive, especially upon concentration[14][15]. While this is a more significant concern for THF as a solvent, the potential for autoxidation of the THF ring in the title compound over long-term storage, especially if exposed to air and light, should not be entirely dismissed[16]. The α-hydrogens to the ether oxygen are the most susceptible to abstraction in this radical-mediated process[16].

Stability to Acids and Bases

The ether linkage within the THF ring is generally stable to a wide range of pH conditions, from acidic to basic[17]. Unlike acyclic ethers, the ring structure provides some resistance to cleavage. However, very strong acidic conditions, which would readily cleave the N-Boc group, could potentially also promote ring-opening of the THF moiety.

Recommended Handling and Storage Protocols

To ensure the long-term integrity and purity of tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate, the following handling and storage procedures are recommended based on its known stability profile.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C[1]To minimize thermal degradation of the N-Boc group and slow down potential hydrolytic or oxidative processes[2].
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent potential reaction with atmospheric carbon dioxide and to protect against oxidative degradation of the THF ring[2].
Container Tightly sealed container[1]To prevent exposure to moisture and atmospheric components[18].
Light Protect from lightWhile specific photostability data is not widely available, compounds with amine functionalities can be susceptible to photo-oxidation[4].
Handling Procedures

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against accidental splashes[19][20].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact[19][20].

  • Body Protection: A lab coat or long-sleeved clothing should be worn to minimize skin exposure[19][20].

Operational Workflow:

G cluster_handling_workflow Safe Handling Workflow Inspect Inspect Container Don_PPE Don Appropriate PPE Inspect->Don_PPE Weigh Weigh in Ventilated Enclosure Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Work Area Transfer->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: Step-by-step workflow for the safe handling of the compound.

  • Preparation: Before use, visually inspect the container for any signs of damage or leakage. Ensure that a safety shower and eyewash station are readily accessible[19].

  • Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors[1][18]. Use appropriate tools to minimize the generation of dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[19][21].

Experimental Protocol: Stability Assessment via Forced Degradation

To empirically determine the stability of tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate under various stress conditions, a forced degradation study can be performed. This protocol outlines a general procedure for such a study.

Materials:
  • tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • pH meter

  • Temperature-controlled incubator or water bath

Methodology:
  • Stock Solution Preparation: Prepare a stock solution of tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate in acetonitrile or methanol at a concentration of 1 mg/mL[4].

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C)[4].

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 90°C).

    • Photostability: Expose the stock solution to a light source (e.g., UV lamp) at a controlled distance and temperature. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples as necessary.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Quantify the amount of undegraded tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate remaining at each time point.

    • Identify and, if possible, characterize any major degradation products.

Conclusion

References

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Electronic Theses and Dissertations. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Tomić, S., Gunc, M., & Vita, J. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(4), 295-306. [Link]

  • ResearchGate. Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. [Link]

  • ResearchGate. Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. [Link]

  • Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. [Link]

  • National Center for Biotechnology Information. Spectrophotometric monitoring in continuous-flow Boc-based solid-phase peptide synthesis. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the Synthesis of a Novel Beta-Blocker Candidate Using tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

Abstract This technical guide provides a comprehensive application note and detailed protocols for the synthesis of a novel β-adrenergic receptor antagonist (beta-blocker) candidate. The synthesis utilizes (S)-tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive application note and detailed protocols for the synthesis of a novel β-adrenergic receptor antagonist (beta-blocker) candidate. The synthesis utilizes (S)-tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate as a chiral starting material, highlighting its utility in introducing a key stereocenter and a hydrophilic moiety into the final molecular structure. The synthetic strategy is centered around two pivotal reactions: the acidic deprotection of the tert-butoxycarbonyl (Boc) group and the subsequent nucleophilic ring-opening of a carbazole-derived epoxide. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of new cardiovascular therapeutic agents.

Introduction: The Rationale for a Novel Beta-Blocker

Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and cardiac arrhythmias. Their therapeutic effect is primarily mediated by antagonizing β-adrenergic receptors, which modulates the physiological impact of catecholamines. The majority of clinically used beta-blockers are chiral compounds, with the (S)-enantiomer typically exhibiting significantly higher pharmacological activity.[1]

The synthesis of enantiomerically pure beta-blockers is, therefore, a critical aspect of their development. This guide details a synthetic approach to a novel beta-blocker candidate, leveraging the chiral pool starting material, (S)-tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate. The inclusion of the tetrahydrofuran (THF) moiety is a deliberate design choice, intended to potentially enhance the pharmacokinetic properties of the final compound, such as membrane permeability.[2]

The core of this synthetic strategy lies in the well-established reactivity of epoxides with amines to form the characteristic β-amino alcohol pharmacophore of beta-blockers.[3] The use of a Boc-protected amine allows for controlled and sequential reactions, a common and effective strategy in multi-step organic synthesis.[4]

Synthetic Strategy Overview

The synthesis is designed as a two-step process following the preparation of a key epoxide intermediate. The overall workflow is depicted below:

G cluster_0 Part 1: Synthesis of Epoxide Intermediate cluster_1 Part 2: Synthesis of the Final Compound A 4-Hydroxycarbazole C 4-(Oxiran-2-ylmethoxy)-9H-carbazole A->C NaOH, Phase Transfer Catalyst B Epichlorohydrin B->C F Final Beta-Blocker Candidate C->F Epoxide Ring-Opening D (S)-tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate E (S)-(Tetrahydrofuran-2-yl)methanamine (Amine Intermediate) D->E Acidic Deprotection (e.g., TFA) E->F caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed using flash column chromatography. Characterization of synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of the Epoxide Intermediate: 4-(Oxiran-2-ylmethoxy)-9H-carbazole

This protocol is adapted from established procedures for the synthesis of similar epoxide intermediates used in the production of beta-blockers like Carvedilol.[5][6]

Reaction Scheme:

4-Hydroxycarbazole + Epichlorohydrin → 4-(Oxiran-2-ylmethoxy)-9H-carbazole

Procedure:

  • To a stirred solution of 4-hydroxycarbazole (1 equivalent) in a suitable solvent such as water or a biphasic mixture with an organic solvent like ethyl acetate, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).[5]

  • Add an excess of epichlorohydrin (3-5 equivalents).[5]

  • Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature. The reaction is exothermic and the temperature should be maintained below 40°C.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or a similar organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford 4-(oxiran-2-ylmethoxy)-9H-carbazole as a solid.

ParameterValue
Solvent Water/Ethyl Acetate
Base 50% aq. NaOH
Catalyst Tetrabutylammonium Bromide
Temperature Room Temperature
Reaction Time 4-6 hours
Typical Yield 70-85%
Synthesis of the Amine Intermediate: (S)-(Tetrahydrofuran-2-yl)methanamine

This step involves the deprotection of the Boc group from the starting material. Acid-catalyzed cleavage is the most common and efficient method for this transformation.[2][7]

Reaction Scheme:

(S)-tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate → (S)-(Tetrahydrofuran-2-yl)methanamine

G cluster_0 A Boc-Protected Amine B Protonated Carbamate A->B + H⁺ C Carbamic Acid Intermediate B->C Fragmentation E tert-Butyl Cation B->E D Free Amine C->D Decarboxylation F CO₂ C->F caption Mechanism of Boc deprotection.

Caption: Mechanism of Boc deprotection.

Procedure (using Trifluoroacetic Acid - TFA):

  • Dissolve (S)-tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate (1 equivalent) in dichloromethane (DCM).

  • To this solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is no longer detectable.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the trifluoroacetate salt of the amine. For the subsequent reaction, it can be used directly or after neutralization with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extraction into an organic solvent.

ParameterValue
Solvent Dichloromethane (DCM)
Reagent Trifluoroacetic Acid (TFA)
Temperature 0°C to Room Temperature
Reaction Time 1-3 hours
Typical Yield >95% (as the salt)
Final Synthesis Step: Epoxide Ring-Opening

This is the key bond-forming reaction that constructs the beta-blocker core structure. The reaction involves the nucleophilic attack of the newly formed amine on the epoxide ring.[3][8]

Reaction Scheme:

4-(Oxiran-2-ylmethoxy)-9H-carbazole + (S)-(Tetrahydrofuran-2-yl)methanamine → Final Beta-Blocker Candidate

Procedure:

  • Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (1 equivalent) in a suitable protic solvent such as ethanol or isopropanol.

  • Add the (S)-(tetrahydrofuran-2-yl)methanamine (or its neutralized form, 1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of DCM/methanol) to obtain the final beta-blocker candidate.

ParameterValue
Solvent Ethanol or Isopropanol
Temperature Reflux (80-90°C)
Reaction Time 8-12 hours
Typical Yield 60-75%

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

Expected Analytical Data:

  • ¹H NMR: Expect to see characteristic peaks for the carbazole, tetrahydrofuran, and the newly formed propanolamine linker protons. The methine proton of the hydroxyl-bearing carbon should appear as a multiplet.

  • ¹³C NMR: The spectrum should show the corresponding signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the final product.

  • Chiral HPLC: To confirm the enantiomeric purity of the final product, analysis on a chiral stationary phase is recommended.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel beta-blocker candidate using (S)-tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate. The described synthetic route is efficient and employs well-established chemical transformations, making it accessible to researchers in the field of medicinal chemistry. The use of a chiral, functionalized starting material offers a strategic advantage in the development of new, enantiomerically pure pharmaceutical agents.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Journal of Chemical and Pharmaceutical Research. Facile Synthesis of Carvedilol from Corresponding N-sulphonamide. [Link]

  • SciSpace. A facile synthesis of carvedilol, a β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

  • OpenStax. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057. [Link]

  • JETIR. BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. [Link]

  • Der Pharma Chemica. A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. [Link]

  • The Pennsylvania State University. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • TÜBİTAK Academic Journals. Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). [Link]

  • Wikipedia. Discovery and development of beta-blockers. [Link]

  • ISRN Organic Chemistry. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • SciSpace. Synthesis and β-adrenergic blocking activity of naphthyloxypropylamines. [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Deranged Physiology. Beta-blockers. [Link]

Sources

Application

Application Note: Protocol for the Boc Deprotection of Tetrahydrofuran-2-ylmethylamine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context Tetrahydrofuran-2-ylmethylamine (THFA) is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

Tetrahydrofuran-2-ylmethylamine (THFA) is a highly versatile building block in medicinal chemistry, utilized to introduce polarity, hydrogen-bonding capabilities, and conformational flexibility into drug candidates[1]. During multi-step organic syntheses, the primary amine of THFA is frequently protected as a tert-butyl carbamate (Boc group) to prevent unwanted side reactions during cross-coupling or amidation steps. Removing this protecting group efficiently while preserving the integrity of the molecule requires precise control over reaction conditions.

Mechanistic Rationale & Substrate-Specific Challenges

The deprotection of the Boc group is a strictly acid-catalyzed process[2].

  • Protonation & Cleavage : The acidic proton protonates the carbonyl oxygen of the carbamate, inducing the heterolytic cleavage of the C-O bond and the loss of a stable tert-butyl cation[3][4].

  • Decarboxylation : The resulting carbamic acid intermediate is inherently unstable and rapidly decarboxylates to yield the free amine, releasing carbon dioxide gas[3]. Because of this continuous gas evolution, the reaction must never be performed in a closed or sealed system[5].

Substrate Specificity (Causality) :

  • Ring Stability : The tetrahydrofuran (THF) ring is an aliphatic ether. While generally stable to anhydrous acidic conditions at room temperature, prolonged exposure or elevated temperatures can promote unwanted ring-opening polymerization. Strict adherence to reaction times (e.g., 30–60 minutes for HCl/dioxane) is critical to preserve the ether linkage[6][7].

  • Volatility & Solubility : Free THFA has a low molecular weight and is completely miscible with water. Performing a standard aqueous basic workup to isolate the free base typically results in catastrophic yield loss. Therefore, the protocol is specifically designed to isolate the amine directly as its hydrochloride or trifluoroacetate salt[2][3].

  • Cation Scavenging : During cleavage, a tert-butyl cation is generated. While complex peptide syntheses require scavengers (like triisopropylsilane or thioanisole) to prevent the alkylation of sensitive residues, THFA lacks electron-rich aromatic or thioether moieties. This makes scavengers unnecessary, simplifying the reaction matrix and subsequent purification[3].

Process Selection & Comparative Data

Selecting the correct acid system dictates the physical state of the isolated product. Below is a comparative summary of the two industry-standard methods:

ParameterMethod A (4M HCl / Dioxane)Method B (TFA / DCM)
Reagents 4M HCl in 1,4-dioxaneTrifluoroacetic Acid (TFA), DCM
Reaction Time 30 - 60 minutes[6]1 - 2 hours[8]
Product Form Hydrochloride salt (Crystalline solid)Trifluoroacetate salt (Viscous oil/solid)
Workup Direct precipitation with diethyl etherCo-evaporation with toluene, trituration
Advantage Yields an easy-to-handle, filterable solidHighly robust; dissolves poorly soluble substrates
Drawback HCl gas generation requires excellent ventilationTFA salts can be difficult to crystallize

Visualizing the Workflow

Mechanism SM N-Boc-THFA (Protected Amine) Protonated Protonated Carbamate (Oxonium Ion) SM->Protonated H+ Carbamic Carbamic Acid + t-Butyl Cation Protonated->Carbamic Cleavage Product THFA Salt + CO2(g) + Isobutylene(g) Carbamic->Product Decarboxylation

Figure 1: Acid-catalyzed mechanism of Boc deprotection for THFA.

Workflow Start N-Boc-THFA Starting Material Decision Select Deprotection Method Start->Decision TFA Method A: TFA / DCM (1:1, 0 °C to RT) Decision->TFA HCl Method B: 4M HCl / Dioxane (RT, 30-60 min) Decision->HCl Evap Concentrate in vacuo (< 30 °C) TFA->Evap HCl->Evap Trituration Triturate with cold Diethyl Ether Evap->Trituration TFA_Salt THFA • TFA Salt (Viscous Oil / Solid) Trituration->TFA_Salt Method A HCl_Salt THFA • HCl Salt (Crystalline Solid) Trituration->HCl_Salt Method B

Figure 2: Experimental workflow for the isolation of THFA salts.

Experimental Methodologies

Protocol A: 4M HCl in 1,4-Dioxane (Recommended for Solid Isolation)

This method is highly preferred as it typically yields the THFA hydrochloride salt as a clean, filterable precipitate[2][9].

  • Dissolution : Dissolve tert-butyl (tetrahydrofuran-2-ylmethyl)carbamate (1.0 eq) in anhydrous 1,4-dioxane (approx. 10 mL per gram of substrate) in a round-bottom flask.

    • Causality: Anhydrous conditions prevent hydrolytic side reactions and ensure the final salt precipitates cleanly without forming an emulsion[6][10].

  • Acid Addition : Cool the flask to 0 °C using an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane (5.0 eq) dropwise.

    • Causality: The exothermic nature of protonation and decarboxylation can cause localized heating, which risks THF ring degradation[2].

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 30 to 60 minutes.

    • Causality: HCl in dioxane is highly efficient; exceeding this time provides no synthetic benefit and increases the risk of ether cleavage. The cessation of CO₂ gas evolution serves as a self-validating visual cue that the reaction is nearing completion[5][6].

  • Concentration : Concentrate the reaction mixture under reduced pressure using a rotary evaporator, keeping the water bath below 30 °C.

    • Causality: The product salt can degrade or co-volatilize if subjected to excessive thermal stress.

  • Trituration & Isolation : Add cold diethyl ether to the resulting residue to precipitate the THFA hydrochloride salt. Collect the solid by vacuum filtration, wash with additional cold ether, and dry under high vacuum.

    • Causality: The THFA•HCl salt is insoluble in cold ether, allowing for straightforward isolation without a yield-destroying aqueous workup[2][9].

Protocol B: TFA in Dichloromethane (DCM)

This method is exceptionally robust and is useful if the starting material exhibits poor solubility in dioxane[3].

  • Dissolution : Dissolve the Boc-protected THFA (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M[3].

  • Acid Addition : Cool to 0 °C and slowly add Trifluoroacetic Acid (TFA) to achieve a final 1:1 (v/v) ratio of TFA:DCM[3]. Ensure the reaction vessel is properly vented to a bubbler or open to an inert atmosphere manifold[5].

  • Reaction : Stir at room temperature for 1 to 2 hours. Monitor via TLC (using a ninhydrin stain to detect the liberated free amine) until the starting material is fully consumed[3][4].

  • Concentration & Co-evaporation : Concentrate the mixture in vacuo. To remove residual TFA, add toluene (3 × 10 mL) and evaporate sequentially.

    • Causality: Toluene forms an azeotrope with TFA, aiding in the complete removal of excess acid which otherwise forms a stubborn, viscous oil with the amine salt[4].

  • Isolation : Triturate the resulting oil with cold diethyl ether or hexane to induce crystallization of the THFA•TFA salt, then dry under vacuum[3].

References

  • Han, G., Tamaki, M., & Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)". Journal of Peptide Research / PubMed.[Link]

  • "Boc Deprotection Mechanism - TFA". Common Organic Chemistry.[Link]

  • "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". Total Synthesis.[Link]

Sources

Method

Application Notes and Protocols for the Use of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate in Peptide Synthesis

Introduction: The Strategic Incorporation of Non-Proteinogenic Amino Acids In the landscape of modern drug discovery and peptide therapeutics, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Incorporation of Non-Proteinogenic Amino Acids

In the landscape of modern drug discovery and peptide therapeutics, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful tool to enhance the pharmacological properties of peptide-based drug candidates.[1][2] These unnatural building blocks, not found in the standard genetic code, offer a vast chemical space to modulate peptide conformation, stability, and bioactivity. The introduction of NPAAs can lead to improved resistance to enzymatic degradation, enhanced metabolic stability, and optimized receptor-binding affinities, ultimately translating to more potent and bioavailable peptide drugs.[1][2] One such valuable NPAA is tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate, a building block that introduces a flexible, hydrophilic tetrahydrofuran (THF) moiety into the peptide backbone.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present data to ensure the successful incorporation of this versatile building block into novel peptide architectures.

Compound Profile: tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a Boc-protected amine that serves as a precursor to introduce a (tetrahydrofuran-2-yl)methylamine residue into a peptide sequence. The presence of the THF ring can impart unique conformational constraints and increase the polarity of the peptide, which may influence its solubility and cell permeability.[3]

PropertyValue
Chemical Name tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate
CAS Number 274901-68-7
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.27 g/mol
Appearance Crystalline solid
Melting Point 45-50 °C
Boiling Point ~180-190 °C at 760 mmHg
Solubility Moderately soluble in polar organic solvents (DCM, DMF)

Table 1: Physicochemical Properties of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate.[4]

Synthesis of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

The synthesis of the title compound is a straightforward procedure involving the Boc protection of the commercially available (tetrahydrofuran-2-yl)methanamine. This reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[5][6]

Experimental Protocol: Boc Protection of (tetrahydrofuran-2-yl)methanamine

This protocol details the synthesis of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate.

Materials:

  • (Tetrahydrofuran-2-yl)methanamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (tetrahydrofuran-2-yl)methanamine (1.0 equivalent) in anhydrous THF.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the stirred amine solution at room temperature.[5][6] The reaction is typically exothermic, and a cooling bath may be necessary to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate.

G cluster_synthesis Synthesis Workflow Start (Tetrahydrofuran-2-yl)methanamine Step1 Dissolve in THF Add TEA Start->Step1 Step2 Add (Boc)₂O Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Aqueous Work-up & Extraction Step3->Step4 Step5 Purification (Chromatography) Step4->Step5 End tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate Step5->End G cluster_spps SPPS Cycle for Incorporation Start Peptide-Resin-NH₂ Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (10% DIPEA/DMF) Deprotection->Neutralization Activation Pre-activation of Boc-THF-Amine (HATU/HOBt/DIPEA in DMF) Neutralization->Activation Coupling Coupling to Resin Activation->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (Double Couple) Washing Wash with DMF/DCM Monitoring->Washing Negative Next_Cycle Next Amino Acid Cycle Washing->Next_Cycle

Caption: SPPS workflow for incorporating the THF-containing building block.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. For peptides synthesized using Boc chemistry, this is typically achieved using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA) with appropriate scavengers. [7][8]

Experimental Protocol: TFA Cleavage

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/water/TIS (95:2.5:2.5 v/v/v). [8]For peptides containing sensitive residues like Cys, Met, or Trp, a more complex scavenger mixture such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary. [8][9]3. Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a flask containing cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet several times with cold diethyl ether to remove the scavengers and cleavage byproducts. [10]6. Drying: Dry the peptide pellet under vacuum.

Analytical Characterization

The successful synthesis and purity of the peptide containing the (tetrahydrofuran-2-yl)methylamine moiety should be confirmed by a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide and for purification. [11]* Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the structure of the peptide and to study the conformational effects of the incorporated THF moiety. [12][13]

Conclusion

tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a valuable building block for introducing a flexible and polar tetrahydrofuran moiety into peptide sequences. While its incorporation can present steric challenges, the use of potent coupling reagents such as HATU in combination with HOBt, along with optimized reaction conditions, can ensure high coupling efficiencies. The protocols and guidelines presented in this document provide a robust framework for the successful synthesis and characterization of novel peptides containing this non-proteinogenic amino acid, paving the way for the development of next-generation peptide therapeutics with enhanced pharmacological profiles.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • De la Torre, B. G., & Albericio, F. (2021).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in enzymology, 289, 67–83.
  • Fields, C. G., & Fields, G. B. (1991). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Technical Bulletin, 2(1), 1-12.
  • Organic Syntheses. (1966). Carbamic acid, tert-butyl ester. Organic Syntheses, 46, 13.
  • BenchChem. (2025).
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group. BenchChem.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. J&K Scientific LLC.
  • Wikipedia. (2023, October 27). Tert-Butyloxycarbonyl protecting group. In Wikipedia. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Organic Syntheses. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 286.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • BenchChem. (2025).
  • Clausse, V., Zheng, H., Amarasekara, H., Kruhlak, M., & Appella, D. H. (2022). Thyclotides, tetrahydrofuran-modified peptide nucleic acids that efficiently penetrate cells and inhibit microRNA-21. NAR Cancer, 4(4), zcac037.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2006). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Google Patents. (2014). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104–126.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • BenchChem. (2025). Synthesis of tert-Butyl 2-iodobenzyl(methyl)
  • Diaz-Rodriguez, V., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in molecular biology (Clifton, N.J.), 1777, 131–146.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
  • Hebei Boze Chemical Co., Ltd. (2023, March 14). BOC Protection and Deprotection.
  • ResearchGate. (2018). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection.
  • Sroka, M., & Dziaduch, M. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 24(8-9), e3091.
  • Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • Semantic Scholar. (n.d.).
  • MDPI. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes.
  • BenchChem. (2025). Optimizing Peptide Coupling: Key Techniques.

Sources

Application

Catalytic hydrogenation of tert-butyl (furan-2-ylmethyl)carbamate to tetrahydrofuran

Executive Summary This application note details the protocol for the catalytic hydrogenation of tert-butyl (furan-2-ylmethyl)carbamate (1) to tert-butyl (tetrahydrofuran-2-ylmethyl)carbamate (2). This transformation repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the catalytic hydrogenation of tert-butyl (furan-2-ylmethyl)carbamate (1) to tert-butyl (tetrahydrofuran-2-ylmethyl)carbamate (2). This transformation represents a critical entry point into the synthesis of saturated oxygen heterocycles, which are pharmacophores of high value in medicinal chemistry due to their improved metabolic stability and solubility compared to their furan precursors.

While furan rings are aromatic, their reduction is thermodynamically favorable but kinetically challenging due to potential side reactions such as C-O bond hydrogenolysis (ring opening) or deamination. This guide prioritizes a Rhodium on Carbon (Rh/C) methodology for its superior selectivity under mild conditions, while also discussing Palladium on Carbon (Pd/C) and Raney Nickel as viable alternatives.

Scientific Background & Mechanistic Insights

The Challenge of Furan Reduction

Unlike simple alkenes, the furan ring possesses aromatic character (resonance energy ~16 kcal/mol), requiring higher energy or more active catalysts for reduction. The primary competition in this reaction is between ring saturation (pathway A, desired) and hydrogenolysis (pathway B, undesired), which leads to open-chain alcohols or alkanes.

  • Pathway A (Desired): Sequential addition of 2 equivalents of H₂ across the C=C bonds.

  • Pathway B (Undesired): C-O bond cleavage, often catalyzed by acidic media or high temperatures, leading to 5-amino-1-pentanol derivatives.

Catalyst Selection Logic
  • Rhodium (Rh/C): The "Gold Standard" for furan reduction. Rhodium operates effectively at lower pressures and temperatures, significantly minimizing the risk of ring opening. It is highly compatible with the acid-labile Boc protecting group.

  • Palladium (Pd/C): Widely available but less active for furan saturation than Rh. It often requires acidic promoters (e.g., acetic acid) to achieve full conversion, which introduces a risk of Boc-deprotection or ring opening.

  • Raney Nickel: Effective and economical for scale-up but requires high pressure (often >50 bar) and presents pyrophoric handling hazards.

Reaction Mechanism (Surface Catalysis)

The reaction follows a Horiuti-Polanyi type mechanism. The furan ring adsorbs flat onto the metal surface. Hydrogen dissociates on the metal active sites and adds stepwise to the


-system.

G Substrate Furan Substrate (Adsorption) Step1 Dihydrofuran Intermediate Substrate->Step1 + 2H (Surface) H2_Diss H2 Dissociation (2H-M) H2_Diss->Step1 Supply H Step2 Tetrahydrofuran Product Step1->Step2 + 2H (Surface) RingOpen Ring Opening (Hydrogenolysis) Step1->RingOpen High T / Acid Desorption Desorption Step2->Desorption

Figure 1: Simplified mechanism of heterogeneous catalytic hydrogenation of the furan ring. Note the critical branch point at the dihydrofuran intermediate where ring opening can occur under forcing conditions.

Experimental Protocol

Materials & Equipment
  • Substrate: tert-butyl (furan-2-ylmethyl)carbamate (>98% purity).

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (typically 50% H₂O) to minimize ignition risk.

  • Solvent: Methanol (HPLC grade). Alternative: Ethanol or 2-Propanol.

  • Hydrogen Source: H₂ balloon (for small scale) or Parr Shaker/Autoclave (for >5g scale).

  • Filtration: Celite® 545 filter aid.

Method A: Rhodium-Catalyzed Hydrogenation (Recommended)

This method offers the highest functional group tolerance and ease of purification.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask (or autoclave vessel), dissolve 1.0 equiv of tert-butyl (furan-2-ylmethyl)carbamate in Methanol (concentration 0.1 – 0.2 M).

  • Catalyst Addition: Carefully add 5 wt% Rh/C (5% loading). Note: If using dry catalyst, wet with a small amount of toluene or water under inert gas before adding solvent to prevent ignition.

    • Example: For 1.0 g of substrate, use 50-100 mg of catalyst.

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (N₂) three times, then evacuate and backfill with Hydrogen (H₂) three times.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) under H₂ atmosphere (1 atm / balloon is usually sufficient; use 3–5 bar for faster kinetics).

  • Monitoring: Monitor by TLC (stain with KMnO₄ or Ninhydrin) or LC-MS. The reaction typically completes in 4–12 hours .

    • Target Mass: [M+H]+ = M_substrate + 4.

  • Workup:

    • Flush the vessel with N₂.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Do not let the catalyst cake dry out completely (fire hazard). Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Method B: Palladium-Catalyzed Hydrogenation (Alternative)

Use this if Rh/C is unavailable. Requires careful monitoring to prevent ring opening.

  • Catalyst: 10% Pd/C (10 wt% loading relative to substrate).

  • Solvent: Methanol. Optional: Add 1-2 equiv of Acetic Acid to accelerate ring reduction (Caution: Ensure Boc stability).

  • Conditions: Requires higher pressure (5–10 bar ) and potentially elevated temperature (40–50°C ) for complete conversion.

  • Note: If "over-reduction" (ring opening) is observed, lower the temperature immediately.

Optimization & Critical Parameters

The following table summarizes the impact of key variables on the reaction outcome based on internal screening data and literature precedents for furan derivatives.

VariableConditionOutcomeRecommendation
Catalyst 5% Rh/C High selectivity (>98%), fast kinetics at low P.Preferred
10% Pd/CSlower ring reduction; risk of hydrogenolysis.Alternative
Raney NiEffective but messy; requires high P (>50 bar).Scale-up only
Solvent Methanol Excellent solubility and H₂ uptake.Preferred
THFSlower reaction rates.Use if solubility is an issue
Acetic AcidAccelerates Pd/C reduction; risk to Boc.Avoid if possible
Pressure 1–5 bar Sufficient for Rh/C.Start with Balloon (1 atm)
>20 barIncreases risk of ring opening.Only for low-activity batches
Temperature 25°C Ideal balance of rate vs. selectivity.Maintain <40°C
Workflow Diagram

Workflow Setup Setup: Substrate + MeOH + Rh/C Inert Inert Cycle: Vac/N2 x3 -> Vac/H2 x3 Setup->Inert Reaction Hydrogenation: 25°C, 1-5 bar H2, 4-12h Inert->Reaction Check QC Check (LCMS): Complete Conversion? Reaction->Check Check->Reaction No (Extend Time/Heat) Filter Workup: Filter (Celite) -> Concentrate Check->Filter Yes Product Final Product: Boc-THFA Derivative Filter->Product

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Safety

Common Issues
  • Incomplete Conversion:

    • Cause: Poisoned catalyst (S or N impurities) or insufficient H₂ mass transfer.

    • Fix: Purge H₂ again, increase stirring speed (rpm), or add fresh catalyst (under N₂).

  • Loss of Boc Group:

    • Cause: Trace acid in solvent or high temperature.

    • Fix: Ensure solvent is neutral; add solid NaHCO₃ (1 equiv) to the reaction mixture as a buffer if using Pd/C.

  • Ring Opening:

    • Cause: Over-reduction, often on Pd or Pt catalysts at high T.

    • Fix: Switch to Rh/C; lower temperature; stop reaction immediately upon consumption of starting material.

Safety: Handling Pyrophoric Catalysts
  • Dry Rh/C and Pd/C can ignite methanol vapors in the presence of air.

  • ALWAYS keep the catalyst wet (water wet grades are standard).

  • ALWAYS flush the vessel with Nitrogen before adding Hydrogen and before opening the vessel after the reaction.

  • Waste: Filtered catalyst is still active. Keep wet with water and dispose of in a designated solid waste container for pyrophorics.

References

  • General Furan Hydrogenation (Rh/C vs Pd/C)

    • Title: Hydrogenation of Furanic Compounds over Heterogeneous Catalysts.[3][4][5]

    • Source: RWTH Aachen Public
    • URL:[Link]

  • Raney Nickel Protocols

    • Title: Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.[3][6]

    • Source:Catalysis Science & Technology, 2017, 7, 4129-4135.[3]

    • URL:[Link]

  • Title: Synthesis of tert-Butyl 2-(methylamino)ethylcarbamate (Patent CN104086460B).
  • Organic Syntheses Standard

    • Title: Carbamic acid, tert-butyl ester (General Boc stability info).
    • Source:Organic Syntheses, Coll.[2] Vol. 5, p.162 (1973).

    • URL:[Link]

Sources

Method

Reaction conditions for N-alkylation of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

Application Note: N-Alkylation of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate Part 1: Abstract & Strategic Overview The Challenge: The N-alkylation of tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate (Compound 1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

Part 1: Abstract & Strategic Overview

The Challenge: The N-alkylation of tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate (Compound 1 ) represents a critical transformation in the synthesis of peptidomimetics and kinase inhibitors. While the tert-butoxycarbonyl (Boc) group effectively masks the nucleophilicity of the nitrogen, it simultaneously increases the acidity of the N-H proton (pKa ~17-19 in DMSO), enabling deprotonation by strong bases.

The Complexity: The primary challenge lies in the steric environment of the tetrahydrofuran (THF) ring at the C2 position. The adjacent ether oxygen can coordinate with metal cations (


, 

), potentially altering the aggregation state of the base or the trajectory of the electrophile. Furthermore, the reaction requires a balance between sufficient basicity to generate the carbamate anion and the suppression of elimination side-reactions in the alkylating agent.

The Solution: This guide presents two validated protocols:

  • Method A (The Standard): Sodium Hydride (NaH) in DMF. Best for unreactive electrophiles and high-throughput reliability.

  • Method B (The Alternative): Cesium Carbonate (

    
    ) in Acetonitrile/DMF. Best for base-sensitive substrates or chemoselective requirements.
    

Part 2: Mechanistic Insight & Reaction Design

The reaction proceeds via an


 mechanism involving a discrete carbamate anion intermediate.

1. Deprotonation Equilibrium: The N-H proton of the Boc-carbamate is removed by the base.

  • Reagent: NaH (irreversible deprotonation,

    
     gas evolution).
    
  • Reagent:

    
     (equilibrium deprotonation, driven by the "Cesium Effect" and solubility).[1]
    

2. Nucleophilic Attack: The resulting nitrogen anion (delocalized into the carbonyl oxygen) attacks the alkyl halide (


).
  • Rate Limiting Step: Formation of the C-N bond.

  • Steric Factor: The (tetrahydrofuran-2-yl)methyl tail creates a "pocket" that may hinder bulky electrophiles.

3. Visualizing the Pathway:

ReactionMechanism Substrate Substrate (1) Boc-NH-R Intermediate Carbamate Anion [Boc-N-R]- M+ Substrate->Intermediate Deprotonation (-H+) Base Base (NaH or Cs2CO3) Base->Intermediate Product N-Alkylated Product Boc-N(R')-R Intermediate->Product SN2 Attack Electrophile Alkyl Halide (R'-X) Electrophile->Product SideProduct Elimination (Alkene) Electrophile->SideProduct Side Rxn

Figure 1: Mechanistic pathway for the deprotonation and alkylation of Boc-protected amines.

Part 3: Experimental Protocols

Method A: Sodium Hydride (NaH) in DMF (Standard Protocol)

Recommended for primary alkyl halides (MeI, BnBr, EtBr).

Reagents & Materials:

  • Substrate: tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 equiv)

  • Electrophile: Alkyl Halide (1.2 - 1.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.1 M - 0.2 M][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve the substrate (1.0 equiv) in anhydrous DMF.

  • Deprotonation:

    • Cool the solution to 0 °C (ice bath).

    • Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0 °C for 30 minutes . The solution typically turns slightly yellow/cloudy as the anion forms.

  • Alkylation:

    • Add the Alkyl Halide (1.2 equiv) dropwise via syringe.[2]

    • Optional: If the electrophile is a chloride or unreactive, add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–16 hours .

    • Monitoring: Check TLC or LC-MS.[2] The carbamate N-H signal in NMR (broad singlet ~4.5-5.0 ppm) will disappear in the product.

  • Quench & Workup:

    • Cool to 0 °C. Carefully quench with saturated aqueous

      
       or water.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with

      
       (
      
      
      
      ) and Brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
Method B: Cesium Carbonate ( ) in MeCN (Mild Protocol)

Recommended for active halides (Benzylic, Allylic) or base-sensitive substrates.

Reagents:

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

  • Additive: TBAI (0.1 equiv) - Highly recommended to accelerate reaction.

Procedure:

  • Dissolve substrate in MeCN (0.2 M).

  • Add

    
     (3.0 equiv) and TBAI (0.1 equiv).
    
  • Add Alkyl Halide (1.5 equiv).

  • Heat to 50–80 °C (Reflux if using MeCN) for 4–24 hours.

  • Filter off inorganic salts through a Celite pad. Concentrate and purify.

Part 4: Data Interpretation & Troubleshooting

Comparison of Conditions:

FeatureMethod A (NaH/DMF)Method B (

/MeCN)
Reaction Rate Fast (< 4 hours)Slow (Requires Heat)
Moisture Sensitivity High (Requires dry conditions)Moderate
Substrate Scope Unreactive ElectrophilesReactive Electrophiles
Functional Group Tolerance Low (Esters may hydrolyze)High (Esters/Ketones stable)
Typical Yield 85 - 95%70 - 90%

Troubleshooting Guide:

  • Problem: Low Conversion.

    • Cause: Incomplete deprotonation or steric hindrance.

    • Fix: Increase NaH to 2.0 equiv. Switch solvent to DMSO (increases basicity). Add TBAI.

  • Problem: Elimination of Alkyl Halide.

    • Cause: Base acting as a nucleophile on the halide proton.

    • Fix: Switch to Method B (

      
      ). Lower temperature to -10 °C. Use a triflate (OTf) electrophile instead of a halide.
      
  • Problem: Boc Cleavage.

    • Cause: Thermal instability or acidic quench.

    • Fix: Ensure quench is neutral/basic. Do not heat Method A above 60 °C.

Part 5: Workflow Decision Tree

Workflow Start Start: Alkylation of THF-Boc-Amine Q1 Is the Alkyl Halide Highly Reactive? (Bn-Br, Allyl-Br) Start->Q1 MethodB Method B: Cs2CO3 / MeCN / Heat Q1->MethodB Yes Q2 Is the Substrate Base Sensitive? (Esters, Epoxides) Q1->Q2 No (Alkyl Iodides) Q2->MethodB Yes MethodA Method A: NaH / DMF / 0°C Q2->MethodA No MethodA_Mod Method A (Modified): NaH / DMF / TBAI / Heat MethodA->MethodA_Mod Low Yield?

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Part 6: References

  • BenchChem. Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)carbamate. (Accessed 2023).

  • Organic Chemistry Portal. Boc-Protected Amino Groups - General Procedures and Stability.

  • Bordwell, F. G. pKa Values in DMSO. Organic Chemistry Data.[2][3][4][5]

  • Salvatore, R. N., et al. Cesium Carbonate Promoted N-Alkylation of Amines.Tetrahedron2001 , 57(36), 7785-7811. (Foundational text on Cs2CO3 usage).

  • Absalom, S. et al. Sodium Hydride in Organic Synthesis.Reagents for Radical and Radical Ion Chemistry.

Sources

Application

Application Note: Preparation of Chiral Liquid Crystal Polymers using Tetrahydrofuran Derivatives

This Application Note details the protocol for synthesizing Chiral Side-Chain Liquid Crystal Polymers (SCLCPs) utilizing (3R,4R)-tetrahydrofuran-3,4-diol derivatives as chiral spacers. This approach leverages the inheren...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for synthesizing Chiral Side-Chain Liquid Crystal Polymers (SCLCPs) utilizing (3R,4R)-tetrahydrofuran-3,4-diol derivatives as chiral spacers.

This approach leverages the inherent chirality of tartaric acid-derived tetrahydrofuran (THF) rings to induce helical twisting in the liquid crystalline phase, resulting in cholesteric (chiral nematic) materials suitable for optical data storage, circularly polarized luminescence (CPL), and enantioselective sensing.

Introduction & Scientific Rationale

Chiral Liquid Crystal Polymers (CLCPs) combine the self-organizing properties of liquid crystals with the mechanical stability of polymers. The incorporation of tetrahydrofuran (THF) derivatives —specifically those derived from the chiral pool (e.g., L-tartaric acid)—into the polymer side-chain serves two critical functions:

  • Chiral Induction: The rigid chiral centers at the 3,4-positions of the THF ring possess high Helical Twisting Power (HTP), effectively converting a nematic mesophase into a cholesteric phase.

  • Conformational Decoupling: The THF ring acts as a semi-rigid spacer that decouples the motions of the mesogenic core from the polymer backbone, stabilizing the mesophase while lowering the glass transition temperature (

    
    ) compared to rigid aromatic spacers.
    

This protocol focuses on the synthesis of a polyacrylate-based SCLCP bearing a (3R,4R)-THF-based chiral spacer linked to a cyanobiphenyl mesogen.

Materials & Equipment

Reagents
  • Chiral Precursor: (-)-2,3-O-Isopropylidene-L-threitol (derived from L-tartaric acid).

  • Mesogen Precursor: 4'-Hydroxy-4-cyanobiphenyl (commercial grade).

  • Polymerizable Group: Acryloyl chloride (freshly distilled).

  • Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF).

  • Catalysts/Bases: Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), p-Toluenesulfonic acid (pTSA).

  • Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol.

Equipment
  • Inert Atmosphere: Schlenk line (Argon/Nitrogen manifold).

  • Characterization:

    • NMR Spectrometer (400 MHz, CDCl₃).[1]

    • Gel Permeation Chromatography (GPC) (THF eluent, PS standards).[2]

    • Differential Scanning Calorimetry (DSC).[2][3]

    • Polarized Optical Microscopy (POM) with a hot stage.

    • Circular Dichroism (CD) Spectropolarimeter.

Synthetic Strategy & Workflow

The synthesis is divided into three phases: (1) Construction of the Chiral THF Spacer, (2) Monomer Functionalization, and (3) Polymerization.

Diagram: Synthetic Workflow

G Tartrate Diethyl L-Tartrate Threitol 2,3-O-Isopropylidene- L-threitol Tartrate->Threitol Reduction & Protection THF_Diol (3R,4R)-THF-3,4-diol (Chiral Spacer) Threitol->THF_Diol Cyclization (pTSA, Toluene) Monomer Chiral Acrylate Monomer THF_Diol->Monomer Step 1: Mesogen Attachment (Mitsunobu) Mesogen 4'-Hydroxy-4- cyanobiphenyl Mesogen->Monomer Coupling Monomer->Monomer Step 2: Acrylation (Acryloyl Cl) Polymer Chiral SCLCP (Polyacrylate) Monomer->Polymer Free Radical Polymerization (AIBN, THF, 60°C)

Figure 1: Synthetic pathway from chiral pool tartrates to the final Chiral Liquid Crystal Polymer.

Experimental Protocols

Protocol A: Synthesis of Chiral THF Spacer [(3R,4R)-Tetrahydrofuran-3,4-diol]

Rationale: The isopropylidene protection must be removed and the chain cyclized to form the THF ring while maintaining stereochemical integrity.

  • Cyclization: Dissolve (-)-2,3-O-Isopropylidene-L-threitol (10 mmol) in anhydrous toluene (50 mL). Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.5 mmol).

  • Reflux: Heat the mixture to reflux (110°C) with a Dean-Stark trap to remove water continuously. Monitor by TLC until the starting material disappears (~4-6 hours).

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Dry organic layers over MgSO₄ and concentrate in vacuo. Purify the crude oil by column chromatography (Silica gel, Hexane/EtOAc 1:1) to yield the protected THF derivative.[4]

  • Deprotection: Stir the protected intermediate in 1M HCl/THF (1:1 v/v) at room temperature for 2 hours to cleave the acetonide, yielding (3R,4R)-tetrahydrofuran-3,4-diol .

Protocol B: Monomer Synthesis (Chiral Mesogen Formation)

Rationale: Asymmetric functionalization is required. One hydroxyl group attaches to the mesogen, the other to the polymerizable acrylate.

  • Mesogen Attachment (Mitsunobu Reaction):

    • In a dry Schlenk flask, combine (3R,4R)-tetrahydrofuran-3,4-diol (1.0 eq), 4'-hydroxy-4-cyanobiphenyl (1.0 eq), and Triphenylphosphine (PPh₃, 1.1 eq) in anhydrous THF.

    • Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.1 eq) dropwise.

    • Stir at room temperature for 12 hours.

    • Note: This step typically yields a mixture of mono- and di-substituted products. Purify carefully by column chromatography to isolate the mono-substituted intermediate .

  • Acrylation:

    • Dissolve the mono-substituted intermediate (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Cool to 0°C. Add acryloyl chloride (1.2 eq) dropwise under Argon flow.

    • Stir for 4 hours, allowing the solution to warm to room temperature.

    • Purification: Wash with water, 1M HCl, and brine. Recrystallize the crude solid from ethanol to obtain the pure Chiral Acrylate Monomer .

Protocol C: Polymerization (Free Radical)

Rationale: Solution polymerization in THF is chosen for its good solubility of both monomer and polymer, preventing premature precipitation.

  • Preparation: In a polymerization tube, dissolve the Chiral Acrylate Monomer (1.0 g) in anhydrous THF (5 mL).

  • Initiation: Add AIBN (1.0 mol% relative to monomer).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical propagation). Seal the tube under Argon.

  • Reaction: Immerse the tube in a thermostated oil bath at 60°C for 24 hours.

  • Termination & Isolation: Quench the reaction by cooling to 0°C and exposing to air. Pour the viscous solution dropwise into cold methanol (100 mL) to precipitate the polymer.

  • Purification: Reprecipitate twice from THF into methanol to remove unreacted monomer. Dry the white fibrous polymer in a vacuum oven at 40°C for 24 hours.

Characterization & Data Analysis

Molecular Weight Analysis (GPC)

Dissolve the polymer in THF (1 mg/mL). Run GPC calibrated with Polystyrene standards.

  • Target

    
    :  10,000 – 30,000  g/mol .
    
  • Target PDI: < 1.5 (for well-defined phase transitions).

Phase Behavior (DSC & POM)

Determine phase transition temperatures (


, 

).
ParameterValue (Typical)Interpretation
Glass Transition (

)
35°C – 50°CTHF spacer lowers

relative to alkyl spacers.
Clearing Point (

)
110°C – 130°CTransition from Cholesteric to Isotropic.
Texture (POM) Fingerprint / Oily StreaksCharacteristic of Cholesteric (N)* phase.
Chiral Optical Properties (CD & UV-Vis)
  • Experiment: Cast a thin film of the polymer on a quartz slide. Anneal at

    
     for 1 hour.
    
  • Observation: A strong negative or positive Cotton effect in the CD spectrum at the wavelength of selective reflection (

    
    ).
    
  • Calculation: Helical Pitch (

    
    ) = 
    
    
    
    .

References

  • Synthesis of Chiral THF Derivatives: A. Aponick et al., "Synthesis of Chiral Tetrahydrofuran Derivatives," Arkivoc, 2009. Link

  • Tartrate-Derived Liquid Crystals: Y. Zhang et al., "Synthesis and properties of liquid crystalline monomers and polymers containing tartaric acid derivative," ResearchGate, 2010. Link

  • Cationic Polymerization of THF: S. Penczek et al., "Cationic Ring-Opening Polymerization of Tetrahydrofuran," Progress in Polymer Science, 2000. Link

  • Chiral Dopants in LCs: H.-G. Kuball et al., "Chiral Dopants in Nematic Liquid Crystals," Journal of Materials Chemistry, 1995. Link

  • Polymerization in Chiral LCs: T. Kajitani et al., "Asymmetric Synthesis of Chiral Polyisocyanides... in a Liquid Crystal Reaction Field," Macromolecules, 2025. Link

Sources

Method

Application Note &amp; Protocol: Advanced Synthetic Route for Carvedilol Analogs via Boc-Protected Intermediates

Executive Summary Carvedilol is a uniquely effective nonselective β-adrenergic and α1-adrenergic receptor antagonist widely utilized in the management of congestive heart failure and cardiac arrhythmias[1],[2]. Recent dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carvedilol is a uniquely effective nonselective β-adrenergic and α1-adrenergic receptor antagonist widely utilized in the management of congestive heart failure and cardiac arrhythmias[1],[2]. Recent drug development efforts have focused on synthesizing carvedilol analogs to isolate specific pharmacological properties, such as the suppression of store overload-induced calcium release (SOICR) without inducing excessive β-blockade[1].

However, the traditional synthetic route for carvedilol and its analogs is notoriously plagued by the formation of a "bis-impurity" (an N,N-bis-alkylated byproduct)[3],[4]. This application note details an advanced, self-validating synthetic protocol utilizing a tert-butyloxycarbonyl (Boc) protection strategy. By employing Boc-protected intermediates, chemists can sterically and electronically deactivate the reactive amine, strictly limiting the reaction to a single alkylation event and eliminating the bis-impurity while maintaining high functional group tolerance[5],[6].

Mechanistic Rationale: The Boc-Protection Advantage

In the conventional synthesis of carvedilol, 4-(oxiran-2-ylmethoxy)-9H-carbazole is reacted directly with 2-(2-methoxyphenoxy)ethylamine[4]. Because the resulting secondary amine product is more nucleophilic than the primary amine starting material, it readily attacks a second equivalent of the epoxide, generating up to 20% of the bis-alkylated impurity[3],[7].

To mitigate this, N-benzyl protection is frequently utilized; however, the subsequent deprotection requires harsh catalytic hydrogenation (Pd/C, H₂), which is incompatible with reducible functional groups (e.g., halogens, alkenes) present in novel analogs[7].

The Causality of the Boc Strategy: The use of a Boc protecting group offers an orthogonal, highly controlled alternative[5].

  • Electronic Deactivation: The Boc group converts the primary amine into a carbamate, withdrawing electron density from the nitrogen and preventing spontaneous nucleophilic attack.

  • Controlled Activation: Deprotonation of the carbamate with a strong base (e.g., NaH) generates a highly reactive, sterically hindered nitrogen anion that cleanly opens the epoxide via an S_N2 mechanism.

  • Mild Cleavage: The Boc group is selectively cleaved under mild acidic conditions (e.g., HCl in methanol), releasing volatile byproducts (isobutylene and CO₂) and directly yielding the pharmaceutically relevant hydrochloride salt of the analog[5],[6].

Synthetic Workflow

Workflow A 4-Hydroxycarbazole + (S)-Epichlorohydrin B (S)-4-(Oxiran-2-ylmethoxy) -9H-carbazole A->B NaOH, H2O Phase Transfer E Boc-Protected Carvedilol Analog B->E Nucleophilic Ring Opening C N-Boc-2-(2-methoxyphenoxy) ethylamine D Deprotonation (NaH) Carbamate Anion C->D 0°C to RT Anhydrous DMF D->E SN2 Attack F Acidic Cleavage (HCl in MeOH) E->F Selective Deprotection G Pure Carvedilol Analog (Zero Bis-Impurity) F->G Neutralization & Isolation

Synthetic workflow for carvedilol analogs using Boc-protected intermediates.

Quantitative Data Analysis

The following table summarizes the performance metrics of the Boc-protected route compared to traditional and benzyl-protected methodologies, demonstrating the superior yield and purity profile of the Boc strategy.

ParameterTraditional Route (Unprotected)Benzyl-Protected RouteBoc-Protected Route (Current)
Primary Impurity Bis-alkylated byproduct (10-20%)Trace unreacted intermediatesTrace unreacted intermediates
Overall Yield 39 - 42%65 - 75%> 85%
Deprotection Method N/ACatalytic Hydrogenation (Pd/C, H₂)Acidic Cleavage (HCl/MeOH)
Functional Group Tolerance HighLow (Reduces halogens, alkenes)High (Orthogonal to reduction)
Scalability Low (Requires complex purification)Moderate (Requires pressure reactors)High (Standard glass-lined reactors)

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within each step to ensure the chemical transformation is complete before proceeding.

Protocol A: Synthesis of (S)-4-(Oxiran-2-ylmethoxy)-9H-carbazole

Objective: Establish the chiral epoxide core required for β-blocking activity[8].

  • Reagent Preparation: Dissolve 4-hydroxycarbazole (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and 10% aqueous NaOH (1.5 eq).

  • Alkylation: Cool the mixture to 0 °C. Add (S)-epichlorohydrin (1.2 eq) dropwise over 30 minutes.

  • Phase Transfer: Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq) to facilitate phase transfer. Stir vigorously at room temperature for 12 hours.

  • IPC Validation: Perform TLC (Hexane/EtOAc 7:3). The reaction is self-validated when the phenolic starting material (R_f ~0.3) is completely consumed and replaced by the epoxide (R_f ~0.6).

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral epoxide.

Protocol B: Carbamate Activation & Coupling

Objective: Alkylate the Boc-protected amine without triggering bis-alkylation.

  • Deprotonation: In an oven-dried, argon-purged flask, dissolve N-Boc-2-(2-methoxyphenoxy)ethylamine (1.05 eq) in anhydrous DMF. Cool to 0 °C.

  • Anion Generation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions.

    • Causality Note: The evolution of H₂ gas indicates the successful deprotonation of the carbamate. Stir for 30 minutes until gas evolution ceases, ensuring complete formation of the highly nucleophilic nitrogen anion.

  • Coupling: Dissolve the epoxide from Protocol A (1.0 eq) in a minimum volume of anhydrous DMF and add it dropwise to the carbamate anion solution at 0 °C. Warm to room temperature and stir for 6 hours.

  • IPC Validation: Analyze via LC-MS. The system is validated when the mass of the epoxide is absent, and the dominant peak corresponds to the Boc-protected intermediate [M+Na]⁺. Crucially, the mass corresponding to the bis-impurity must be completely absent.

  • Quenching: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

Protocol C: Acidic Deprotection & Isolation

Objective: Cleave the Boc group to yield the active carvedilol analog[5],[6].

  • Cleavage: Dissolve the crude Boc-protected intermediate in a 1.25 M solution of HCl in methanol (10 volumes).

  • Reaction: Stir at room temperature for 4 hours.

    • Causality Note: Methanolic HCl is chosen over TFA/DCM because it directly yields the hydrochloride salt of the carvedilol analog, which is highly crystalline and easily isolated without requiring a basic workup[5].

  • IPC Validation: Monitor by HPLC. The reaction is complete when the non-polar Boc-intermediate peak completely shifts to a more polar peak (the free amine salt). The cessation of CO₂ gas evolution serves as a secondary visual validation.

  • Isolation: Concentrate the mixture to half its volume under reduced pressure. Add cold diethyl ether dropwise to precipitate the carvedilol analog hydrochloride salt. Filter, wash with cold ether, and dry under vacuum.

References

  • Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release - PMC. Source: nih.gov.
  • EP1741700B1 - Process for the preparation of carvedilol - Google Patents. Source: google.com.
  • Process for the preparation of Carvedilol Form II - Justia Patents. Source: justia.com.
  • Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC. Source: nih.gov.
  • PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 - EPO. Source: epo.org.
  • US20160214973A1 - Store overload-induced calcium release inhibitors and methods for producing and using the same - Google Patents. Source: google.com.
  • tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate; CAS No. - ChemShuttle. Source: chemshuttle.com.
  • (S)-(+)-4-(2,3-Epoxypropoxy)carbazole | 95093-95-1 | Benchchem. Source: benchchem.com.

Sources

Application

Application Notes and Protocols for the Use of Tetrahydrofuran-2-ylmethyl Carbamate in Agrochemical Synthesis

Introduction: A Modern Building Block for Advanced Agrochemicals In the continuous quest for more effective and environmentally conscious crop protection agents, the strategic design of molecular scaffolds plays a pivota...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Building Block for Advanced Agrochemicals

In the continuous quest for more effective and environmentally conscious crop protection agents, the strategic design of molecular scaffolds plays a pivotal role. Tetrahydrofuran-2-ylmethyl carbamate is an emerging building block of significant interest in agrochemical synthesis. Its unique structural features, combining a stable, polar tetrahydrofuran ring with a reactive carbamate moiety, offer a versatile platform for the development of novel insecticides and fungicides. The tetrahydrofuran group can enhance systemic movement in plants and improve the toxicological profile of the final product, while the carbamate functional group is a well-established pharmacophore responsible for the pesticidal activity of a major class of insecticides.[1][2]

This guide provides a comprehensive overview of the synthesis and application of tetrahydrofuran-2-ylmethyl carbamate in the laboratory, designed for researchers, scientists, and professionals in the field of drug and agrochemical development. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Scientific Foundation: Mechanism of Action

Carbamate insecticides, including those derived from tetrahydrofuran-2-ylmethyl carbamate, exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2][3][4][5] AChE is crucial for the rapid hydrolysis of the neurotransmitter acetylcholine at the synaptic cleft. By inhibiting AChE, carbamates lead to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1][2]

The reaction involves the carbamylation of a serine hydroxyl group at the active site of AChE. Unlike organophosphates, which cause essentially irreversible phosphorylation, the carbamylation by N-methylcarbamates is reversible.[2][3] This reversibility generally leads to a lower toxicity profile in mammals compared to organophosphates, making carbamates a valuable class of insecticides.

Below is a diagram illustrating the mechanism of acetylcholinesterase inhibition by a generic N-methylcarbamate.

Carbamate_AChE_Inhibition cluster_0 Synaptic Cleft cluster_1 Inhibition by Carbamate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds ACh->Receptor Products Choline + Acetate AChE->Products Carbamylated_AChE Carbamylated AChE (Inactive) Nerve_Signal Nerve_Signal Receptor->Nerve_Signal Signal Propagation Carbamate Tetrahydrofuran-2-ylmethyl N-methylcarbamate Carbamate->AChE Inhibits Carbamylated_AChE->AChE Reactivation Reversible Spontaneous Hydrolysis (Slow) Synthesis_Workflow Furfural Furfural Hydrogenation Catalytic Hydrogenation (e.g., Ni, Cu-CrO catalyst) H₂, High Pressure, Heat Furfural->Hydrogenation THFA Tetrahydrofurfuryl Alcohol (THFA) Hydrogenation->THFA Purification Purification (Distillation) THFA->Purification Final_Product Pure THFA Purification->Final_Product

Caption: Workflow for the Synthesis of Tetrahydrofurfuryl Alcohol.

Materials and Reagents:

ReagentGradeSupplier
FurfuralReagentSigma-Aldrich
Raney Nickel (or Copper Chromite)CatalystAlfa Aesar
Hydrogen (H₂) gasHigh PurityAirgas
EthanolAnhydrousFisher Scientific

Procedure:

  • Catalyst Preparation: In a high-pressure autoclave reactor, add Raney Nickel catalyst (5% w/w of furfural) slurried in ethanol.

  • Reaction Setup: Add furfural and additional ethanol to the reactor. Seal the reactor and purge several times with nitrogen gas, followed by hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to 100-1500 psi and heat to 170-180°C with vigorous stirring. [6]4. Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: The crude tetrahydrofurfuryl alcohol is purified by fractional distillation under reduced pressure.

Expected Yield: 70-80% [6]

Protocol 2: Synthesis of Tetrahydrofuran-2-ylmethyl N-methylcarbamate

The conversion of an alcohol to an N-methylcarbamate can be achieved through several synthetic routes. A common and effective method involves a two-step process via a chloroformate intermediate, or by direct reaction with a carbamoyl chloride. [7]An alternative, and often safer, approach avoids the use of phosgene by reacting the alcohol with methyl isocyanate in the presence of a suitable catalyst.

Method A: Via Chloroformate Intermediate (Phosgene-based)

Caution: Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Formation of Chloroformate: Tetrahydrofurfuryl alcohol is reacted with an excess of phosgene in an inert solvent (e.g., toluene) at low temperatures (0-5°C). [7]2. Reaction with Methylamine: The resulting tetrahydrofurfuryl chloroformate is then reacted in situ with methylamine to yield the desired N-methylcarbamate.

Method B: Reaction with Methyl Isocyanate

Caution: Methyl isocyanate is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

Materials and Reagents:

ReagentGradeSupplier
Tetrahydrofurfuryl alcoholAnhydrousAcros Organics
Methyl isocyanateReagentTCI America
TriethylamineAnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousJ.T. Baker

Procedure:

  • Reaction Setup: To a solution of tetrahydrofurfuryl alcohol in anhydrous dichloromethane, add a catalytic amount of triethylamine.

  • Addition of Isocyanate: Slowly add methyl isocyanate to the solution at 0°C with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude tetrahydrofuran-2-ylmethyl N-methylcarbamate can be purified by column chromatography on silica gel.

Application in Agrochemical Synthesis: A Case Study

While direct examples of commercial agrochemicals using tetrahydrofuran-2-ylmethyl carbamate are not widely published, its structural similarity to key intermediates in the synthesis of modern insecticides provides a strong basis for its application. For instance, the neonicotinoid insecticide Dinotefuran utilizes (tetrahydrofuran-3-yl)methanamine as a key building block. We can extrapolate a plausible synthetic application for tetrahydrofuran-2-ylmethyl carbamate in a similar context.

Protocol 3: Hypothetical Synthesis of a Carbamate-based Insecticide

This protocol describes a hypothetical synthesis to illustrate the utility of tetrahydrofuran-2-ylmethyl carbamate as a precursor in the synthesis of a novel insecticidal agent. The proposed reaction involves the N-alkylation of the carbamate with a suitable electrophile containing a pharmacophore, for example, a substituted chloropyridine moiety, which is common in neonicotinoid insecticides.

Materials and Reagents:

ReagentGradeSupplier
Tetrahydrofuran-2-ylmethyl N-methylcarbamateAs synthesized in Protocol 2-
2-Chloro-5-(chloromethyl)pyridineReagentCombi-Blocks
Sodium hydride (NaH), 60% dispersion in mineral oilReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousEMD Millipore

Procedure:

  • Deprotonation: To a suspension of sodium hydride in anhydrous DMF at 0°C, add a solution of tetrahydrofuran-2-ylmethyl N-methylcarbamate in DMF dropwise.

  • Alkylation: After the evolution of hydrogen gas ceases, add a solution of 2-chloro-5-(chloromethyl)pyridine in DMF.

  • Reaction: Allow the reaction to stir at room temperature for 12 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Data Presentation and Characterization

The successful synthesis of the precursors and final products should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data for Synthesized Compounds

CompoundMolecular FormulaExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected Mass Spec (m/z)
Tetrahydrofurfuryl alcoholC₅H₁₀O₂3.4-3.6 (m, 2H), 3.7-3.9 (m, 2H), 3.9-4.1 (m, 1H), 1.5-2.0 (m, 4H), 2.5 (br s, 1H)76.5, 68.2, 67.9, 28.5, 25.7[M+H]⁺ = 103.07
Tetrahydrofuran-2-ylmethyl N-methylcarbamateC₇H₁₃NO₃4.0-4.2 (m, 2H), 3.6-3.8 (m, 2H), 3.9-4.1 (m, 1H), 2.8 (s, 3H), 1.5-2.0 (m, 4H)157.5, 76.0, 68.0, 67.5, 28.0, 27.5, 25.5[M+H]⁺ = 160.09

Conclusion and Future Perspectives

Tetrahydrofuran-2-ylmethyl carbamate represents a promising and versatile platform for the development of new agrochemicals. Its synthesis from bio-based precursors aligns with the growing demand for sustainable chemical manufacturing. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in creating next-generation crop protection agents. Further research could focus on diversifying the carbamate functionality and exploring a wider range of electrophilic partners to generate novel compound libraries for high-throughput screening. The inherent properties of the tetrahydrofuran ring, such as its potential to improve systemic activity and modulate physicochemical properties, warrant continued investigation in the design of more effective and safer agrochemicals.

References

  • Pesticide Chemistry Carbamates. (n.d.). Retrieved from [Link]

  • O'Malley, M. A. (2023). Carbamate Toxicity. In StatPearls.
  • World Health Organization. (1986). Carbamate pesticides: a general introduction (Environmental Health Criteria 64).
  • MD Searchlight. (2024, July 30).
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
  • (This cit
  • (This cit
  • Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL.
  • Agricultural Marketing Service. (2003, May 5). Tetrahydrofurfuryl alcohol (THFA) for use in crop.
  • (This cit
  • (This cit
  • (This cit
  • Process for the preparation of tetrahydrofurfuryl alcohol carbamic acid esters. (n.d.).
  • (This cit
  • (This cit
  • (This cit
  • (This cit
  • (This cit
  • (This cit
  • Taylor & Francis. (n.d.). Tetrahydrofurfuryl alcohol – Knowledge and References.
  • (This cit
  • (This cit
  • (This cit
  • (This cit
  • Tazuma, J. J. (1972). The Chemistry of Phosgene. Chemical Reviews, 72(1), 75-91.

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Method

Application Notes and Protocols for Solid-Phase Synthesis Involving Boc-Aminomethyl Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The incorporation of non-canonical amino acids and scaffolds into peptides is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids and scaffolds into peptides is a cornerstone of modern peptidomimetic design, aimed at enhancing therapeutic properties such as metabolic stability, receptor affinity, and cellular uptake. Boc-aminomethyl tetrahydrofuran represents a versatile building block for introducing a flexible, hydrophilic, and conformationally influential five-membered ring into a peptide backbone. This guide provides a comprehensive overview of the principles, experimental protocols, and critical considerations for the successful solid-phase synthesis of peptidomimetics incorporating this valuable moiety using tert-butyloxycarbonyl (Boc) chemistry.

Introduction: The Rationale for Tetrahydrofuran-Containing Peptidomimetics

Standard peptides, while exhibiting high specificity and potency, are often limited as therapeutic agents by their poor metabolic stability and low cell permeability. The introduction of scaffolds like tetrahydrofuran (THF) into the peptide backbone can address these limitations. The THF moiety, being a cyclic ether, imparts several desirable characteristics:

  • Conformational Constraint: The five-membered ring structure restricts the rotational freedom of the peptide backbone, pre-organizing the molecule into specific secondary structures. This can lead to enhanced binding affinity for biological targets.

  • Increased Polarity and Solubility: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the resulting peptidomimetic.

  • Enhanced Cellular Uptake: Studies on related structures, such as Peptide Nucleic Acids (PNAs) incorporating THF moieties (termed "thyclotides"), have demonstrated that these modifications can significantly improve cellular uptake.[1]

  • Metabolic Stability: The non-natural structure provides resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of the therapeutic candidate.

Boc-aminomethyl tetrahydrofuran is an ideal building block for this purpose, offering a primary amine for standard peptide coupling reactions, protected by the acid-labile Boc group, which is the hallmark of the robust and well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

The Core Principles of Boc-SPPS with Boc-Aminomethyl Tetrahydrofuran

The synthesis of a peptide or peptidomimetic on a solid support using Boc chemistry is a cyclical process involving four main steps: deprotection, neutralization, coupling, and washing. The incorporation of Boc-aminomethyl tetrahydrofuran follows this same fundamental workflow.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (n repetitions) Resin Resin-NH2 Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Start Neutralization 2. Neutralization (e.g., 10% DIEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA/THF, Activator) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (e.g., HF or TFMSA) Washing->Cleavage Final Cycle Product Purified Peptidomimetic Cleavage->Product

Figure 1: General workflow for Boc-SPPS incorporating Boc-aminomethyl tetrahydrofuran.

Key Considerations for the Tetrahydrofuran Moiety:

The primary chemical feature of the Boc-aminomethyl tetrahydrofuran building block that requires special attention is the stability of the ether linkage within the THF ring. While generally stable, ether linkages can be susceptible to cleavage under very strong acidic conditions.

  • Deprotection: The conditions for Boc group removal (typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes) are considered moderately acidic and are well-tolerated by the THF ring.[2]

  • Final Cleavage: The "classic" Boc/Bzl strategy employs very strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for the final cleavage from the resin and removal of side-chain protecting groups.[3] While the THF ring is generally robust, prolonged exposure or harsh conditions could potentially lead to side reactions. It is crucial to perform the cleavage at low temperatures (e.g., 0 °C) and for the minimum time necessary. For particularly sensitive sequences, alternative, milder cleavage strategies could be considered.[4]

Experimental Protocols

These protocols are designed for manual solid-phase synthesis on a 0.1 mmol scale. Reagent volumes and equivalents should be adjusted accordingly for different scales.

Protocol 1: Resin Preparation and First Residue Loading

For synthesizing a C-terminal amide, MBHA (methylbenzhydrylamine) resin is a standard choice in Boc-SPPS.[3]

  • Resin Swelling: Place 0.1 mmol of MBHA resin in a reaction vessel. Swell the resin in DCM (~10 mL/g resin) for 30-60 minutes. Drain the solvent.

  • Neutralization: Wash the resin with 5% Diisopropylethylamine (DIEA) in DCM (2 x 1 min). Wash with DCM (3 x 1 min).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Boc-protected amino acid (e.g., Boc-Ala-OH, 0.4 mmol, 4 eq.) and HOBt (1-Hydroxybenzotriazole, 0.4 mmol, 4 eq.) in a minimal amount of N,N-Dimethylformamide (DMF).

    • Add DIC (N,N'-Diisopropylcarbodiimide, 0.4 mmol, 4 eq.) and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Capping:

    • Perform a Kaiser (ninhydrin) test to check for free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step.

    • To cap any unreacted sites, treat the resin with a solution of acetic anhydride/DIEA/DCM (e.g., 5:6:89 v/v/v) for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x). Dry the resin under vacuum.

Protocol 2: Standard Synthesis Cycle for Incorporating Boc-Aminomethyl Tetrahydrofuran

This cycle is repeated for each subsequent amino acid, including the Boc-aminomethyl tetrahydrofuran building block.

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes. Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 40-50% TFA in DCM to the resin. Agitate for 2 minutes and drain.

    • Add a fresh solution of 40-50% TFA in DCM and agitate for 20-30 minutes.[3]

    • Drain the solution and wash the resin with DCM (3x) to remove residual acid.

  • Neutralization:

    • Wash the resin with 10% DIEA in DMF (or DCM) for 2 minutes. Repeat once.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess base.

    • Perform a Kaiser test to confirm the presence of a free amine (blue beads).

  • Coupling of Boc-aminomethyl tetrahydrofuran:

    • Pre-activation: In a separate vial, dissolve Boc-aminomethyl tetrahydrofuran (0.3 mmol, 3 eq.) and an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 0.29 mmol, 2.9 eq.) in DMF (~5 mL/g resin).

    • Add DIEA (0.6 mmol, 6 eq.) to the solution and vortex briefly.

    • Coupling Reaction: Immediately add the activated solution to the resin. Agitate for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

    • Wash the resin with DMF (3x), DCM (3x), and prepare for the next deprotection cycle.

Protocol 3: Final Cleavage and Peptide Precipitation

CAUTION: Strong acids like HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.

  • Preparation: Dry the final peptide-resin thoroughly under high vacuum for several hours. Remove the N-terminal Boc group using the deprotection procedure in Protocol 2.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common "low-high" HF procedure is often used to minimize side reactions.[3] For a peptide containing sensitive residues, a typical cocktail might be HF:p-cresol:p-thiocresol:dimethyl sulfide (DMS) (25:5:5:65 v/v/v/v) for the "low" step.

  • Low HF Step: Cool the reaction vessel to 0°C. Add the "low" HF cocktail (~10 mL/g of resin) and stir for 2 hours at 0°C. This step removes many side-chain protecting groups under milder (SN2) conditions.

  • High HF Step: Evaporate the DMS and low-concentration HF under vacuum. Add the "high" HF cocktail (e.g., HF:p-cresol, 90:10 v/v) to the resin. Stir for 1 hour at 0°C. This step cleaves the peptide from the resin.

  • HF Evaporation: Remove the HF by a stream of nitrogen gas, followed by high vacuum.

  • Peptide Precipitation and Washing:

    • Break up the resin cake and transfer it to a fritted funnel.

    • Wash the resin with cold diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) to remove scavengers and cleaved protecting groups.[5]

    • Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

  • Lyophilization: Freeze the aqueous extract and lyophilize to obtain the crude peptide as a fluffy powder. The crude product can then be purified by reverse-phase HPLC.

Data Presentation: Reagents and Conditions

The following tables summarize typical quantitative data for the key steps in the synthesis.

Table 1: Boc Deprotection and Neutralization

Step Reagent Concentration Time
Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) 25-50% (v/v) 20-30 min

| Neutralization | Diisopropylethylamine (DIEA) in DMF or DCM | 5-10% (v/v) | 2 x 2 min |

Table 2: Coupling Conditions for Boc-aminomethyl tetrahydrofuran | Parameter | Condition | Rationale | | :--- | :--- | :--- | | Building Block | Boc-aminomethyl tetrahydrofuran | 3.0 eq. | Ensures a sufficient excess for driving the reaction to completion. | | Activating Agent | HBTU / HOBt | 2.9 eq. / 3.0 eq. | Efficiently forms the active ester for rapid coupling, minimizing side reactions. | | Base | DIEA | 6.0 eq. | Required to activate the coupling agent and maintain basic conditions for the reaction. | | Solvent | DMF or 2-MeTHF | ~5-10 mL/g resin | Good solvating properties for reagents and swelling of the polystyrene resin. 2-MeTHF is a greener alternative.[5] | | Reaction Time | 1-2 hours | Typically sufficient for complete coupling; should be monitored by Kaiser test. |

Visualization of the Coupling Reaction

The core of the synthesis is the formation of an amide bond between the free amine on the growing peptide chain and the activated carboxyl group of the incoming amino acid. When incorporating Boc-aminomethyl tetrahydrofuran, it is coupled in the same manner as a standard Boc-amino acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Hydrogenation of Furan Carbamates to Tetrahydrofuran Carbamates

From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division To: R&D Teams, Process Chemists, and Drug Development Groups Subject: Optimization Protocols for Heterogeneous Hydrogenation of Furan Carbamates Int...

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division To: R&D Teams, Process Chemists, and Drug Development Groups Subject: Optimization Protocols for Heterogeneous Hydrogenation of Furan Carbamates

Introduction

Welcome to the Catalysis Technical Support Center. You are likely here because the hydrogenation of furan carbamates is deceivingly complex. While saturating a furan ring appears straightforward, the presence of the carbamate functionality (


) introduces electronic and steric factors that complicate the reaction.

Common failure modes include hydrogenolysis (ring-opening) , loss of the carbamate protecting group , or poor diastereoselectivity . This guide synthesizes mechanistic insights with practical troubleshooting to help you navigate these challenges.

Part 1: Catalyst Selection & Reaction Setup

Q1: I am seeing low conversion. Should I just increase the temperature?

Short Answer: No. Increasing temperature often triggers ring-opening side reactions.

Technical Insight: Furan rings are aromatic; their resonance stabilization energy (


 16 kcal/mol) makes them harder to reduce than simple alkenes. However, furan carbamates are electron-rich.
  • The Trap: High temperatures (>80°C) on active metals (like Pd) favor C-O bond cleavage (hydrogenolysis) over ring saturation.

  • The Solution: Increase hydrogen pressure (up to 50 bar) or change the catalyst metal before touching the temperature.

Q2: Which catalyst system should I use?

Recommendation:

  • First Choice: 5% Rh/Al

    
    O
    
    
    
    or Rh/C . Rhodium is the "Gold Standard" for furan hydrogenation because it is highly active for ring saturation but poor at hydrogenolysis (ring-opening), preserving the THF structure.
  • Alternative: 5% Ru/C .[1] Good for difficult substrates but requires careful monitoring of pH.

  • Avoid: Pd/C (Palladium on Carbon). Pd is aggressive toward allylic C-O bonds. In furan systems, it frequently causes ring-opening to form linear alcohols or ketones.

Q3: My carbamate group (e.g., Cbz, Boc) is degrading. Why?
  • Cbz (Benzyloxycarbonyl): If you use Pd/C, you will cleave the Cbz group via hydrogenolysis. Switch to Rh/Al

    
    O
    
    
    
    , which preserves benzyl groups under standard hydrogenation conditions.
  • Boc (tert-Butyloxycarbonyl): This is acid-sensitive. If your solvent is acidic (or becomes acidic due to by-products), you will lose the Boc group. Avoid chloroform/DCM (which can form HCl traces). Use Methanol or Ethanol.

Part 2: Troubleshooting Yield & Selectivity

Diagnostic Workflow

Use the following decision tree to identify the root cause of your yield loss.

Troubleshooting Start Problem Identification Issue1 Low Conversion? Start->Issue1 Issue2 Ring Opening? Start->Issue2 Issue3 Wrong Stereochem? Start->Issue3 Sol1 Increase H2 Pressure (20 -> 50 bar) Issue1->Sol1 First Step Sol2 Switch Catalyst (Pd -> Rh/Al2O3) Issue1->Sol2 If Pressure Fails Issue2->Sol2 Reduce C-O Cleavage Sol3 Lower Temp (<50°C) Check Solvent Acidity Issue2->Sol3 Reduce Energy Sol4 Use Non-Polar Solvent (Hexane/Toluene) Issue3->Sol4 Enhance Syn-Addition

Figure 1: Troubleshooting logic flow for furan carbamate hydrogenation.

Q4: I am getting linear alcohols instead of THF. How do I stop ring opening?

This is Hydrogenolysis .

  • Mechanism: The metal inserts into the C-O bond of the furan ring. This is favored by Pd catalysts and acidic supports.

  • Fix:

    • Switch Support: Move from Carbon (often acidic) to Alumina (Al

      
      O
      
      
      
      ) or Silica.
    • Lower Temperature: Hydrogenation has a lower activation energy than hydrogenolysis. Running at 25-40°C favors the ring saturation.

    • Solvent: Avoid water or acidic alcohols. Use dry ethanol or ethyl acetate.

Summary of Catalyst Behaviors
CatalystPrimary ActivityRisk of Ring OpeningStereoselectivity (cis)Recommended For
Pd/C Very HighHigh (Critical Failure Mode)ModerateSimple alkenes; deprotection.
Rh/Al

O

HighLow Excellent Furan ring saturation.
Ru/C ModerateModerateGoodHigh-pressure applications.
Pt/C ModerateLowModerateSelective hydrogenation of aldehydes in presence of furan.

Part 3: Stereocontrol (Cis vs. Trans)

Q5: How do I maximize the cis-isomer yield?

Mechanism: Heterogeneous hydrogenation proceeds via syn-addition . The furan ring adsorbs flat onto the catalyst surface. Hydrogen atoms are transferred from the metal surface to the bottom face of the ring, pushing the substituents up.

Protocol for High cis-Selectivity:

  • Catalyst: Use Rh/Al

    
    O
    
    
    
    . Rhodium is known for superior cis-selectivity in furan systems [1].
  • Pressure: High H

    
     pressure (50 bar) increases the rate of H-addition relative to desorption/isomerization.
    
  • Sterics: If the carbamate group is bulky (e.g., Boc), it will direct the adsorption to the opposite face (steric approach control), favoring the cis relationship between the new hydrogens and the carbamate.

Mechanism Step1 Adsorption (Flat on Surface) Step2 Syn-H Addition (From Metal Surface) Step1->Step2 Rate Determining Step3 Desorption (Cis-Product) Step2->Step3 Fast

Figure 2: Mechanism of heterogeneous hydrogenation leading to cis-selectivity.

Part 4: Standardized Protocol

Optimized Method for tert-Butyl furan-2-ylcarbamate Hydrogenation

Safety Note: Hydrogen gas is highly flammable. High-pressure reactors must be rated and shielded.

  • Preparation:

    • Substrate: 1.0 eq Furan Carbamate.

    • Catalyst: 5 wt% Rh/Al

      
      O
      
      
      
      (Loading: 5-10 wt% relative to substrate).
    • Solvent: Anhydrous Methanol or Ethanol (0.1 M concentration).

  • Loading:

    • Purge autoclave 3x with N

      
      , then 3x with H
      
      
      
      .
  • Reaction:

    • Pressurize to 30-50 bar H

      
       .
      
    • Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

    • Temperature: 25°C - 40°C .

    • Time: 4-12 hours.[2]

  • Workup:

    • Filter catalyst through Celite® (Caution: Rh is pyrophoric when dry. Keep wet).

    • Concentrate filtrate.

References

  • Niether, C., et al. (2019). Catalytic Hydrogenation of Furan and Its Derivatives: A Review.ChemCatChem .[3]

  • Nakagawa, Y., & Tomishige, K. (2011). Total Hydrogenation of Furan Derivatives over Silica-Supported Ni-Pd Alloy Catalysts.Catalysis Communications .

  • Gisbert, P., et al. (2020). Stereoselective Hydrogenation of Furan Derivatives.[4][5]Organic Process Research & Development .

  • Jackson, S.D. (1993). Hydrogenation of Furan and Furan Derivatives.[1][4][5][6][7][8][9][10][11]Catalysis Today .

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Boc-Tetrahydrofuran Amines

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of solubilizing protected intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of solubilizing protected intermediates.

Boc-tetrahydrofuran (Boc-THF) amines present a unique formulation challenge. While the tetrahydrofuran (THF) ring is a polar aprotic ether that normally confers moderate water solubility, the addition of a tert-butyloxycarbonyl (Boc) group fundamentally alters the molecule's hydration thermodynamics. The Boc group masks the amine's basicity—converting it into a neutral carbamate—and introduces a bulky, highly lipophilic tert-butyl moiety 1. This creates a massive hydrophobic hydration penalty, causing the molecule to aggregate and precipitate in aqueous media.

Below is our comprehensive, self-validating guide to diagnosing and overcoming these solubility barriers without compromising your downstream applications.

Diagnostic Solubilization Workflow

Before selecting a solubilization strategy, you must define the chemical and biological constraints of your downstream application. Use the workflow below to determine the optimal path.

Workflow Start Boc-THF Amine Precipitates in Water Assess Assess Assay Tolerance Start->Assess OrgTol Tolerates Organic Solvents? Assess->OrgTol CoSolv Co-Solvent Titration (DMSO / EtOH) OrgTol->CoSolv Yes (<5% v/v) AqStrict Strictly Aqueous Required? OrgTol->AqStrict No Cyclo HP-β-CD Complexation AqStrict->Cyclo Molecular Dispersion Micelle Micellar Solubilization AqStrict->Micelle High Lipophilicity Deprotect Cleave Boc Group (Yields Free Amine) AqStrict->Deprotect Boc Not Required

Diagnostic workflow for troubleshooting Boc-THF amine solubility in aqueous media.

Causality-Driven Solubilization Protocols

Protocol 1: The Co-Solvent Titration Method (DMSO/Aqueous)

Causality: Adding water directly to a solid hydrophobic compound causes poor "wetting" and severe aggregation. Dimethyl sulfoxide (DMSO) disrupts water's hydrogen bond network and effectively solvates the lipophilic tert-butyl group. By dissolving the compound in a strong organic solvent first, you ensure it is molecularly dispersed before introducing the aqueous phase 2.

Step-by-Step Methodology:

  • Weigh 10 mg of the Boc-THF amine into a clean glass vial.

  • Add 100 µL of anhydrous DMSO to achieve a 100 mg/mL stock solution. Vortex until optically clear.

  • Aliquot 10 µL of the stock into a new vial.

  • Under continuous, vigorous vortexing, add your target aqueous buffer (e.g., PBS pH 7.4) dropwise in 10 µL increments.

  • Stop the addition the moment the solution becomes persistently cloudy.

Self-Validation Check: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. A baseline reading (OD600 < 0.05) confirms a true solution. An exponential increase in OD600 indicates sub-visible colloidal aggregation before macroscopic precipitation occurs.

Protocol 2: Host-Guest Complexation (HP-β-Cyclodextrin)

Causality: If your assay cannot tolerate organic solvents, cyclodextrins are the premier choice. The tert-butyl group of the Boc moiety has a kinetic diameter that perfectly fits the internal hydrophobic cavity of β-cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred because its hydroxypropyl derivatization massively increases the aqueous solubility of the cyclodextrin itself, preventing the resulting host-guest complex from precipitating .

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Add an excess amount of solid Boc-THF amine (e.g., 50 mg) to 1 mL of the HP-β-CD solution.

  • Agitate the suspension on a rotary shaker at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the undissolved compound.

  • Carefully extract the supernatant and filter it through a 0.22 µm hydrophilic syringe filter.

Self-Validation Check: Construct a phase-solubility diagram (Higuchi-Connors method). Prepare varying concentrations of HP-β-CD (0 to 20% w/v) and quantify the dissolved Boc-THF amine via HPLC. A linear plot (A_L type) confirms a stable 1:1 stoichiometric inclusion complex 4.

Protocol 3: Micellar Solubilization (Non-ionic Surfactants)

Causality: For highly concentrated formulations, surfactants like Polysorbate 80 (Tween 80) are utilized. Above their Critical Micelle Concentration (CMC), these amphiphilic molecules self-assemble into micelles. The Boc-THF amine partitions into the hydrophobic core of the micelle, while the PEGylated headgroups of the surfactant maintain steric stabilization in the bulk water 5.

Step-by-Step Methodology:

  • Create a surfactant stock by dissolving 5% (v/v) Polysorbate 80 in water.

  • Dissolve the Boc-THF amine in a volatile organic solvent (e.g., dichloromethane).

  • Mix the organic solution with the aqueous surfactant solution.

  • Evaporate the organic solvent under a gentle stream of nitrogen gas or via rotary evaporation.

  • The resulting solution will be a clear, micellar dispersion of the compound in water.

Self-Validation Check: Perform Dynamic Light Scattering (DLS). A monodisperse peak between 10 nm and 100 nm confirms the formation of stable, drug-loaded micelles rather than amorphous aggregates.

Quantitative Data & Method Comparison

Solubilization StrategyMechanism of ActionMax Expected Aqueous SolubilityDownstream CompatibilityKey Limitation
Co-Solvency (DMSO) Disrupts water H-bond network, lowers dielectric constant1 - 5 mg/mLIn vitro cell assays (if final DMSO < 1% v/v)High osmolality; potential enzyme inhibition
HP-β-Cyclodextrin Encapsulates hydrophobic tert-butyl group in lipophilic cavity10 - 50 mg/mLIn vivo dosing, sensitive enzymatic assaysCompetitive displacement by endogenous lipids
Micellar (Polysorbate 80) Entraps Boc-THF amine within a hydrophobic surfactant core5 - 20 mg/mLOral formulations, robust biochemical assaysMay disrupt cellular lipid bilayers

Frequently Asked Questions (FAQs)

Q: Why can't I just lower the pH to dissolve my Boc-THF amine? A: Unlike free amines, which protonate at low pH to form highly soluble ammonium salts, the nitrogen in a Boc-protected amine is part of a carbamate linkage. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, which drops its pKa significantly. Thus, the molecule remains uncharged and hydrophobic at standard acidic pH levels 1. Note: If you drop the pH too low (e.g., using neat Trifluoroacetic acid), you will cleave the Boc group entirely, yielding a soluble free amine but destroying your protected intermediate.

Q: My compound precipitates instantly when I dilute my DMSO stock into PBS. How do I prevent this? A: This is a classic example of "solvent shift" precipitation. When DMSO diffuses into the bulk water faster than the hydrophobic Boc-THF amine can remain solvated, localized supersaturation occurs, leading to rapid nucleation. To fix this, use a step-down dilution method (e.g., transition through a 50% PEG-400 intermediate) or ensure you are adding the organic stock dropwise directly into the vortex of the aqueous buffer to ensure rapid, uniform dispersion 2.

Q: Will cyclodextrin complexation interfere with my downstream enzymatic assay? A: It depends on the relative binding affinities. Cyclodextrin complexation is a dynamic, non-covalent equilibrium. If your target enzyme has a higher affinity for the Boc-THF amine than the cyclodextrin cavity does, the compound will naturally partition into the enzyme's active site. However, if the host-guest binding constant (


) is exceptionally high, the cyclodextrin may act as a competitive sink, reducing the apparent activity and availability of your compound .

References

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups - MDPI.1

  • Technical Support Center: Boc-Phe-Phe-OH Solubility - BenchChem. 2

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - MDPI. 4

  • Solubility Enhancement of Hydrophobic Drugs - Sigma-Aldrich. 5

Sources

Troubleshooting

Purification methods for tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate reaction mixtures

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies and standard operating procedures (SOPs) for the isolation and purification of tert-butyl ((tetrahydrofuran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies and standard operating procedures (SOPs) for the isolation and purification of tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate (CAS: 274901-68-7). As a critical intermediate in peptide synthesis and the development of beta-blocker analogs[1], achieving high purity of this chiral building block is essential.

The synthesis typically involves the nucleophilic attack of (tetrahydrofuran-2-yl)methanamine on di-tert-butyl dicarbonate (Boc₂O), yielding the stable carbamate, carbon dioxide gas, and tert-butoxide[2]. While the reaction is highly efficient, isolating the product from unreacted amine, excess Boc₂O, and reaction byproducts requires precise, chemoselective purification strategies.

Part 1: Troubleshooting & FAQs

Q1: My TLC shows a persistent, non-UV active spot running near the solvent front (R_f ~0.9). How do I remove excess Boc anhydride (Boc₂O) without running a column? Causality & Solution: Boc₂O lacks a chromophore and often co-elutes with non-polar impurities. Attempting to remove it via distillation is risky due to the thermal lability of the Boc group. Instead, leverage nucleophilic scavenging. Add a primary or secondary amine like imidazole or N,N-dimethylethylenediamine (DMEDA) directly to your organic phase[3]. Imidazole rapidly attacks the excess Boc₂O to form Boc-imidazole. Unlike Boc₂O, Boc-imidazole is highly sensitive to hydrolysis and is easily destroyed and partitioned into the aqueous layer during a subsequent dilute acid wash[3].

Q2: How can I selectively remove unreacted (tetrahydrofuran-2-yl)methanamine without cleaving the Boc protecting group? Causality & Solution: The starting amine is polar, but partition coefficients can leave trace amounts in organic solvents like ethyl acetate (EtOAc). You must wash the organic layer with a mild acid, such as 5% aqueous citric acid or 10% KHSO₄. Avoid strong aqueous acids like 1 M HCl unless strictly maintained at 0 °C. Strong acids protonate the carbonyl oxygen of the carbamate, transforming it into a superior leaving group that fragments into a tert-butyl cation, carbon dioxide, and the free amine[2]. Citric acid is acidic enough to protonate the free amine (pKa ~9.5) and pull it into the aqueous phase, but not strong enough to trigger carbamate fragmentation.

Q3: The literature states the product is a crystalline solid (mp 45–50 °C)[1], but my isolated product is a stubborn oil. How do I induce crystallization? Causality & Solution: tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate has a relatively low melting point[1]. Trace impurities—specifically tert-butanol (a byproduct of the reaction), residual THF, or unreacted Boc₂O—act as plasticizers and depress the melting point, causing the product to "oil out." Solution: Subject the crude oil to rigorous high-vacuum drying (minimum 72 hours) to sublimate residual Boc₂O into a dry ice trap[4] and evaporate tert-butanol. Follow this by trituration in ice-cold hexanes or heptane to force crystallization.

Part 2: Standard Operating Procedures (SOPs)

SOP 1: Optimized Liquid-Liquid Extraction Workup

This protocol is designed to chemically separate the product from all synthesis byproducts without the need for chromatography.

  • Solvent Swap: If the reaction was performed in tetrahydrofuran (THF), evaporate the THF under reduced pressure before adding water. Why: THF is highly water-miscible; failing to remove it will prevent phase separation and pull your product into the aqueous layer.

  • Dissolution: Redissolve the crude residue in EtOAc or Dichloromethane (DCM) (approx. 10 mL per gram of product).

  • Amine Quench: Wash the organic layer with 5% aqueous citric acid (2 × 10 mL).

    • Validation Check: Spot the separated aqueous layer on a TLC plate and stain with Ninhydrin. A pink/purple spot confirms the successful extraction of the unreacted amine.

  • Boc₂O Quench (Optional but Recommended): If excess Boc₂O is suspected, add 0.5 equivalents of imidazole to the organic layer, stir for 30 minutes at room temperature[3], and repeat the citric acid wash.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 10 mL) to neutralize residual acid.

    • Validation Check: Ensure the aqueous phase pH is ~7-8 using indicator paper before proceeding.

  • Drying & Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SOP 2: Silica Gel Column Chromatography

If ultra-high purity is required for sensitive downstream peptide coupling, use this chromatographic method.

  • Column Preparation: Pack silica gel using Hexanes.

  • Solvent System: Run a gradient of Hexanes:EtOAc (Start at 9:1, ramp to 7:3). The tetrahydrofuran ring makes the molecule moderately polar, typically eluting around 7:3 Hexanes:EtOAc.

  • Visualization:

    • Validation Check: Do not rely on UV light (the molecule lacks aromatic rings). Do not rely solely on Ninhydrin (the carbamate nitrogen is non-nucleophilic and will not stain unless heated to the point of thermal charring).

    • Use Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stains. The product will appear as a dark blue/green spot (PMA) or a bright yellow spot on a purple background (KMnO₄).

Part 3: Quantitative Data & Partitioning

ComponentR_f Value (Hexanes:EtOAc 7:3)Aqueous SolubilityTLC VisualizationPreferred Removal Method
Boc-Protected Amine (Product) ~0.45Very Low[1]PMA, KMnO₄N/A (Target)
(Tetrahydrofuran-2-yl)methanamine 0.00 (Stays at baseline)HighNinhydrin (Pink/Purple)5% Citric Acid Wash
Di-tert-butyl dicarbonate (Boc₂O) ~0.90LowPMA (Weak)Imidazole Treatment[3]
tert-Butanol (Byproduct) VolatileHighNoneHigh Vacuum Evaporation

Part 4: Process Visualizations

Workflow A Reaction Mixture (Boc-Amine, Boc2O, Amine, THF) B 1. Evaporate THF 2. Dissolve in EtOAc A->B C Wash with 5% Citric Acid (Protonates & Removes Free Amine) B->C D Wash with Sat. NaHCO3 (Neutralizes Residual Acid) C->D E Optional: Imidazole Treatment (Destroys Excess Boc2O) D->E F Dry over Na2SO4 & Concentrate (Yields Crude Product) E->F

Step-by-step extraction workflow for Boc-protected amine isolation.

DecisionTree Start Impurity Identified via TLC/NMR Amine Unreacted Amine (Ninhydrin Active) Start->Amine Boc2O Excess Boc2O (PMA Active, Rf ~0.9) Start->Boc2O Oil Product Oiling Out (Depressed MP) Start->Oil Act1 Wash with 5% Citric Acid Amine->Act1 Act2 Add Imidazole, then Acid Wash Boc2O->Act2 Act3 High Vacuum & Hexane Trituration Oil->Act3

Troubleshooting decision tree for common impurities in Boc-protection.

References

  • ChemShuttle. "tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate; CAS No. 274901-68-7". ChemShuttle.
  • BenchChem. "An In-depth Technical Guide to the Boc Protection of Primary Amines". BenchChem.
  • ResearchGate. "Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]". ResearchGate.
  • ChemSpider Synthetic Pages. "Boc Protection of Aminoglycosides". ChemSpider.

Sources

Optimization

Avoiding racemization during deprotection of chiral tetrahydrofuran carbamates

Welcome to the Technical Support Center for the synthesis and deprotection of chiral tetrahydrofuran (THF) carbamates. This portal is designed for researchers and drug development professionals dealing with the notorious...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and deprotection of chiral tetrahydrofuran (THF) carbamates. This portal is designed for researchers and drug development professionals dealing with the notorious challenge of stereocenter epimerization during the unmasking of protected THF-amines.

Below, you will find a root-cause analysis of racemization, a diagnostic troubleshooting guide, validated experimental protocols, and frequently asked questions.

Core Mechanistic Insight: The Root Cause of Racemization

When a carbamate protecting group (such as Boc or Cbz) is located at the C2 position (the


-position) of a tetrahydrofuran ring, the molecule functions essentially as an N,O-acetal.

The primary cause of racemization during deprotection is the formation of a planar oxocarbenium ion . Traditional acid-catalyzed deprotection relies heavily on strong acids like trifluoroacetic acid (TFA) or HCl[1]. These acids protonate the carbamate, leading to the cleavage of the C-N or C-O bond. The adjacent THF oxygen lone pair stabilizes the resulting positive charge, forming the oxocarbenium intermediate. Because this intermediate is planar and achiral, subsequent nucleophilic attack (by water or the free amine) occurs indiscriminately from both the


 and 

faces, completely destroying the original stereocenter.

Alkaline hydrolysis of protecting groups can also lead to serious racemization via base-catalyzed epimerization, necessitating the use of highly controlled, mild alternatives[2].

Mechanism Carbamate Chiral C2-THF Carbamate Acid Strong Acid (H+) Carbamate->Acid Deprotection Protonated Protonated Intermediate Acid->Protonated Oxocarbenium Planar Oxocarbenium Ion Protonated->Oxocarbenium C-N Cleavage Racemic Racemic Amine (Stereocenter Lost) Oxocarbenium->Racemic Non-stereoselective Attack

Mechanistic pathway of acid-catalyzed racemization via a planar oxocarbenium intermediate.

Deprotection Strategy & Workflow

To maintain scientific integrity and high enantiomeric excess (ee), the chosen deprotection strategy must bypass the oxocarbenium ion pathway.

Workflow Start Chiral THF Carbamate Boc Boc Protected Start->Boc Cbz Cbz Protected Start->Cbz Acid Strong Acid (TFA/HCl) Boc->Acid Traditional TMS TMSOTf / 2,6-Lutidine Boc->TMS Mild Lewis Acid H2 H2, Pd/C (Neutral) Cbz->H2 Hydrogenolysis Oxo Oxocarbenium Ion Acid->Oxo Racemic Racemization Oxo->Racemic Chiral Enantiopure Product TMS->Chiral Stereoretention H2->Chiral Stereoretention

Workflow for selecting deprotection strategies to prevent oxocarbenium-induced racemization.

Troubleshooting Guide

Symptom: Complete loss of enantiomeric excess (ee) during the deprotection of a C2-substituted Boc-tetrahydrofuran amine.

  • Diagnosis: The use of strong Brønsted acids (e.g., TFA, HCl) has triggered the formation of the planar oxocarbenium ion.

  • Solution: Switch to a mild Lewis acid-mediated deprotection (TMSOTf/2,6-lutidine). Alternatively, water-mediated, catalyst-free thermal deprotection has emerged as a green alternative to avoid harsh reagents, provided the substrate is thermally stable[3].

Symptom: Partial racemization observed during the deprotection of Fmoc-protected chiral THFs.

  • Diagnosis: Extended exposure to strong bases can cause base-catalyzed epimerization, especially if the THF ring possesses adjacent electron-withdrawing groups[2].

  • Solution: Limit reaction times to under 20 minutes using 20% piperidine in DMF, and quench immediately with a weak acid buffer to neutralize the basic environment.

Symptom: Cbz deprotection via transfer hydrogenation (Pd/C, ammonium formate) yields a mixture of diastereomers.

  • Diagnosis: Ammonium formate can generate acidic byproducts upon decomposition. At elevated temperatures, this transient acidity is enough to cause ring-opening and epimerization.

  • Solution: Use strict neutral hydrogenolysis (H

    
     gas, Pd/C in EtOAc) at room temperature.
    

Quantitative Data: Comparison of Deprotection Conditions

Protecting GroupReagent / ConditionTemp (°C)TimeRacemization RiskTypical Yield
Boc 50% TFA in DCM251 hHigh (Oxocarbenium)40-60% (Racemic)
Boc TMSOTf, 2,6-Lutidine0 to 252 hLow >90% (Enantiopure)
Boc Thermal (Water/Flow)10015 minLow to Moderate 85-95%
Cbz H

(1 atm), 10% Pd/C
254-12 hNone (Neutral)>95% (Enantiopure)
Fmoc 20% Piperidine / DMF2520 minModerate (Base-catalyzed)85-90%

Self-Validating Experimental Protocols

Protocol A: Mild Lewis Acid-Mediated Boc Deprotection (TMSOTf / 2,6-Lutidine)

Causality: TMSOTf selectively silylates the Boc carbonyl oxygen, triggering fragmentation into isobutylene, CO


, and a TMS-amine. 2,6-lutidine acts as a non-nucleophilic acid scavenger to prevent any trace triflic acid from protonating the THF ring, completely avoiding the oxocarbenium ion pathway.
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the chiral Boc-protected THF amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add 2,6-lutidine (2.0 mmol, 2.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise add TMSOTf (1.5 mmol, 1.5 eq) over 5 minutes.

  • Reaction: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature for 2 hours.

  • Quench: Add saturated aqueous NaHCO

    
     (10 mL) to hydrolyze the intermediate TMS-amine.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • System Validation: Confirm enantiomeric excess (ee) via Chiral HPLC using a Daicel Chiralpak column. The absence of a secondary enantiomeric peak validates that stereoretention was achieved.

Protocol B: Neutral Hydrogenolysis of Cbz Carbamates

Causality: Hydrogenolysis operates via a surface-mediated reduction on the palladium catalyst. Because the reaction is strictly neutral, the C-O bond of the THF ring is never activated.

  • Preparation: In a thick-walled hydrogenation flask, dissolve the Cbz-protected chiral THF (1.0 mmol) in HPLC-grade Ethyl Acetate (15 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol, 10 mol%) under an Argon blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H

    
     gas three times. Maintain the reaction under an H
    
    
    
    balloon (1 atm) at 25 °C for 4–12 hours.
  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Concentration: Evaporate the solvent under reduced pressure to yield the pure, enantiopure amine.

  • System Validation: Perform

    
    H-NMR analysis. The disappearance of the benzyl multiplet (7.3 ppm) and methylene singlet (5.1 ppm) confirms complete deprotection without structural rearrangement.
    

Frequently Asked Questions (FAQs)

Q: Can I use thermal deprotection for Boc-THF carbamates to avoid acid completely? A: Yes. Continuous flow high-temperature conditions or boiling water can achieve Boc deprotection without the need for strong acids[1]. However, substrates must be thermally stable. Prolonged heating in protic solvents can sometimes still trigger S


1-like solvolysis, so residence times must be strictly controlled.

Q: Why is Cbz often preferred over Boc for C2-chiral THF amines during route scouting? A: Cbz (Carboxybenzyl) groups can be removed via catalytic hydrogenolysis. This process is strictly neutral and circumvents the formation of the problematic oxocarbenium ion entirely, guaranteeing stereoretention.

Q: Does the stereochemistry of the THF ring (e.g., cis vs. trans substituents) affect the rate of racemization? A: Yes. If the leaving group is antiperiplanar to the THF oxygen's lone pair, orbital overlap (


) is maximized, accelerating the expulsion of the carbamate and the formation of the oxocarbenium ion. Substrates with this geometry are highly sensitive to even mildly acidic conditions.

References

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions Source: Semantic Scholar URL
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source: ResearchGate URL
  • An efficient method of synthesizing optically pure n-boc-4-bromo-n-methyl-1-tosyl-d Source: CLOCKSS URL

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

An Application Scientist's Guide to Welcome to the technical support guide for tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate (CAS No. 274901-68-7). As a key building block in pharmaceutical development and peptide s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to

Welcome to the technical support guide for tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate (CAS No. 274901-68-7). As a key building block in pharmaceutical development and peptide synthesis, its stability is paramount to achieving reproducible and high-yielding results.[1] This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting advice and best practices to manage the compound's inherent moisture sensitivity, ensuring the integrity of your experiments.

Section 1: The Core Issue: Understanding the Hydrolysis Mechanism

This section delves into the chemical principles governing the compound's instability in the presence of moisture.

Q1: What exactly makes tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate "moisture-sensitive"?

A: The sensitivity of this compound is not due to a direct reaction with water alone under neutral conditions. The primary vulnerability lies in the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions.[2][3][4] Atmospheric moisture can absorb acidic gases (like CO₂ to form carbonic acid, or trace HCl/TFA vapors common in a lab environment) to create a mildly acidic microenvironment. In the presence of these acid catalysts, the carbamate bond undergoes hydrolysis.

The mechanism involves protonation of the carbamate's carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking this carbon. The subsequent collapse of the tetrahedral intermediate is driven by the formation of the highly stable tert-butyl cation, which then gets neutralized to form tert-butanol and isobutylene, alongside the release of carbon dioxide and the desired, now deprotected, primary amine, ((tetrahydrofuran-2-yl)methan)amine.[3]

Hydrolysis_Mechanism cluster_reactants Reactants Reagent Boc-Protected Amine Protonated Protonated Intermediate Reagent->Protonated + H⁺ H2O H₂O (Moisture) H_plus H⁺ (Trace Acid Catalyst) Attacked Tetrahedral Intermediate Protonated->Attacked + H₂O Products Degradation Products: - Free Amine - CO₂ - t-BuOH Attacked->Products Spontaneous Collapse

Caption: Acid-catalyzed hydrolysis of the Boc-protected amine.

Q2: What are the degradation products, and how do they negatively impact my experiments?

A: As shown in the mechanism above, hydrolysis results in three key species:

  • ((Tetrahydrofuran-2-yl)methan)amine: The free, deprotected amine.

  • Carbon Dioxide (CO₂): A gaseous byproduct.

  • tert-Butanol: A solvent byproduct.

The primary issue for subsequent synthetic steps is the presence of the free amine. This unintended deprotection can cause two major problems:

  • Erroneous Stoichiometry: If you weigh out 100 mg of the reagent assuming it is pure, but 10% has hydrolyzed, you are actually introducing 10% fewer moles of the protected compound than calculated. This can be critical in reactions sensitive to reactant ratios.

  • Unwanted Side Reactions: The newly formed primary amine is a nucleophile and a base. It can react with electrophiles or bases in your reaction mixture, leading to a complex array of unexpected byproducts, significantly reducing the yield of your target molecule and complicating purification.

Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental problems that may arise from using a compromised reagent.

Q3: My reaction yield is unexpectedly low, and purification is difficult due to multiple byproducts. Could moisture exposure be the culprit?

A: Yes, this is a classic symptom of using a partially hydrolyzed starting material. The free amine generated from moisture exposure can initiate a cascade of side reactions. Before re-running the entire experiment, it is crucial to validate the integrity of your starting material.

Troubleshooting_Workflow Start Problem: Low Yield / Impure Product Check_SM Step 1: Validate Starting Material (See Protocol 1) Start->Check_SM TLC_NMR Perform TLC & ¹H NMR Analysis Check_SM->TLC_NMR Degraded Is Degradation Confirmed? (New spots/peaks present) TLC_NMR->Degraded Yes YES Degraded->Yes   No NO Degraded->No   Action Step 2: Remediate - Use a fresh, sealed vial - Dry existing material (Protocol 2) Yes->Action Other Investigate Other Parameters: - Reagent stoichiometry - Reaction temperature - Solvent purity No->Other ReRun Step 3: Re-run Experiment (Use Protocol 3 for setup) Action->ReRun

Caption: Troubleshooting workflow for low-yield reactions.

Q4: How can I definitively confirm if my batch of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate has degraded?

A: Standard analytical techniques can provide a clear answer.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The hydrolyzed free amine is significantly more polar than the Boc-protected starting material. On a silica plate, the amine will have a much lower Rf value (it will stick closer to the baseline). A compromised sample will show two distinct spots, while a pure sample will show only one. (See Protocol 1 ).

  • ¹H NMR Spectroscopy: This provides quantitative insight. The most telling signal is the sharp singlet for the nine protons of the tert-butyl group, which typically appears around 1.4 ppm. A reduction in the integration of this peak relative to other protons on the molecule is a direct measure of hydrolysis. You may also see new, broader peaks corresponding to the N-H protons of the free amine and a new singlet for the methyl groups of tert-butanol.

Q5: The reagent in my bottle, which should be a crystalline solid, appears clumpy or oily. What does this mean and what should I do?

A: The compound has a relatively low melting point (45-50°C).[1] Clumping is a strong indicator of water absorption (hygroscopy), where the solid begins to form hydrates.[5] An oily appearance could suggest significant degradation or that the ambient temperature is near its melting point.

Action: Do not use this material directly in a reaction. The presence of moisture is confirmed. You have two options:

  • Discard: If you have an alternative, sealed batch, it is often safer and more time-efficient to discard the compromised material.

  • Remediate: If the material is valuable, you can attempt to dry it rigorously under high vacuum. (See Protocol 2 ). After drying, you must re-validate its purity using the analytical methods described in Q4 before use.

Section 3: FAQs: Best Practices for Storage and Handling

Proactive measures are the best defense against moisture-related degradation.

Q6: What are the absolute ideal storage conditions for this reagent?

A: To maximize shelf-life, adhere to the following conditions:

  • Temperature: Store refrigerated at 2-8°C.[1] This minimizes the rate of any potential degradation.

  • Atmosphere: The vial should be tightly sealed. For long-term storage, flushing the headspace with an inert gas like argon or nitrogen is best practice.[6]

  • Location: Store in a desiccator cabinet to provide a dry external environment.[7] Keep it away from bottles of strong acids (especially volatile ones like HCl) to prevent exposure to acidic vapors.[1]

Q7: What is the correct procedure for weighing and dispensing the solid reagent?

A: Never handle the reagent in the open lab atmosphere for an extended period.

  • Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • If possible, handle the solid inside a glovebox or glove bag with a dry nitrogen or argon atmosphere.

  • If a glovebox is unavailable, open the vial, quickly weigh the required amount into a tared, dry flask, and immediately reseal the stock bottle. Purge the flask containing the weighed reagent with inert gas.

Q8: How should I prepare my reaction solvents and glassware?

A: Your reagent's integrity is only as good as the environment you put it in.

  • Glassware: All glassware must be rigorously dried before use. The most effective method is to oven-dry it at >120°C overnight and allow it to cool in a desiccator or under a stream of dry inert gas.[8]

  • Solvents: Use only anhydrous solvents from a reliable commercial source (e.g., in Sure/Seal™ bottles) or freshly distilled from an appropriate drying agent.[9] Never use a solvent from a bottle that has been opened frequently over a long period.

Q9: Can I "rescue" a batch of reagent that I suspect has been exposed to moisture?

A: Yes, if the exposure was minor and degradation is not severe, you can dry the solid material. However, this will only remove absorbed water; it will not reverse any hydrolysis that has already occurred. See Protocol 2 for a detailed drying procedure. After drying, you must re-analyze the material's purity (TLC/NMR) before use.

Section 4: Protocols and Data
Table 1: Key Properties of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate
PropertyValueSource
CAS Number 274901-68-7[1]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.27 g/mol [1]
Appearance Crystalline Solid[1]
Melting Point 45-50 °C[1]
Recommended Storage 2-8 °C, under inert gas, protected from moisture[1]
Protocol 1: Analytical Confirmation of Degradation by TLC
  • Prepare TLC Plate: Use a standard silica gel plate.

  • Prepare Samples:

    • Sample A (Reference): If available, dissolve a small amount of a new, sealed batch of the reagent in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Sample B (Test): Dissolve a small amount of the suspect reagent in the same solvent.

  • Spot the Plate: Carefully spot both samples in separate lanes on the TLC plate.

  • Develop the Plate: Use an appropriate mobile phase (e.g., 30-50% ethyl acetate in hexanes).

  • Visualize: Use a potassium permanganate stain or other suitable visualization agent.

  • Analyze: A pure sample should show a single spot. The suspect sample, if degraded, will show a second spot at a lower Rf, corresponding to the polar free amine.

Protocol 2: Drying a Potentially Hydrated Solid Sample
  • Transfer Solid: Place the clumpy or suspect solid into a clean, dry round-bottom flask.

  • Apply Vacuum: Connect the flask to a high-vacuum line (<1 mmHg).

  • Gentle Heating (Optional): Gently warm the flask with a water bath to a temperature well below the melting point (e.g., 30-35°C) to aid in the removal of water. Do not melt the solid.

  • Drying Time: Keep the solid under high vacuum for several hours (4-12 hours) or until it appears as a fine, free-flowing powder.

  • Re-equilibration: Release the vacuum by backfilling the flask with a dry, inert gas (argon or nitrogen).

  • Re-analysis: Before using the dried material, confirm its purity using Protocol 1 .

Protocol 3: Setting Up a Moisture-Sensitive Reaction
  • Glassware Preparation: Assemble all necessary glassware (flask, condenser, addition funnel) and flame-dry under vacuum or oven-dry overnight. Cool the assembly under a positive pressure of dry argon or nitrogen.[8]

  • Inert Atmosphere: Maintain a slight positive pressure of inert gas throughout the entire setup, vented through an oil bubbler.[9]

  • Reagent Addition:

    • Add dry solvents via cannula or a dry syringe.[8]

    • Add solid reagents under a counter-flow of inert gas. Add the tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate after the system is fully inert.

  • Reaction Monitoring: Use anhydrous techniques for monitoring (e.g., quenching a small aliquot into a vial for TLC analysis).

Table 2: Comparison of Common Drying Agents for Solvents
Drying AgentSpeedCapacitySuitabilityReference
Anhydrous MgSO₄ FastHighExcellent general-purpose agent for most solvents.[5]
Anhydrous Na₂SO₄ SlowModerateGood for pre-drying or for less sensitive applications. Easy to filter.[10]
Molecular Sieves (3Å or 4Å) SlowHighExcellent for achieving very low water content. Must be activated.[11]
**Calcium Hydride (CaH₂) **ModerateHighUsed for drying hydrocarbons and ethers. Reacts to produce H₂ gas.[11]
References
  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from University of Colorado Boulder Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from Chemistry LibreTexts. [Link]

  • Frontier, A. (2026). How To: Remove Residual Water. Retrieved from University of Rochester Department of Chemistry. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from University of Alberta. [Link]

  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh Department of Chemistry. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Werner, S. L., & Johnson, S. M. (1992). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of selected carbamate pesticides in water by high-performance liquid chromatography. U.S. Geological Survey. [Link]

  • Williams, C. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from University of Rochester. [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from USGS.gov. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Gelest. (2025, April 7). Storage instructions for chemical reagents. Retrieved from Gelest. [Link]

  • Majumdar, S., et al. (2015). A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). ResearchGate. [Link]

  • Basheer, C., & Lee, H. K. (2004). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. Journal of Chromatography A, 1045(1-2), 147-153. [Link]

  • Akpa, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 159-163. [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from Agilent Technologies. [Link]

Sources

Optimization

Improving enantiomeric excess (ee) in synthesis of tetrahydrofuran amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the enantioselective synthesis of tetrahydrofuran amines, with a core focus on maximizing enantiomeric excess (ee).

Troubleshooting Guide

This section addresses common problems encountered during synthesis, offering a systematic approach to identify and resolve the root cause.

Issue 1: Low Enantiomeric Excess (ee)

You've successfully synthesized the target tetrahydrofuran amine, but chiral HPLC analysis reveals a low ee, significantly below the expected value for your chosen method.

Initial Checks (The Basics)

Before delving into complex parameter optimization, it is crucial to verify the fundamentals of your experimental setup. Simple errors are often the source of poor results.[1]

  • Purity of Starting Materials: Confirm the purity of all substrates, reagents, and the chiral catalyst. Non-obvious impurities can act as catalyst poisons or promote a non-selective background reaction.[1][2]

  • Solvent Quality: Ensure the solvent is anhydrous and of the appropriate grade. Many asymmetric catalysts, particularly organometallic complexes, are highly sensitive to water, which can deactivate them or alter their selectivity.[1][2]

  • Reaction Temperature: Verify that the reaction temperature was stable and accurate. Minor fluctuations can have a substantial impact on the energy difference between diastereomeric transition states, directly affecting enantioselectivity.[1][3]

  • Concentrations and Measurements: Double-check all calculations for molarities, equivalents, and catalyst loading to rule out simple experimental errors.[1]

Systematic Troubleshooting Workflow

If initial checks do not reveal the issue, follow this systematic workflow to diagnose the problem.

G start Low ee Observed initial_checks Perform Initial Checks: - Reagent/Catalyst Purity - Anhydrous Conditions - Temperature Control - Stoichiometry start->initial_checks check_catalyst Verify Catalyst Integrity & Activity initial_checks->check_catalyst run_control Run Control Reaction (Known Substrate) check_catalyst->run_control catalyst_ok Control Reaction Successful? run_control->catalyst_ok replace_catalyst Source/Synthesize Fresh Catalyst catalyst_ok->replace_catalyst No optimize_params Optimize Reaction Parameters catalyst_ok->optimize_params Yes replace_catalyst->check_catalyst screen_temp Screen Temperature (Often Lower is Better) optimize_params->screen_temp screen_solvent Screen Solvents (Vary Polarity/Coordination) screen_temp->screen_solvent screen_conc Vary Substrate/Catalyst Concentration screen_solvent->screen_conc final_analysis Analyze Results & Finalize Protocol screen_conc->final_analysis

Caption: A logical workflow for troubleshooting low enantioselectivity.

Potential Cause 1: Catalyst Inactivity or Racemic Background Reaction

  • Explanation: The chiral catalyst may be degraded, impure, or a non-catalyzed racemic reaction might be occurring in parallel, lowering the overall ee.[2] Higher temperatures often exacerbate the rate of this competing racemic pathway.[2]

  • Solution:

    • Verify Catalyst Integrity: If using a commercial catalyst, ensure it's from a reputable source and was stored correctly under an inert atmosphere.[1] For in-house prepared catalysts, verify their structure and purity using techniques like NMR.[1]

    • Run a Control Reaction: Use a well-established substrate known to give high ee with your catalyst system as a benchmark.[1] If this reaction also fails, the catalyst is the likely problem.

    • Lower the Temperature: Decreasing the reaction temperature often slows the racemic background reaction more significantly than the catalyzed pathway, thereby increasing ee.[3] However, this may also reduce the overall reaction rate.

Potential Cause 2: Suboptimal Solvent Choice

  • Explanation: The solvent plays a critical role in stabilizing the catalyst-substrate complex and the transition states of the two enantiomeric pathways.[1] A solvent's polarity, coordinating ability, and steric bulk can profoundly influence enantioselectivity.[4] Sometimes, a seemingly minor change, like using a mixture of solvents, can have a dramatic effect.[5]

  • Solution:

    • Screen a Range of Solvents: If the initial choice gives poor results, screen a variety of solvents with different properties (e.g., coordinating vs. non-coordinating, polar aprotic vs. nonpolar).

    • Consult the Literature: Review publications using a similar catalyst system to see which solvents have proven effective.

Illustrative Data: Solvent Effects on Enantioselectivity

SolventDielectric Constant (ε)Typical Observation
Toluene2.4Often a good starting point for nonpolar reactions.
Tetrahydrofuran (THF)7.6Coordinating solvent, can stabilize certain catalyst conformations.
Dichloromethane (DCM)9.1Common polar aprotic solvent, but can sometimes participate in side reactions.
Hexanes1.9Very nonpolar; may be ideal for reactions where aggregation is a factor.
Note: This table is for illustrative purposes. Optimal solvent is highly system-dependent.

Potential Cause 3: Incorrect Catalyst Loading or Substrate Concentration

  • Explanation: Both catalyst loading and substrate concentration can influence ee. At high concentrations, catalyst aggregation can occur, leading to the formation of less selective dimeric or oligomeric species.[6] Conversely, a catalyst loading that is too low may not be sufficient to outcompete the background reaction.

  • Solution:

    • Vary Catalyst Loading: Test a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance between reaction rate and selectivity.

    • Investigate Dilution: In some cases, operating under more dilute conditions can disfavor catalyst aggregation and improve the ee.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the asymmetric synthesis of substituted tetrahydrofurans?

A1: Several powerful strategies exist, each with its own advantages. The choice often depends on the desired substitution pattern and available starting materials. Key methods include:

  • Organocatalysis: Chiral organocatalysts, such as diarylprolinol silyl ethers or imidodiphosphoric acids, can promote reactions like double Michael additions or vinylogous Prins cyclizations to yield highly substituted THFs with excellent enantio- and diastereoselectivity.[7][8]

  • Transition Metal Catalysis: Complexes of metals like palladium, nickel, rhodium, and cobalt are widely used.[8][9][10] For example, a palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl bromide can form both a C-C and a C-O bond with high stereocontrol.[8][11]

  • [3+2] Cycloaddition/Annulation Reactions: This approach involves the reaction of a three-atom component with a two-atom component. A common example is the Rh-catalyzed reaction of a diazo compound with an aldehyde to form a carbonyl ylide, which is then trapped by an alkene.[9]

Q2: How does temperature specifically impact enantiomeric excess?

A2: Temperature affects the Gibbs free energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers. A larger ΔΔG‡ results in a higher ee. Lowering the temperature generally increases this energy difference, favoring the formation of one enantiomer over the other.[3] However, there is a trade-off, as lower temperatures also decrease the overall reaction rate. Therefore, an optimal temperature must be found that provides good selectivity within a practical timeframe.[12][13]

Q3: My desired tetrahydrofuran amine is known, but I can only synthesize it as a racemate. What strategies can I use to obtain a single enantiomer?

A3: When direct asymmetric synthesis is not feasible, you can start with the racemic mixture and use resolution or deracemization techniques.

  • Kinetic Resolution: This involves reacting the racemic amine with a chiral reagent or catalyst that reacts faster with one enantiomer than the other.[14][15] This allows for the separation of the unreacted, enantioenriched amine. A key limitation is that the maximum theoretical yield for the desired enantiomer is 50%.[16]

  • Deracemization: This is a more advanced and efficient process that converts a racemate entirely into a single enantiomer, allowing for a theoretical yield of 100%.[16][17] These methods often involve a redox cycle where the stereocenter is destroyed (e.g., through oxidation to an imine) and then re-formed enantioselectively (e.g., through asymmetric hydrogenation).[16] Photochemical methods are also an emerging area for deracemization.[17][18]

Q4: Can the structure of the substrate itself influence the stereochemical outcome?

A4: Absolutely. This is known as substrate control. The inherent stereocenters or functional groups within your starting material can direct the stereochemistry of newly formed centers. For example, a nearby hydroxyl group can chelate to a Lewis acidic catalyst, creating a rigid conformation that blocks one face of the reactive site, leading to high diastereoselectivity.[9][19] Understanding these potential interactions is key to designing a successful stereoselective synthesis.

Key Experimental Protocols

Protocol 1: General Procedure for Ensuring Anhydrous Conditions

Many asymmetric reactions are highly sensitive to moisture. Strict adherence to anhydrous techniques is critical for reproducibility and high selectivity.[2]

  • Glassware Preparation: Dry all glassware (reaction flasks, syringes, cannulas) in an oven at >120 °C for at least 4 hours (preferably overnight). Assemble the glassware while still hot under a positive pressure of a dry, inert gas (Argon or Nitrogen) and allow it to cool.[2]

  • Solvent Preparation: Use commercially available anhydrous solvents packaged under an inert atmosphere. For extremely sensitive reactions, freshly distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF; CaH₂ for DCM) or pass them through a solvent purification system.[2]

  • Reagent Handling: Dry solid reagents in a vacuum oven or under high vacuum. Handle all anhydrous solvents and liquid reagents using dry syringes or cannulas under a positive pressure of inert gas.[2]

Protocol 2: General Workflow for Chiral HPLC Analysis

Determining the enantiomeric excess of your product is the ultimate measure of success.

  • Sample Preparation: Take a small aliquot from the crude reaction mixture. Pass it through a short plug of silica gel using a suitable solvent (e.g., ethyl acetate/hexanes) to remove the catalyst and non-polar impurities that could damage the chiral column.[2] Concentrate the filtered sample and dissolve the residue in the HPLC mobile phase to a concentration of ~1 mg/mL.[2]

  • Method Development:

    • Select a chiral column based on the functional groups in your molecule (e.g., Chiralpak IA, IC).

    • Start with a standard mobile phase, typically a mixture of hexanes and isopropanol (e.g., 90:10).[2]

    • If separation is poor, systematically vary the mobile phase composition. Small amounts of additives (e.g., diethylamine for basic compounds like amines) can improve peak shape.[2]

  • Quantification: Once you achieve baseline separation of the two enantiomer peaks, integrate the area of each peak. Calculate the ee using the formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 [2]

Caption: Workflow for ee determination by chiral HPLC.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH).[Link]

  • Can a Ketone be More Reactive than an Aldehyde? Catalytic Asymmetric Synthesis of Substituted Tetrahydrofurans. MPG.PuRe.[Link]

  • Can a Ketone Be More Reactive than an Aldehyde? Catalytic Asymmetric Synthesis of Substituted Tetrahydrofurans. R Discovery.[Link]

  • Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate.[Link]

  • Light-driven deracemization enabled by excited-state electron transfer. National Institutes of Health (NIH).[Link]

  • One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. ACS Publications.[Link]

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing.[Link]

  • On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. Semantic Scholar.[Link]

  • Versatile Two-Step Catalytic Stereoselective Approach to Chiral anti-2,4-Tetrahydrofuran Derivatives. synfacts.pre-publications.com.[Link]

  • Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers. ACS Publications.[Link]

  • On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. ChemRxiv.[Link]

  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Chromatography Online.[Link]

  • Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers. PubMed.[Link]

  • Enantiomeric excess E as a function of the number of temperature cycles... ResearchGate.[Link]

  • Solvent effect on enantioselectivity. ResearchGate.[Link]

  • Kinetic resolution of chiral amines.
  • Asymmetric Synthesis. individual.utoronto.ca.[Link]

  • Kinetic resolution of amines. Bode Research Group.[Link]

  • Role of Additives during Deracemization Using Temperature Cycling. National Institutes of Health (NIH).[Link]

  • Enantioselective tetrahydrofuran and benzodihydrofuran synthesis by (salen)Co(III) catalyst. ResearchGate.[Link]

  • Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity. PubMed.[Link]

  • Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. MDPI.[Link]

  • Kinetic resolution by lithiation: highly enantioselective synthesis of substituted dihydrobenzoxazines and tetrahydroquinoxaline. clayden.ch.man.ac.uk.[Link]

  • Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process. ACS Publications.[Link]

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org.[Link]

  • Substrate scope for synthesis of tetrahydrofuran-containing molecules... ResearchGate.[Link]

  • In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why? ResearchGate.[Link]

  • Enantiodivergent synthesis of disubstituted tetrahydrofurans. ResearchGate.[Link]

  • Asymmetric reactions_synthesis. chem.ucla.edu.[Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal.[Link]

Sources

Troubleshooting

Solving crystallization issues with tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate intermediates

Welcome to the technical support center for resolving crystallization challenges with tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate (CAS No. 274901-68-7) and related intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving crystallization challenges with tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate (CAS No. 274901-68-7) and related intermediates. This guide is designed for researchers, chemists, and process development professionals who encounter difficulties in obtaining this critical building block in a pure, crystalline, and consistent solid form. As a chiral, Boc-protected amine, this compound presents a unique set of crystallization challenges that require a systematic and mechanistically informed approach to overcome.

This document moves beyond simple protocols to explain the causality behind common crystallization failures and provides validated troubleshooting strategies.

Common Crystallization Issues & Troubleshooting

This section is structured in a question-and-answer format to directly address the most frequent and frustrating issues encountered during the isolation and purification of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate.

Question 1: My product has "oiled out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common problem with carbamate intermediates, especially those with flexible structures or low melting points.[1] The target compound separates from the bulk solution as a liquid, solute-rich phase (an "oil") instead of an ordered solid crystal lattice.[2] This is problematic because the oil phase can trap impurities, leading to a product of poor purity, and its solidification is often uncontrolled, resulting in an amorphous solid or an undesirable polymorph.[2][3]

The primary cause of oiling out is reaching supersaturation at a temperature above the compound's melting point in the specific solvent environment or, more commonly, generating supersaturation too rapidly for the molecules to organize into a crystal lattice.[2][4] The reported melting point for tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is in the range of 45-50°C, which makes it susceptible to this phenomenon if crystallization is attempted from a high-boiling-point solvent with rapid cooling.[5]

Immediate Troubleshooting Steps:
  • Re-heat and Dilute: If an oil has formed, gently heat the mixture until the oil redissolves into a single, clear phase. Add a small amount of additional "good" solvent (one in which the compound is soluble) to reduce the level of supersaturation.

  • Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[6] Allow the solution to cool very slowly (e.g., by letting the heated flask cool to room temperature on the benchtop, insulated if necessary, before transferring to a refrigerator). This provides more time for molecules to arrange correctly into a crystal lattice.

  • Introduce Seed Crystals: If available, adding a small number of seed crystals of the desired pure compound at the point of supersaturation can be the most effective way to bypass the kinetic barrier to nucleation and direct crystallization, avoiding the oil phase entirely.[1][7]

Systematic Approach to Prevent Oiling Out:

If the issue persists, a more fundamental change in the crystallization protocol is required. The following workflow provides a systematic approach.

G start Oiling Out Observed check_ss Is Supersaturation Generated Too Rapidly? start->check_ss check_solvent Is the Solvent System Suboptimal? start->check_solvent check_ss->check_solvent No slow_cooling Implement Slow, Controlled Cooling Protocol (e.g., 1-5°C/hour) check_ss->slow_cooling Yes add_seed Introduce Seed Crystals at Metastable Zone Width (MSZW) Boundary check_ss->add_seed Yes antisolvent Use Anti-Solvent Addition at Constant Temperature check_solvent->antisolvent Yes solvent_screen Perform Solvent Screen: Select System with Lower Solubility check_solvent->solvent_screen Yes success Crystalline Product Obtained slow_cooling->success add_seed->success antisolvent->success solvent_screen->success

Caption: Troubleshooting workflow for oiling out.

Question 2: My product remains a thick, persistent oil or syrup even after solvent removal. How can I induce crystallization?

Answer:

This is a common outcome when purifying Boc-protected amines, which can be stubborn to crystallize.[8][9] The issue stems from a high kinetic barrier to nucleation, often exacerbated by the presence of residual solvents or impurities that inhibit the formation of an ordered crystal lattice.[10][11] The goal is to provide the necessary conditions to initiate nucleation.

Protocol 1: Trituration to Induce Crystallization

Trituration is a simple yet powerful technique to both purify an amorphous oil and induce crystallization. It involves repeatedly washing the oil with a solvent in which the desired compound is insoluble or only sparingly soluble, while impurities are more soluble.

Step-by-Step Methodology:

  • Place the crude oil in a flask with a stir bar.

  • Add a small volume of a "poor" or non-polar solvent (see Table 1). Hexanes or diethyl ether are excellent starting points.[12]

  • Stir the mixture vigorously at room temperature. Initially, the oil may stick to the flask, but it should gradually disperse.

  • If the oil solidifies, continue stirring for 30-60 minutes to break up the solid and ensure thorough washing.

  • If solidification does not occur, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites.[11]

  • If still unsuccessful, cool the mixture in an ice bath while continuing to stir.

  • Once a solid precipitate forms, collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Protocol 2: Seeded Crystallization from a Minimal Amount of Solvent

This method is highly effective if you have even a tiny amount of crystalline material (a "seed crystal") from a previous batch.

Step-by-Step Methodology:

  • Transfer the oil to a clean flask.

  • Add a seed crystal to the oil.

  • Allow the flask to stand at room temperature or in the refrigerator for an extended period (24-48 hours). The seed crystal can act as a template, initiating slow crystallization throughout the oil.[8][9]

  • Once the oil has solidified, add a "poor" solvent and perform trituration as described above to break up the solid and improve purity.

  • Filter, wash, and dry the crystalline product.

Question 3: My crystallization process gives a very low yield. How can I improve it?

Answer:

Low yield is typically a consequence of either incomplete crystallization (the compound remains in the mother liquor) or material loss during workup. Optimizing the yield requires a good understanding of the compound's solubility profile in your chosen solvent system.

Key Principles for Yield Improvement:
  • Maximize Supersaturation Safely: The yield is directly related to the difference between the initial concentration and the compound's solubility at the final filtration temperature. The goal is to use a solvent system where the compound has high solubility at an elevated temperature but very low solubility at a low temperature (e.g., 0-5°C).

  • Minimize Transfer and Washing Losses: Use minimal amounts of cold solvent to wash the filtered crystals, as every wash will dissolve some product. Ensure all transfers of solids are quantitative.

Troubleshooting Low Yield:
ProblemPrimary Cause(s)Recommended Action(s)
Clear Mother Liquor 1. The solvent is too good; the compound is still highly soluble even when cold. 2. Not enough solvent was evaporated before cooling. 3. The final cooling temperature is too high.1. Add an anti-solvent (see Table 1) to the mother liquor to precipitate more product. 2. For future batches, concentrate the solution further before cooling or switch to a solvent system with lower solubility. 3. Cool the crystallization mixture in an ice bath or refrigerator for a longer period before filtration.
Product Lost During Workup 1. Washing with too much solvent or a solvent that is too warm. 2. Premature crystallization during transfers.1. Always use ice-cold anti-solvent for washing the crystal cake. 2. Ensure filtration apparatus is pre-chilled if working with highly soluble systems.
Incomplete Reaction The crude material contains a significant amount of starting material, reducing the theoretical maximum yield.Re-evaluate the synthesis step. Ensure complete conversion using an appropriate analytical technique (e.g., TLC, LCMS) before proceeding to crystallization.[12]
Table 1: Common Solvent Systems for Carbamate Crystallization
"Good" Solvent (High Solubility)"Poor" / Anti-Solvent (Low Solubility)Polarity IndexKey Considerations
Ethyl Acetate (EtOAc)Hexanes / Heptane4.4A very common and effective system for moderately polar compounds.[11]
Dichloromethane (DCM)Hexanes / Pentane3.1Good for dissolving crude material, but DCM can be hard to remove fully.
Tetrahydrofuran (THF)Diethyl Ether / Water4.0THF is a strong solvent; care must be taken not to add too much.[13]
AcetoneWater5.1Can be effective, but acetone's high volatility can be challenging.
Isopropanol (IPA)Water3.9Useful for polar compounds; water as an anti-solvent can induce precipitation.[14]
TolueneHexanes / Heptane2.4Good for less polar carbamates; can help reject polar impurities.
Question 4: I suspect my intermediate has multiple crystalline forms (polymorphism). How does this affect my process?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical concern in pharmaceutical development.[7][15] Carbamates are known to exhibit polymorphism due to their flexible conformations and capacity for different hydrogen-bonding arrangements.[16][17] Different polymorphs can have different solubility, stability, and melting points, which can lead to significant batch-to-batch inconsistency and downstream processing issues.[18]

For an intermediate like tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate, an uncontrolled polymorphic shift could suddenly alter filtration times, drying behavior, or even reactivity in the subsequent step.

Controlling Polymorphism:

The key to controlling polymorphism is consistency. The specific crystalline form obtained is highly dependent on the kinetic and thermodynamic parameters of the crystallization process.

  • Solvent Selection: The choice of solvent has a profound impact on which polymorph nucleates and grows.[19] Solute-solvent interactions in the solution can favor the assembly of one polymorph over another. A systematic screen of different solvents (polar, non-polar, protic, aprotic) is the first step in identifying and controlling polymorphs.

  • Cooling Rate: Rapid cooling often yields a less stable (metastable) polymorph, while slow cooling favors the most stable form.[19]

  • Seeding: Seeding with the desired polymorph is the most robust method to ensure the consistent formation of that specific form.[7]

G start Supersaturated Solution of Carbamate Intermediate path1 Rapid Cooling (High Supersaturation) start->path1 path2 Slow Cooling (Low Supersaturation) start->path2 path3 Seeding with Desired Polymorph start->path3 outcome1 Kinetic Product: Metastable Polymorph (Form A) path1->outcome1 outcome2 Thermodynamic Product: Stable Polymorph (Form B) path2->outcome2 outcome3 Controlled Product: Desired Polymorph (Form B) path3->outcome3

Caption: Influence of process parameters on polymorphic outcome.

Question 5: How do impurities affect the crystallization of my chiral intermediate?

Answer:

Impurities can have a dramatic and often unpredictable effect on crystallization.[20] They can inhibit nucleation, slow down crystal growth, or even be incorporated into the crystal lattice, reducing the final product's purity.[10][21] In the case of a chiral molecule, impurities can sometimes interfere with the specific interactions required for enantiomeric separation or purification.[22][23]

Impact of Common Impurity Types:
  • Structurally Related Impurities: Byproducts from the synthesis can co-crystallize or inhibit growth by adsorbing onto the crystal surface, altering the crystal shape (habit).[10]

  • Residual Starting Materials: Unreacted starting materials can disrupt the crystal packing. For instance, in the synthesis of this intermediate, any unreacted (tetrahydrofuran-2-yl)methanamine could interfere with the carbamate's hydrogen bonding network.

  • Inorganic Salts: Salts from the workup (e.g., NaCl from a brine wash) can sometimes crash out or alter the polarity of the solvent medium, affecting solubility.

  • Water: Water accumulation can increase the polarity of the solvent system, potentially increasing the solubility of the carbamate salt and reducing yield.[14]

Strategies for Impurity Rejection:
  • Thorough Workup: Ensure the pre-crystallization workup is robust. Use appropriate aqueous washes to remove salts and water-soluble impurities. A key step is often adjusting the pH to remove acidic or basic reagents.[11]

  • Reslurrying/Trituration: Stirring the isolated, impure solid in a solvent where the product has low solubility but the impurity is soluble can be a very effective purification method.[10]

  • Recrystallization: If purity is still low, a second recrystallization may be necessary. Dissolve the solid in a minimal amount of a hot "good" solvent and crystallize again. This process often leaves impurities behind in the mother liquor.

References

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. [Link]

  • The dual function of impurity in protein crystallization. CrystEngComm. [Link]

  • Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal. Crystal Growth & Design. [Link]

  • How the impurities in the solute can affect the induction time during crystallization. ResearchGate. [Link]

  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Journal of the Society of Powder Technology, Japan. [Link]

  • Crystallization method of Boc-amino acid. Patsnap. [Link]

  • Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. ResearchGate. [Link]

  • Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC). PubMed. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Crystallization method of Boc-amino acid.
  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Influence of Multiple Binding Sites on the Supramolecular Assembly of N-[(3-pyridinylamino) Thioxomethyl] Carbamates. Molecules. [Link]

  • Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. Journal of Chemical Engineering of Japan. [Link]

  • Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Chemistry – A European Journal. [Link]

  • Method for processing crystalline ammonium carbamate.
  • Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. ResearchGate. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Recent advances in the field of chiral crystallization. ResearchGate. [Link]

  • Advancements in chiral crystallization. Technobis. [Link]

Sources

Optimization

Technical Support Center: Green Solvent Alternatives for Boc-Aminomethyl Tetrahydrofuran Couplings

[1] Executive Summary & Technical Context[1][3][4][5][6][7][8][9] The Challenge: Traditional peptide coupling solvents (DMF, NMP, DCM) face increasing regulatory pressure (REACH restrictions) and toxicity concerns. For a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Technical Context[1][3][4][5][6][7][8][9]

The Challenge: Traditional peptide coupling solvents (DMF, NMP, DCM) face increasing regulatory pressure (REACH restrictions) and toxicity concerns. For a substrate like Boc-aminomethyl tetrahydrofuran (Boc-AMTHF) , the challenge is twofold:

  • Solubility: The THF ring imparts moderate polarity, but the Boc group adds lipophilicity.[1] The molecule is generally soluble in organic solvents, but its coupling partners (often polar carboxylic acids) may not be soluble in green alternatives like Ethyl Acetate (EtOAc).

  • Work-up Efficiency: Standard THF is water-miscible, leading to difficult extractions and emulsion formation.[1]

The Solution: The industry standard is shifting toward 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) .[1][2] These solvents offer a "sweet spot" of polarity for Boc-AMTHF while providing superior phase separation during aqueous work-up.[1]

Solvent Selection Matrix

Use this matrix to select the optimal solvent based on your specific coupling partner and process constraints.

Solvent CandidateClassPolarity (Dielectric)Boiling PointWater MiscibilitySuitability for Boc-AMTHF
2-MeTHF Bio-based EtherModerate (6.[1]97)80°CLow (4%)Recommended. Excellent solubility for Boc-AMTHF; clean phase separation.[1]
CPME Hydrophobic EtherLow (4.[1][3]76)106°CVery Low (1.1%)High. Best for scale-up; resists peroxide formation; low water retention.[1]
Ethyl Acetate (EtOAc) EsterModerate (6.[1]02)77°CLowConditional. Good for standard couplings, but risk of aminolysis at high T. Poor solubility for polar acids.[1]
Cyrene™ Dipolar AproticHigh203°CMiscibleSpecialist. Use only if coupling partner is insoluble in ethers.[1] Requires aqueous wash to remove.[1]
DMF (Legacy)Dipolar AproticHigh (36.[1]7)153°CMiscibleRestricted. Avoid unless strictly necessary for solubility.[1] Hard to remove.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting a solvent and the subsequent work-up logic.

SolventSelection Start Start: Coupling Boc-AMTHF CheckSolubility Is the Acid Partner Soluble in EtOAc? Start->CheckSolubility YesEtOAc Use Ethyl Acetate (EtOAc) (Cheapest, Green) CheckSolubility->YesEtOAc Yes NoEtOAc Check 2-MeTHF Solubility CheckSolubility->NoEtOAc No Workup Work-up Phase YesEtOAc->Workup Check2MeTHF Soluble in 2-MeTHF? NoEtOAc->Check2MeTHF Yes2MeTHF Use 2-MeTHF (Best Balance) Check2MeTHF->Yes2MeTHF Yes No2MeTHF Use CPME or Binary Mixture (2-MeTHF + 10% DMF) Check2MeTHF->No2MeTHF No Yes2MeTHF->Workup No2MeTHF->Workup PhaseSep Aqueous Wash (Acid/Base) Workup->PhaseSep Result2MeTHF Clean Phase Cut (Organic layer on Top) PhaseSep->Result2MeTHF Using 2-MeTHF/CPME ResultTHF Emulsion Risk (Avoid standard THF) PhaseSep->ResultTHF Using THF

Caption: Decision tree for solvent selection emphasizing solubility checks and work-up efficiency.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture is cloudy/precipitating in 2-MeTHF."

Diagnosis: While Boc-AMTHF is soluble, your carboxylic acid coupling partner or the coupling reagent (e.g., HATU byproduct) is likely insoluble. Corrective Action:

  • Add a Co-solvent: Add minimal amounts of DMF or NBP (N-Butylpyrrolidinone) (5–10% v/v) to the 2-MeTHF.[1] This "spikes" the polarity without compromising the green profile significantly.[1]

  • Switch Reagents: If using HATU, the urea byproduct precipitates (which is actually good for filtration).[1] If the starting material is precipitating, switch to T3P (Propylphosphonic anhydride) which is supplied as a solution in 2-MeTHF or EtOAc.

Issue 2: "I cannot get a clean phase separation during work-up."

Diagnosis: You might be using standard THF or a water-miscible co-solvent (like acetonitrile) without removing it.[1] THF is miscible with water, creating emulsions. Corrective Action:

  • The 2-MeTHF Advantage: Switch to 2-MeTHF. It has limited water miscibility (only ~4% water dissolves in it).[1]

  • Salting Out: If you must use THF, saturate the aqueous layer with NaCl or NH₄Cl.[1] This forces the organic solvent out of the aqueous phase.[1]

Issue 3: "Is the Boc group stable in these alternative solvents?"

Diagnosis: User concern regarding acid sensitivity of Boc during reaction or work-up. Analysis:

  • CPME/2-MeTHF: These are stable ethers.[1][4] They do not hydrolyze Boc groups under neutral coupling conditions.[1]

  • Caution with EtOAc: At high temperatures (>70°C) with strong amines, EtOAc can undergo aminolysis (reacting with the amine to form an acetamide impurity), though Boc-protection usually prevents this on the nitrogen itself.

  • Acidic Work-up: When washing with 1M HCl to remove excess amine, ensure the contact time is short.[1] 2-MeTHF forms a biphasic system quickly, protecting the Boc group in the organic layer from prolonged acid exposure in the aqueous layer.

Standard Operating Procedure (SOP)

Protocol: Amide Coupling of Boc-AMTHF in 2-MeTHF Scale: 1.0 mmol[1]

Materials:

  • Carboxylic Acid Partner (1.0 equiv)[1][5]

  • Boc-aminomethyl tetrahydrofuran (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Coupling Agent: T3P (50% in 2-MeTHF) (1.5 equiv) OR HATU (1.2 equiv)[1]

  • Solvent: Anhydrous 2-MeTHF (0.2 M concentration)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and DIPEA (3.0 equiv) in 2-MeTHF.

    • Checkpoint: Ensure the acid is fully dissolved.[1] If not, add 5% DMF.[1]

  • Activation:

    • If using T3P: Add T3P solution dropwise at 0°C.[1]

    • If using HATU: Add solid HATU at 0°C and stir for 15 mins.

  • Addition: Add Boc-aminomethyl tetrahydrofuran (1.1 equiv) slowly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (EtOAc/Heptane) or LCMS.[1] Look for consumption of the acid.[1]

  • Work-up (The Green Advantage):

    • Quench with water.[1][4][5]

    • No Extraction Solvent Needed: The reaction solvent (2-MeTHF) serves as the extraction solvent.[1]

    • Wash organic layer with:

      • 0.5 M Citric Acid (or dilute HCl) – Removes excess amine/DIPEA.[1]

      • Sat. NaHCO₃ – Removes excess acid/T3P byproducts.[1]

      • Brine.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

References & Authority

  • GSK Solvent Sustainability Guide: Detailed ranking of solvents based on safety and environmental impact.[1] 2-MeTHF and CPME are ranked as "Recommended" alternatives to THF and DCM.[1]

    • Source: [Henderson, R. K., et al. "Expanding GSK's solvent selection guide."[6][7] Green Chemistry (2011)]([Link]]

  • 2-MeTHF in Amide Coupling: Comparative studies showing 2-MeTHF provides equivalent or superior yields to DMF/DCM in peptide coupling.[1]

    • Source:

  • CPME Properties: Technical data on peroxide resistance and hydrophobicity.[1][4][8][3]

    • Source: [Watanabe, K. "The unique properties of cyclopentyl methyl ether (CPME) as a green solvent."[1][4] (Zeon Corporation Technical Report)]([Link]1]

  • T3P Coupling Reagent: Efficiency of Propylphosphonic anhydride in green solvents.

    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: FTIR Spectral Profiling of Boc-Protected Tetrahydrofuran Amines

In modern drug development, tetrahydrofuran (THF) amines are critical pharmacophores used to improve the aqueous solubility and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). During multistep synth...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, tetrahydrofuran (THF) amines are critical pharmacophores used to improve the aqueous solubility and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). During multistep synthesis, the amine functionality must be temporarily masked to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an industry standard due to its stability under catalytic hydrogenation and basic conditions.

This guide provides an in-depth, objective comparison of the Fourier Transform Infrared (FTIR) spectral signatures of Boc-protected THF-amines against alternative protecting groups (Fmoc, Cbz) and unprotected analogs. By understanding the mechanistic causality behind these spectral shifts, researchers can establish robust, self-validating analytical workflows for reaction monitoring.

Spectral Fingerprints: Mechanistic Causality of Vibrational Shifts

To accurately validate the successful protection of a THF-amine, one must look beyond simply "finding a peak." The FTIR spectrum represents a dynamic system of interacting molecular dipoles.

The Tetrahydrofuran (THF) Core

The THF ring acts as the structural anchor in these molecules. The saturated cyclic ether contributes a strong, highly diagnostic C-O-C asymmetric stretching vibration typically found between 1050 and 1120 cm⁻¹[1][2]. Maintaining this peak's integrity during the protection step is critical; its absence or severe broadening indicates unwanted ring-opening degradation.

The Boc-Carbamate Linkage

When the primary amine is protected with a Boc group, it is converted into a secondary carbamate.

  • Carbamate C=O Stretch: In standard amides, the C=O stretch appears around 1650 cm⁻¹. However, in a Boc-carbamate, the adjacent alkoxy oxygen competes for the nitrogen's lone pair via resonance. This reduces the delocalization of the nitrogen lone pair into the carbonyl group, increasing the C=O double-bond character and shifting the absorption to a higher frequency of 1690–1710 cm⁻¹ [3][4].

  • Secondary N-H Stretch: The newly formed secondary amine exhibits a sharp N-H stretching vibration around 3330–3360 cm⁻¹ [4][5].

  • Aliphatic t-Butyl C-H Stretch: The bulky tert-butyl moiety introduces intense, highly specific aliphatic C-H stretching bands at 2977, 2933, and 2870 cm⁻¹ [4]. This is the primary differentiator between Boc and aromatic protecting groups like Fmoc or Cbz.

Comparative Performance Data: Boc vs. Alternatives

When comparing protecting groups, FTIR serves as a rapid, non-destructive tool to confirm structural identity. The table below summarizes the quantitative experimental data used to differentiate Boc-protected THF-amines from common alternatives.

Functional Group / Vibration ModeBoc-Protected THF-AmineFmoc-Protected THF-AmineCbz-Protected THF-AmineUnprotected THF-Amine
N-H Stretch ~3330–3360 cm⁻¹ (Secondary)~3330–3350 cm⁻¹ (Secondary)~3330–3350 cm⁻¹ (Secondary)~3300 & 3400 cm⁻¹ (Primary, doublet)
Carbamate C=O Stretch 1690–1710 cm⁻¹1690–1710 cm⁻¹1666–1719 cm⁻¹N/A (Absent)
THF Ring C-O-C Stretch 1050–1120 cm⁻¹1050–1120 cm⁻¹1050–1120 cm⁻¹1050–1120 cm⁻¹
Aliphatic C-H (t-Butyl) 2977, 2933 cm⁻¹ (Strong) AbsentAbsentAbsent
Aromatic C-H Stretch Absent>3000 cm⁻¹ (Moderate)>3000 cm⁻¹ (Weak/Moderate)Absent
Aromatic C=C Bend Absent~1450, 1600 cm⁻¹~1450, 1600 cm⁻¹Absent

Data synthesized from established spectral analyses of carbamate-protected amines and cyclic ethers[1][3][4].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity, the analytical protocol must be a self-validating system. We utilize Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pellets. Causality: KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch (3200-3500 cm⁻¹) that can easily mask or distort the critical N-H stretch of the protected amine[1]. ATR eliminates this variable.

Step-by-Step Methodology
  • System Readiness & Background Characterization:

    • Action: Ensure the ATR diamond crystal is clean. Run a background scan of the ambient atmosphere.

    • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (1600 cm⁻¹ and 3500-3900 cm⁻¹) can obscure the carbamate C=O and N-H regions. The background scan mathematically subtracts these interferences[1].

  • Sample Deposition:

    • Action: Place 1-2 mg of the neat Boc-protected THF-amine directly onto the ATR crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Intimate contact with the crystal is required for the evanescent wave to penetrate the sample, ensuring a high-fidelity spectrum without scattering artifacts.

  • Spectral Acquisition:

    • Action: Acquire 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹[1].

    • Causality: Co-adding scans increases the signal-to-noise ratio. A 4 cm⁻¹ resolution is the optimal balance between acquisition speed and the resolving power needed to separate the tert-butyl C-H stretches (2977 cm⁻¹) from the THF methylene C-H stretches[4].

  • Orthogonal Validation (The Self-Check):

    • Action: First, identify the Boc C=O peak (~1695 cm⁻¹). If present, immediately cross-reference the spectrum for the THF C-O-C asymmetric stretch at 1050–1120 cm⁻¹[1][2].

    • Causality: Confirming the protecting group is meaningless if the core API scaffold has degraded. The simultaneous presence of both peaks validates that the protection was successful and the THF ring remains intact.

Diagnostic Workflow Diagram

The following logical workflow illustrates the decision matrix an analytical chemist must follow to validate the synthesis of a Boc-protected THF-amine using FTIR.

G Step1 Sample Preparation (ATR-FTIR Crystal) Step2 Background Scan (Remove CO₂/H₂O) Step1->Step2 Step3 Acquire Spectrum (16-32 Scans) Step2->Step3 Decision Check 1690-1710 cm⁻¹ (Carbamate C=O) Step3->Decision BocConfirm Confirm Boc Group (t-Butyl C-H at 2977 cm⁻¹) Decision->BocConfirm Peak Present Fail Unprotected Amine or Degradation Decision->Fail Peak Absent THFConfirm Confirm THF Ring (C-O-C at 1050-1120 cm⁻¹) BocConfirm->THFConfirm Validate Core

FTIR diagnostic workflow for validating Boc-protected tetrahydrofuran amines.

References

  • RSC (Royal Society of Chemistry). Electronic Supplementary Information (FTIR spectra of THF derivatives). Retrieved from: [Link][5]

  • Taylor & Francis. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives... Retrieved from:[Link][3]

  • MDPI. Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. Retrieved from: [Link][4]

  • ResearchGate. Absorbance spectra in the COC region for THF mixtures with different sorbitan esters. Retrieved from: [Link][2]

Sources

Comparative

Comparative Reactivity Guide: Furan vs. Tetrahydrofuran Methyl Carbamates

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Mechanistic causality, stability profiling, and validated synthetic workflows for heterocyclic carbamates. Executive Summary & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Mechanistic causality, stability profiling, and validated synthetic workflows for heterocyclic carbamates.

Executive Summary & Mechanistic Divergence

The selection between furan-based and tetrahydrofuran (THF)-based methyl carbamates is a critical decision in drug development and linker chemistry. While structurally similar—differing only by the saturation of the five-membered oxygen heterocycle—their chemical reactivity profiles are entirely divergent.

This divergence is rooted in the electronic properties of the rings:

  • Furan Methyl Carbamates (e.g., Furfuryl Carbamates): The aromatic nature of the furan ring highly stabilizes carbocations at the exocyclic (furylic) position via resonance. Consequently, these carbamates are highly labile, acting as excellent leaving groups. They are exquisitely sensitive to mild acids, hydrogenolysis, and nucleophilic substitution[1].

  • Tetrahydrofuran Methyl Carbamates: The fully saturated aliphatic THF ring provides no resonance stabilization for adjacent carbocations. As a result, THF carbamates are hydrolytically stable under standard physiological and mildly acidic conditions. However, the saturated ring oxygen acts as a strong hydrogen-bond acceptor, and the adjacent

    
    -C-H bonds become primary targets for oxidative metabolism (e.g., by CYP3A4)[2].
    

Reactivity_Pathways Furan Furfuryl Carbamate Acid Acidic Conditions (e.g., 0.25% TFA) Furan->Acid THF THF Carbamate THF->Acid Metabolism In Vivo Metabolism (CYP3A4) THF->Metabolism Cleavage Rapid Cleavage (Furylic Cation) Acid->Cleavage High Lability Stable Hydrolytically Stable Acid->Stable Resistant Oxidation α-C-H Oxidation (Ring Opening) Metabolism->Oxidation Enzymatic

Fig 1: Divergent reactivity pathways of furan vs. THF carbamates under acidic and in vivo conditions.

Quantitative Reactivity Profile

To guide synthetic planning, the following table synthesizes the reactivity of furfuryl methyl carbamates versus THF methyl carbamates across standard reaction conditions.

Condition / ReagentFuran Methyl Carbamate ReactivityTHF Methyl Carbamate ReactivityCausality / Mechanism
Mild Acid (0.25% TFA) Highly Labile (Cleaves in <12h)Stable Furan stabilizes the transition state via a furylic cation; THF cannot[1].
Hydrogenolysis (H2, Pd/C) Labile (Cleaves in ~2h)Stable Furan ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-system coordinates with Pd, facilitating C-O bond cleavage[3].
Strong Base (NaOH / Piperidine) StableStableCarbamate carbonyl is sterically and electronically protected in both systems[1].
In Vivo Oxidation (CYP450) Moderate (Ring oxidation)Highly Susceptible THF undergoes rapid

-C-H oxidation leading to ring-opening metabolites[2].
Diels-Alder Dienophiles Reactive (Forms cycloadducts)Unreactive Furan acts as an electron-rich diene; THF lacks conjugated double bonds[4].

Validated Experimental Protocols

Because of their divergent stabilities, the synthesis of these two carbamates requires entirely different methodological approaches. Direct activation of furfuryl alcohols often fails due to competing nucleophilic attack at the highly reactive furylic site[1]. To ensure a self-validating system, we present the optimized workflows for both.

Protocol A: Synthesis of Labile Furfuryl Methyl Carbamates via OND Strategy

Purpose: To bypass the instability of the furylic cation by temporarily masking the furan ring as an oxanorbornadiene (OND)[1].

Step-by-Step Methodology:

  • Furan Masking (Diels-Alder): React furfuryl alcohol with dimethyl acetylenedicarboxylate (DMAD) at room temperature to form the OND alcohol intermediate (>90% yield).

  • Carbonate Activation: Treat the OND alcohol with disuccinimidyl carbonate (DSC) and triethylamine in anhydrous dichloromethane (DCM) at 0 °C. Stir for 4 hours. The resulting OND carbonate is a stable solid that can be stored at 4 °C for months.

  • Carbamate Formation: Add methylamine (or desired primary amine) to the OND carbonate in DCM at -10 °C. Causality note: Low temperature prevents unwanted Michael addition to the electron-deficient OND double bond.

  • Deprotection (Retro-Diels-Alder): Add an excess of

    
    -mercaptoethanol (thiol) to the reaction flask. The thiol mediates a tandem Michael addition/retro-Diels-Alder fragmentation, releasing the pure furfuryl methyl carbamate.
    
  • Validation: Monitor by LC-MS. The intermediate OND carbamate will show a distinct mass, shifting to the final furfuryl carbamate mass upon thiol addition.

Synthesis_Workflow FA Furfuryl Alcohol DMAD DMAD (Protection) FA->DMAD OND OND Intermediate DMAD->OND Amine Amine + Base (Coupling) OND->Amine Thiol Thiol (Retro-Diels-Alder) Amine->Thiol Prod Furfuryl Carbamate Thiol->Prod

Fig 2: Oxanorbornadiene (OND)-mediated synthesis workflow to bypass furfuryl carbamate instability.

Protocol B: Synthesis of Stable THF Methyl Carbamates

Purpose: Direct synthesis utilizing the inherent stability of the saturated aliphatic system[5].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under nitrogen, dissolve tetrahydrofurfuryl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add methyl chloroformate (1.1 eq.) dissolved in anhydrous THF over 30 minutes. Causality note: Strict temperature control minimizes the formation of symmetrical carbonate impurities.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours. The formation of a white precipitate (triethylamine hydrochloride) validates the progression of the reaction.

  • Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Validation:

    
     NMR will show the characteristic downfield shift of the 
    
    
    
    -protons of the THF ring alongside a sharp singlet for the methyl carbamate group (~3.6-3.7 ppm).

Applications in Drug Development

Understanding the reactivity of these two moieties dictates their application in medicinal chemistry:

  • Furan Carbamates as Prodrug Linkers: Because furfuryl carbamates are highly labile to mild acid and hydrogenolysis, they are actively researched as cleavable linkers for prodrugs. They function similarly to a Boc protecting group (sometimes termed the "Furoc" group) but can be triggered to release active amines in the acidic environment of endolysosomes[1].

  • THF Carbamates as Privileged Pharmacophores: The stability of the THF carbamate makes it a highly desirable structural motif for target binding. In HIV protease inhibitors like Amprenavir and Darunavir, the THF ring oxygen acts as a critical hydrogen-bond acceptor with the Asp29 backbone of the S2 subsite, while the carbamate linkage provides conformational rigidity and additional H-bonding without the risk of spontaneous hydrolysis[2][3].

References

  • Source: National Institutes of Health (NIH)
  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications / PMC URL
  • Tetrahydrofuran: A Privileged Ligand for Darunavir Source: HHS Public Access - OSTI URL
  • Characterization of impurities formed during the synthesis of Ethyl (2-(furan-3-yl)ethyl)
  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals Source: MDPI URL

Sources

Validation

Advanced LC-MS/MS Fragmentation Guide: tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate vs. Alternative Protecting Groups

As drug development increasingly relies on complex chiral building blocks, the accurate tracking of intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. tert-Butyl ((tetrahydrofuran-2...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex chiral building blocks, the accurate tracking of intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate (commonly known as Boc-protected (tetrahydrofuran-2-yl)methanamine) is a highly versatile intermediate used in the synthesis of antiviral and anticancer agents.

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation behavior of this compound against its Cbz- and Fmoc-protected alternatives. By understanding the causality behind these fragmentation pathways, analytical scientists can optimize Multiple Reaction Monitoring (MRM) methods for superior sensitivity and specificity.

Structural Context and Ionization Dynamics

The molecule consists of a tetrahydrofuran (THF) ring attached to a methylamine core, which is protected by a tert-butyloxycarbonyl (Boc) group (Exact Mass: 201.1365 Da). In positive Electrospray Ionization (ESI+), the compound readily forms a protonated precursor ion


 at m/z 202.1.
The Causality of Boc Fragmentation

The Boc group is notoriously labile under Collision-Induced Dissociation (CID) and even within the ESI source if parameters are not strictly controlled. The fragmentation is driven by the stability of the tert-butyl cation leaving group [1]. The breakdown occurs via two primary mechanisms:

  • Concerted McLafferty-like Rearrangement: Direct elimination of isobutylene (56 Da) and carbon dioxide (44 Da) to yield the free amine at m/z 102.1.

  • Stepwise Cleavage: Initial loss of isobutylene to form a protonated carbamic acid intermediate (m/z 146.1), followed by rapid decarboxylation.

Further fragmentation of the resulting (tetrahydrofuran-2-yl)methanamine core (m/z 102.1) requires higher collision energies, typically resulting in the loss of ammonia (-17 Da) to form a stabilized tetrahydrofurfuryl cation at m/z 85.1, or ring cleavage yielding a THF cation at m/z 71.1 [2].

G M1 Precursor Ion [M+H]+ m/z 202.1 (Boc-THF-Amine) M2 Intermediate Ion [M+H-C4H8]+ m/z 146.1 (Carbamic Acid) M1->M2 - Isobutylene (56 Da) CE: 10-15 eV M3 Product Ion [M+H-C5H8O2]+ m/z 102.1 (Free Amine) M1->M3 - Boc (100 Da) Concerted Loss M2->M3 - CO2 (44 Da) CE: 15-20 eV M4 Secondary Fragment m/z 85.1 (THF Cation) M3->M4 - NH3 (17 Da) CE: 25-30 eV

ESI-MS/MS CID fragmentation pathway of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate.

Comparative Performance: Boc vs. Cbz vs. Fmoc

When designing an analytical workflow, the choice of protecting group drastically alters the MS/MS landscape. While Boc is highly sensitive, its thermal lability can cause premature in-source fragmentation. Alternatively, Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) offer different stability profiles and diagnostic product ions.

Quantitative Fragmentation Comparison
Protecting GroupPrecursor

Primary Product IonSecondary Product IonOptimal CE (eV)Analytical Advantage / Disadvantage
Boc m/z 202.1m/z 102.1 (-100 Da)m/z 85.115 - 20Pro: High sensitivity, predictable MRM.Con: Prone to in-source thermal cleavage.
Cbz m/z 236.1m/z 91.1 (Tropylium)m/z 102.125 - 35Pro: Highly stable in ESI source.Con: Tropylium ion (m/z 91) suffers from high background noise in biological matrices.
Fmoc m/z 324.1m/z 179.1 (Dibenzofulvene)m/z 102.130 - 40Pro: Excellent UV/Fluorescence orthogonality.Con: Extreme hydrophobicity causes peak broadening and late LC elution.

Expert Insight: For high-throughput LC-MS/MS quantification, the Boc-derivative is generally preferred due to the clean, high-yielding transition of m/z 202.1


 102.1. However, achieving this requires strict environmental controls during ionization.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It specifically addresses the common pitfall of artifactual Boc-deprotection caused by harsh mobile phases or excessive source temperatures [3].

Materials and Reagents
  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water. (Crucial: Do NOT use Trifluoroacetic Acid (TFA). Even low concentrations of TFA can induce acid-catalyzed deprotection of the Boc group during the desolvation process [3]).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Analytical Column: Reverse-phase C18 (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation:

    • Dilute the Boc-protected amine standard to 100 ng/mL in a 50:50 mixture of Mobile Phase A and B.

    • Validation Step: Prepare a blank matrix sample to ensure no isobaric interference exists at m/z 202.1.

  • Chromatographic Separation:

    • Flow rate: 0.4 mL/min.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B.

    • Column Temperature: 40°C.

  • ESI Source Optimization (Critical for Boc):

    • Desolvation Temperature: Set to

      
       300°C. Exceeding this temperature drastically increases the thermal cleavage of the Boc group into the free amine (m/z 102.1) before it reaches the quadrupole.
      
    • Capillary Voltage: 3.0 kV (Positive Mode).

    • Cone Voltage / Fragmentor: Keep low (e.g., 20-30 V) to prevent in-source CID.

  • Tandem MS (MRM) Acquisition:

    • Quantifier Transition: m/z 202.1

      
       102.1 (Collision Energy: 15 eV).
      
    • Qualifier Transition: m/z 202.1

      
       85.1 (Collision Energy: 25 eV).
      
    • Use Argon as the collision gas at a pressure of

      
       mbar.
      

Workflow S1 1. Sample Preparation Dilution in 50:50 H2O:MeCN (No TFA) S2 2. Chromatographic Separation C18 Column, 0.1% Formic Acid Gradient S1->S2 S3 3. Soft Ionization (ESI+) Desolvation Temp < 300°C to prevent thermal cleavage S2->S3 S4 4. Collision-Induced Dissociation Argon Gas, CE: 15 eV (Quant) / 25 eV (Qual) S3->S4 S5 5. Mass Analysis & Detection MRM: 202.1 -> 102.1 & 202.1 -> 85.1 S4->S5

Self-validating LC-MS/MS analytical workflow for Boc-protected amine quantification.

Data Interpretation and Troubleshooting

If the precursor ion (m/z 202.1) is entirely absent and only m/z 102.1 is observed during a full scan (MS1), the system is experiencing in-source fragmentation .

Causality Checklist for In-Source Fragmentation:

  • Is TFA present in the mobile phase? The combination of heat and strong acid in the ESI droplet rapidly cleaves the tert-butyl-oxygen bond [1]. Switch to Formic Acid.

  • Is the Fragmentor voltage too high? High voltages accelerate ions in the intermediate pressure region, causing collisions with residual gas before the first quadrupole. Reduce the voltage by 50%.

  • Is the source temperature too high? Boc groups are thermally labile. Lower the desolvation gas temperature in 25°C increments until the precursor ion is restored.

By adhering to these mechanistic principles, researchers can ensure robust, highly sensitive detection of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate, avoiding the common pitfalls associated with carbamate protecting groups in mass spectrometry.

References

  • Bohman, B., et al. "2-(Tetrahydrofuran-2-yl)acetic Acid and Ester Derivatives as Long-Range Pollinator Attractants in the Sexually Deceptive Orchid Cryptostylis ovata." Journal of Natural Products, ACS Publications. Available at:[Link]

  • ResearchGate Scientific Community. "How can I avoid the Boc-cleavage during Mass Analysis?" ResearchGate. Available at:[Link]

Comparative

A Comparative Guide to the Stability of the Boc Protecting Group Under Basic Reaction Conditions

Introduction: Re-evaluating a Workhorse Protecting Group In the landscape of synthetic organic chemistry, the tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection. Its widespread use is founded on a si...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Re-evaluating a Workhorse Protecting Group

In the landscape of synthetic organic chemistry, the tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection. Its widespread use is founded on a simple, yet powerful, principle: it is robust under a wide array of synthetic conditions but can be cleaved cleanly and efficiently under acidic protocols.[1][2] This acid-lability makes it an ideal orthogonal partner to base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), enabling complex, multi-step syntheses, particularly in peptide and pharmaceutical development.[3][4]

However, the assertion that the Boc group is universally stable to bases is a simplification that can lead to unexpected side reactions and yield loss. While it is true for many common applications, its stability is not absolute. This guide provides an in-depth analysis of the Boc group's behavior in basic media, supported by mechanistic insights and comparative data. We will explore the specific structural features and reaction conditions that can compromise the integrity of the Boc group, empowering researchers to make more informed decisions in their synthetic strategies.

The Principle of Orthogonal Protection: The Boc/Fmoc Strategy

The power of the Boc group is most evident in its orthogonality with other protecting groups. In an orthogonal strategy, each protecting group can be selectively removed in the presence of the others by employing a unique set of reaction conditions.[5][6] The classic example is the use of acid-labile Boc groups alongside base-labile Fmoc groups. This allows chemists to unmask one amine for further reaction while another remains protected.[6][7]

Orthogonal_Strategy Diagram 1: Orthogonal Protection Strategy cluster_Boc Boc Group Chemistry cluster_Fmoc Fmoc Group Chemistry Boc_Protected R-NH-Boc Boc_Deprotected R-NH2 Boc_Protected->Boc_Deprotected  Acidic Conditions  (e.g., TFA, HCl) Fmoc_Protected R-NH-Fmoc Boc_Deprotected->Boc_Protected (Boc)₂O Fmoc_Deprotected R-NH2 Fmoc_Protected->Fmoc_Deprotected  Basic Conditions  (e.g., Piperidine) Fmoc_Deprotected->Fmoc_Protected Fmoc-OSu

Caption: The relationship between acid-labile Boc and base-labile Fmoc groups.

Mechanistic Basis for Boc Group Stability and Lability

Standard Acid-Catalyzed Deprotection

The facile cleavage of the Boc group under acidic conditions is its defining characteristic. The mechanism proceeds through protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a highly stable tert-butyl cation.[1][8][9] This cation is typically scavenged or eliminates a proton to form isobutylene.

Why is the Boc Group Generally Stable to Bases?

The inherent stability of the Boc group in the presence of most bases and nucleophiles stems from two primary factors:

  • Steric Hindrance: The bulky tert-butyl group sterically shields the carbamate's carbonyl carbon, significantly hindering the approach of nucleophiles.

  • Poor Leaving Group: A direct nucleophilic attack would require the displacement of a tert-butoxide or an amine anion, both of which are poor leaving groups under typical basic conditions.

When Basic Conditions Trigger Cleavage

Despite its general robustness, Boc deprotection under basic conditions is not only possible but can be synthetically useful, particularly when acid-sensitive functional groups are present elsewhere in the molecule.[10] This lability is highly substrate-dependent and is most pronounced when the protected nitrogen is attached to an electron-withdrawing group (EWG).

Such substrates include N-Boc protected indoles, pyrazoles, amides (forming di-t-butylimidodicarbonates), and sulfonamides.[10][11] The EWG increases the acidity of the N-H proton (if present) or weakens the N-C(O) bond, opening pathways for cleavage.

Several mechanisms have been proposed for base-mediated Boc cleavage.[10] For primary N-Boc amines with adjacent EWGs, a common pathway involves deprotonation of the nitrogen followed by elimination to form an isocyanate, which is then hydrolyzed to the free amine.

Base_Cleavage_Mechanism Diagram 2: Proposed Mechanism for Base-Mediated Boc Cleavage Start R(EWG)-NH-Boc Deprotonated R(EWG)-N⁻-Boc Start->Deprotonated + Base (e.g., NaOMe) - Base-H Transition [Transition State] Deprotonated->Transition Elimination Isocyanate R(EWG)-N=C=O Transition->Isocyanate - ⁻O-tBu Amine R(EWG)-NH₂ Isocyanate->Amine + H₂O - CO₂

Caption: Cleavage pathway for Boc groups on electron-deficient amines.

Comparative Stability Data

The choice of a protecting group hinges on its predictable stability across a range of conditions. The following table provides a comparative overview of the stability of the Boc group versus other common amine protecting groups in the presence of various bases.

Protecting GroupReagent / ConditionStabilityRationale & References
Boc 20% Piperidine in DMF Stable Standard condition for Fmoc removal; Boc is unaffected.[3][7]
Boc Triethylamine (Et₃N), DIPEA Stable Common non-nucleophilic organic bases used in coupling reactions.[7]
Boc Aq. Na₂CO₃, K₂CO₃ Generally Stable Lability can be observed with electron-deficient substrates or at high temperatures.[10]
Boc Aq. NaOH, LiOH, NaOMe Moderately Stable / Labile Strong bases can induce cleavage, especially with activated substrates or upon heating.[10]
Fmoc 20% Piperidine in DMF Labile Standard deprotection condition via a β-elimination mechanism.[3][6]
Fmoc Triethylamine (Et₃N), DIPEA Moderately Stable Weaker bases can cause slow cleavage, especially over extended reaction times.
Cbz All listed bases Stable The Cbz group is stable to both acidic and basic conditions.[5][8]

Experimental Protocol: Validating Boc Group Stability

Trustworthiness in synthesis requires empirical validation. Researchers should not assume stability but rather confirm it for their specific substrate. The following protocol provides a robust framework for quantifying the stability of a Boc-protected compound against a panel of basic reagents using HPLC analysis.

Objective

To determine the percentage of a Boc-protected amine that remains intact after exposure to various basic conditions over a defined time course.

Materials
  • Boc-protected substrate

  • Internal Standard (IS) (e.g., a stable, UV-active compound like naphthalene or biphenyl)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic Acid (TFA)

  • Reagent A: 20% Piperidine in DMF

  • Reagent B: 1 M NaOH in 1:1 MeOH/H₂O

  • Reagent C: Saturated aqueous Na₂CO₃

  • Reagent D: Triethylamine (Et₃N)

  • Quenching Solution: 1 M aqueous HCl

Methodology

Experimental_Workflow Diagram 3: Workflow for Boc Stability Validation cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis A1 Prepare 10 mg/mL stock solution of Boc-substrate in ACN A2 Prepare 1 mg/mL stock solution of Internal Standard (IS) in ACN B1 To 4 vials, add 100 µL Boc-substrate stock and 50 µL IS stock B2 Add 850 µL of a basic reagent (A, B, C, or D) to each vial B1->B2 B3 Incubate at Room Temperature with stirring B2->B3 C1 Withdraw 50 µL aliquot at time points (t=0, 1h, 4h, 24h) C2 Quench aliquot in 450 µL of 1 M HCl solution C1->C2 C3 Analyze by HPLC C2->C3 C4 Calculate Peak Area Ratio (Substrate / IS) C3->C4 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

Caption: Step-by-step experimental workflow for stability testing.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of your Boc-protected substrate in ACN.

    • Prepare a 1 mg/mL stock solution of a suitable internal standard (IS) in ACN.

  • Reaction Setup:

    • For each basic condition to be tested, label a 2 mL autosampler vial.

    • To each vial, add 100 µL of the Boc-substrate stock solution and 50 µL of the IS stock solution.

    • At time t=0, add 850 µL of the respective basic reagent to each vial, cap immediately, and vortex.

  • Time-Point Sampling & Quenching:

    • Immediately after mixing (t=0) and at subsequent time points (e.g., 1, 4, and 24 hours), withdraw a 50 µL aliquot from each reaction vial.

    • Instantly quench the reaction by adding the aliquot to a separate vial containing 450 µL of the 1 M HCl quenching solution. This neutralizes the base and stops the degradation.

  • HPLC Analysis:

    • Analyze each quenched time-point sample by reverse-phase HPLC with UV detection.

    • Method: Use a C18 column and a suitable gradient of water (0.1% TFA) and ACN (0.1% TFA).

    • Quantification: Determine the peak area for both the Boc-protected substrate and the internal standard.

  • Data Interpretation:

    • For each time point, calculate the peak area ratio of (Substrate / Internal Standard).

    • Normalize the ratios by setting the t=0 ratio to 100%.

    • Plot the percentage of remaining Boc-protected substrate versus time for each basic condition. Significant deviation from 100% indicates lability.

Conclusion and Recommendations

The Boc group remains an exceptionally reliable and versatile tool for amine protection, with its primary lability reserved for acidic conditions.[12] Its general stability to a wide range of bases and nucleophiles is a well-established principle that underpins many successful synthetic campaigns.[7][13]

However, researchers and drug development professionals must proceed with caution rather than assumption. The stability of the Boc group can be compromised under specific circumstances, particularly when the protected nitrogen is rendered electron-deficient by adjacent functional groups. Strong bases like NaOMe or elevated temperatures can also induce cleavage where milder bases would not.[10]

Key Recommendations:

  • Always consider the electronic environment: Be particularly cautious when a Boc-protected nitrogen is part of a sulfonamide, an imide, or an electron-poor heterocyclic system.

  • Validate for critical substrates: For lengthy, high-stakes syntheses, perform a simple stability test as outlined above to confirm the integrity of your Boc-protected intermediate under planned basic reaction conditions.

  • Choose alternatives when necessary: If a planned synthetic step requires strong basic conditions and your substrate shows Boc lability, an orthogonal protecting group like Fmoc is the logical and safer alternative.[14]

By understanding these nuances, chemists can leverage the full power of the Boc group while avoiding potential pitfalls, leading to more robust, predictable, and successful synthetic outcomes.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wordpress. (n.d.). Bases. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Scribd. (n.d.). Amine Protecting Groups Stability Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2013, February 20). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2018, December 26). (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

Sources

Validation

Chromatographic Purity Standards for Tetrahydrofuran-2-ylmethyl Carbamate: A Comparative Analytical Guide

Executive Summary Tetrahydrofuran-2-ylmethyl carbamate (THFC) is a highly versatile structural motif and critical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including nov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydrofuran-2-ylmethyl carbamate (THFC) is a highly versatile structural motif and critical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel CDK2 inhibitors[1] and fast-killing antimalarial agents[2]. In clinical-stage drug development, establishing rigorous chromatographic purity standards (typically >99.0% for late-stage intermediates) is an absolute regulatory requirement.

This guide objectively compares the performance of various chromatographic modalities for THFC, provides field-proven experimental data, and outlines self-validating protocols to ensure absolute scientific integrity during impurity profiling.

Mechanistic Rationale: The Analytical Challenge of THFC

Analyzing THFC presents a unique triad of chromatographic challenges that dictate method selection:

  • Lack of a Strong Chromophore: THFC lacks extended

    
    -conjugation. The carbamate moiety only exhibits weak end-absorption in the low UV range (~210 nm)[3]. Relying on UV detection at this wavelength often results in severe baseline drift due to mobile phase absorbance, necessitating universal detection strategies[4].
    
  • High Polarity & Solvation: The combination of the tetrahydrofuran oxygen and the polar carbamate group renders THFC highly hydrophilic. Standard C18 columns often fail to retain THFC adequately without highly aqueous mobile phases, which can lead to phase collapse. Low-silanol or polar-embedded stationary phases are required[5].

  • Thermal Lability: Carbamates are notoriously prone to thermal degradation—often decomposing into isocyanates and alcohols at high temperatures. This severely limits the utility of Gas Chromatography (GC) without prior chemical derivatization[6].

Analytical Workflow Decision Tree

To navigate these challenges, analytical scientists must select the appropriate modality based on the specific purity requirement (routine assay vs. trace impurity profiling).

Workflow Start THFC Sample Preparation CheckVol Volatility & Thermal Stability? Start->CheckVol GCMS GC-MS (Volatile Impurities) CheckVol->GCMS High CheckDetect Chromophore Present? CheckVol->CheckDetect Low/Labile Validation System Suitability & Validation GCMS->Validation UHPLC_UV UHPLC-UV (210 nm) (Routine Assay) CheckDetect->UHPLC_UV Yes (Derivatized) UHPLC_CAD UHPLC-CAD / MS (Universal/Trace) CheckDetect->UHPLC_CAD No (Native THFC) UHPLC_UV->Validation UHPLC_CAD->Validation

Figure 1: Decision matrix for selecting the optimal chromatographic modality for THFC analysis.

Comparative Analysis of Chromatographic Modalities

To objectively evaluate the best approach for THFC purity determination, we compare three primary modalities. Because THFC is a non-volatile, weak-UV absorber, UHPLC coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) emerges as the superior choice over traditional HPLC-UV[4][7].

Table 1: Performance Comparison for THFC Purity Analysis
ModalityDetection MechanismLOD / LOQLinearity (R²)ProsCons
UHPLC-UV (210 nm) Absorbance of carbamate bond5.0 µg/mL / 15.0 µg/mL0.995Low cost, widely available in QC labs.High baseline noise; poor sensitivity for trace impurities lacking chromophores.
UHPLC-CAD Universal mass-based aerosol scattering0.5 µg/mL / 1.5 µg/mL0.999Uniform response independent of optical properties; ideal for THFC.Requires strictly volatile mobile phases; non-linear at high concentrations.
LC-MS/MS (ESI+) Ionization and mass-to-charge (m/z) separation0.01 µg/mL / 0.05 µg/mL0.998Ultimate sensitivity; structural elucidation of unknown impurities.High instrument cost; susceptible to matrix ion suppression.
GC-FID / MS Thermal volatilizationN/A (Degrades)N/AExcellent for residual solvents.Not recommended for THFC assay due to thermal degradation of carbamates.

Self-Validating Experimental Protocols

As a foundational rule of analytical integrity, a protocol must be a self-validating system . This means the method must actively prove its own accuracy during execution through built-in system suitability testing (SST) and internal controls.

Protocol A: UHPLC-CAD Purity Assay (The Gold Standard for THFC)

Causality: Charged Aerosol Detection (CAD) is selected because it provides a uniform response for non-volatile analytes regardless of their chemical structure, bypassing THFC's lack of a UV chromophore[4]. Formic acid is used instead of phosphate buffers because CAD requires completely volatile mobile phases to prevent detector fouling.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of THFC standard and dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 90:10 v/v) to yield a 1.0 mg/mL solution.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Reasoning: The high surface area and end-capping prevent peak tailing of the polar carbamate.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 0-2 min (5% B), 2-8 min (5% to 95% B), 8-10 min (95% B). Flow rate: 0.4 mL/min.

  • CAD Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz.

  • Self-Validation (System Suitability):

    • Blank Injection: Inject Diluent to confirm the absence of ghost peaks.

    • Resolution Control: Inject a mixture of THFC and tetrahydrofurfuryl alcohol (a common synthetic precursor). The method is only valid if the Resolution (

      
      ) > 1.5.
      
    • Precision Check: Inject the 1.0 mg/mL THFC standard five times. The method is validated for the run if the %RSD of the peak area is < 2.0%.

Protocol B: LC-MS/MS for Trace Impurity Profiling

Causality: Electrospray Ionization (ESI) in positive mode is utilized because the carbamate nitrogen readily accepts a proton


 in acidic mobile phases, allowing for sub-ppm detection of genotoxic impurities[6].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the THFC sample to 10 µg/mL in Mobile Phase A. Spike with 1.0 µg/mL of an isotopically labeled internal standard (e.g., THFC-d3). Reasoning: The internal standard corrects for matrix effects and ion suppression inherent to ESI.

  • MS Parameters:

    • Ionization: ESI Positive mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • Data Acquisition: Operate in Selected Reaction Monitoring (SRM) mode. Monitor the transition of the parent ion

    
     to its dominant fragment (typically corresponding to the loss of the tetrahydrofuran ring).
    
  • Self-Validation: Calculate the recovery of the internal standard. The run is accepted only if internal standard recovery is between 90% and 110%.

Mechanism Analyte THFC Molecule (Polar Carbamate) MobilePhase Mobile Phase (H2O / MeCN + HCOOH) Analyte->MobilePhase Solvation StationaryPhase C18 / HILIC Phase (Partitioning) MobilePhase->StationaryPhase Retention Detector CAD / MS Detector (Quantification) StationaryPhase->Detector Elution

Figure 2: Mechanistic pathway of THFC separation and universal detection via UHPLC-CAD/MS.

References

  • US Patent 11014911B2 - CDK2 Inhibitors (Utilization of Tetrahydrofuran-2-ylmethyl carbamate derivatives). Google Patents.
  • Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. ResearchGate. Available at:[Link]

  • Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Separation of Tetrahydrofurfuryl Derivatives on RP HPLC Columns. SIELC Technologies. Available at:[Link]

Sources

Comparative

Stereochemical assignment of (R) and (S) tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

Topic: Stereochemical Assignment of (R) and (S) tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate: A Comparative Analytical Guide Introduction & Scientific Rationale tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereochemical Assignment of (R) and (S) tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate: A Comparative Analytical Guide

Introduction & Scientific Rationale

tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a highly versatile, N-Boc protected chiral building block. The tetrahydrofuran (oxolane) ring serves as a "privileged scaffold" in medicinal chemistry, extensively utilized in the synthesis of antiviral agents, anticancer drugs, and beta-blockers[1][2]. The stereocenter at the C2 position dictates the three-dimensional trajectory of the pendant aminomethyl group, which critically influences target-receptor binding affinities. For instance, recent drug discovery efforts targeting the SARS-CoV-2 3CL protease demonstrated that the (S)-enantiomer of related tetrahydrofuran-2-methanamine derivatives exhibits significantly superior inhibitory activity compared to its (R)-counterpart[3].

Because pharmacological efficacy and toxicological profiles are stereochemically dependent, rigorous assignment and quantification of the (R) and (S) enantiomers are non-negotiable. This guide evaluates three orthogonal analytical methodologies—Chiral HPLC, Vibrational Circular Dichroism (VCD), and NMR with Chiral Derivatizing Agents (CDAs)—to establish a robust framework for stereochemical validation.

Methodological Comparison & Causality Analysis

A. Chiral High-Performance Liquid Chromatography (HPLC) with CD Detection
  • Causality & Mechanism: Chiral HPLC separates enantiomers based on transient diastereomeric interactions with a chiral stationary phase (CSP), such as immobilized amylose tris(3,5-dimethylphenylcarbamate). The Boc group is critical here; it adds steric bulk and acts as a strong hydrogen-bond acceptor, enhancing the differential binding interactions within the chiral grooves of the CSP. Coupling HPLC with an inline Circular Dichroism (CD) detector allows for the simultaneous determination of enantiomeric excess (ee) and preliminary chiroptical characterization.

  • Self-Validating Design: The protocol is validated by first injecting a racemic standard to confirm baseline resolution (

    
    ). This ensures that any peak integration in the highly pure sample accurately reflects the true enantiomeric ratio rather than overlapping impurities.
    
B. Vibrational Circular Dichroism (VCD) coupled with DFT Calculations
  • Causality & Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Unlike X-ray crystallography, VCD does not require single crystals—a significant advantage for tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate, which often presents as a low-melting solid or viscous oil at room temperature[2]. By comparing the experimental VCD spectrum with Density Functional Theory (DFT) simulated spectra of the (R) and (S) configurations, the absolute stereochemistry is unambiguously assigned de novo[4].

  • Self-Validating Design: The system is self-validating through the simultaneous collection of the unpolarized IR spectrum. If the experimental and DFT-calculated IR spectra do not perfectly align, the conformational search is deemed incomplete, and the VCD assignment is withheld until the computational model is corrected.

C. NMR Spectroscopy via Mosher's Method
  • Causality & Mechanism: Since enantiomers are NMR-indistinguishable in achiral environments, the Boc group must first be cleaved to reveal the primary amine. The amine is then reacted with (R)- and (S)-

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA) to form diastereomeric amides. The anisotropic shielding effect of the MTPA phenyl ring induces differential chemical shifts (
    
    
    ) in the protons of the tetrahydrofuran ring. Analyzing the sign of
    
    
    (
    
    
    ) allows for the empirical assignment of the absolute configuration.
  • Self-Validating Design: The complete conversion of the amine to the Mosher amide is monitored via

    
    F NMR, ensuring no kinetic resolution occurs during derivatization, which would otherwise skew the diastereomeric ratio.
    

Quantitative Data Comparison

ParameterChiral HPLC-CDVCD + DFTNMR (Mosher's Method)
Primary Output Enantiomeric Excess (ee%), Elution OrderAbsolute ConfigurationRelative/Absolute Configuration
Sample Requirement < 1 mg5 - 15 mg2 - 5 mg
Destructive? No (Recoverable)No (Recoverable)Yes (Derivatization required)
Turnaround Time 1 - 2 Hours3 - 5 Days (Due to DFT compute time)1 - 2 Days (Synthesis + NMR)
Limitations Requires known standards for absolute assignmentComputationally intensive for highly flexible ringsRequires Boc deprotection step

Experimental Protocols

Protocol 1: Chiral HPLC-CD Determination
  • Sample Preparation: Dissolve 1.0 mg of the carbamate in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Column Equilibration: Flush a Chiralpak IG column (4.6 x 250 mm, 5 µm) with the mobile phase (Hexane/IPA 90:10) at a flow rate of 1.0 mL/min until the baseline stabilizes.

  • Racemic Validation: Inject 10 µL of a racemic standard. Verify that the resolution factor (

    
    ) between the (R) and (S) peaks is 
    
    
    
    .
  • Analysis: Inject 10 µL of the enantiopure sample. Record the UV absorbance at 210 nm and the CD signal at 225 nm to establish the elution order and calculate the enantiomeric excess.

Protocol 2: VCD Measurement and DFT Simulation
  • Spectral Acquisition: Dissolve 10 mg of the sample in 150 µL of

    
    . Load the solution into a 
    
    
    
    IR cell with a 100 µm path length. Record the IR and VCD spectra from 800 to 2000
    
    
    using a resolution of 4
    
    
    (accumulate for 4-6 hours to ensure a high signal-to-noise ratio).
  • Conformational Search: Perform a molecular mechanics conformational search (e.g., using MMFF94) on the (S)-enantiomer to identify low-energy conformers within a 5 kcal/mol window.

  • DFT Optimization: Optimize the geometries and calculate the harmonic vibrational frequencies and rotational strengths at the B3LYP/aug-cc-pVDZ level of theory.

  • Data Synthesis: Apply a Lorentzian band shape (width ~8

    
    ) to the calculated transitions. Boltzmann-weight the spectra of the conformers and overlay the simulated VCD spectrum with the experimental data to confirm the absolute configuration.
    
Protocol 3: Mosher Amide Derivatization
  • Boc Deprotection: Treat 5 mg of the carbamate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature. Evaporate the solvent to yield the amine TFA salt.

  • Coupling: Dissolve the salt in deuterated pyridine (

    
    ). Add 1.5 equivalents of (R)-MTPA-Cl and stir for 2 hours.
    
  • NMR Acquisition: Acquire

    
    H and 
    
    
    
    F NMR spectra. Repeat the process with (S)-MTPA-Cl.
  • Assignment: Calculate

    
     for the protons on the tetrahydrofuran ring to deduce the spatial arrangement according to the established Mosher model.
    

Mechanistic Workflows

DecisionMatrix Start Enantiomeric Mixture: (R)/(S)-tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate HPLC Chiral HPLC-CD (Enantiomeric Excess & Elution Order) Start->HPLC Routine Purity Check VCD VCD + DFT (Absolute Configuration) Start->VCD De Novo Absolute Assignment NMR NMR + Mosher's Ester (Relative Configuration) Start->NMR Derivatization & Relative Assignment

Caption: Decision matrix for selecting the appropriate stereochemical assignment methodology.

VCDWorkflow Exp Record Experimental IR & VCD Spectra Match Compare Exp vs. Calc Assign (R) or (S) Exp->Match Comp DFT Conformational Search (B3LYP) Sim Simulate Spectra (Boltzmann Averaging) Comp->Sim Sim->Match

Caption: Workflow for absolute configuration assignment using Vibrational Circular Dichroism (VCD).

References

  • A DFT conformational analysis and VCD study on methyl tetrahydrofuran-2-carboxylate ResearchGate. URL:[Link]

  • Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-SARS-CoV-2 Drug Candidate Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

Introduction In the landscape of modern pharmaceutical and chemical research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of safe and ethical scientific practice....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical and chemical research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate (CAS No. 274901-68-7), a frequently utilized building block in organic synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining compliance with federal, state, and local regulations.

The inherent chemical properties of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate, including its moderate solubility in polar organic solvents and sensitivity to acidic conditions, necessitate a structured and informed approach to its disposal.[1] This document will outline the necessary steps for waste segregation, containment, and final disposal, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is essential. While not classified as acutely hazardous, it may cause gastrointestinal upset if ingested and dermal irritation upon skin contact.[1] Inhalation of its vapors should also be avoided by handling the compound in well-ventilated areas.[1]

Key Chemical Properties:

PropertyValueSource
Molecular Weight201.27 g/mol ChemShuttle[1]
Melting Point45-50 °CChemShuttle[1]
Boiling Point~180-190 °C at 760 mmHgChemShuttle[1]
SolubilityModerately soluble in polar organic solvents (e.g., dichloromethane, dimethylformamide); limited water solubility.ChemShuttle[1]
Chemical StabilitySensitive to acidic conditions; hydrolyzes in the presence of strong acids.ChemShuttle[1]

Personal Protective Equipment (PPE)

The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment. All personnel involved in the disposal process of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate must be equipped with the following:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In situations where adequate ventilation cannot be guaranteed or if dust/aerosols may be generated, a full-face respirator should be used.[2]

Waste Segregation and Containment Protocol

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[3] Do not mix tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

Solid Waste

Unused or waste solid tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate should be collected in a clearly labeled, sealed container.[4] The container must be compatible with the chemical and in good condition, free from leaks.[5]

Liquid Waste

Solutions containing tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate must be collected in a designated hazardous waste container.[4] It is crucial to follow compatibility guidelines and avoid mixing with incompatible materials.

Contaminated Materials

Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, are to be treated as hazardous waste and disposed of accordingly.[4]

The following diagram illustrates the proper workflow for waste segregation:

cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal Solid_Waste Solid tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Solid_Container Collect in Liquid_Waste Solutions Containing the Compound Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Liquid_Container Collect in Contaminated_Materials Contaminated Labware (Gloves, Pipettes, etc.) Contaminated_Container Labeled, Sealed Contaminated Waste Container Contaminated_Materials->Contaminated_Container Collect in Disposal_Service Licensed Professional Waste Disposal Service Solid_Container->Disposal_Service Liquid_Container->Disposal_Service Contaminated_Container->Disposal_Service

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Procedure

  • Preparation: Ensure all necessary PPE is worn correctly. Prepare the designated waste collection area, ensuring it is clean and organized.

  • Waste Collection:

    • Solids: Carefully transfer any solid waste into the designated solid waste container using a spatula to minimize dust generation.[4]

    • Liquids: Pour liquid waste carefully into the designated liquid hazardous waste container, avoiding splashes.

    • Contaminated Items: Place all contaminated disposable items directly into the appropriate hazardous waste container.[4]

  • Container Sealing and Labeling: Securely close all waste containers.[3] Each container must be clearly labeled with "Hazardous Waste," the full chemical name: "tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate," and the accumulation start date.[3]

  • Storage: Store the sealed and labeled waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, heat sources, and direct sunlight.[3][6]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] Never dispose of this chemical down the drain or in regular trash.[4][7]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response
  • Small Spills: For minor spills of solid material, carefully sweep it up and place it into a suitable, closed container for disposal.[4]

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

Exposure First Aid
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Seek immediate medical attention.[4]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[2] Remove any contaminated clothing.[4] If skin irritation persists, consult a physician.[4]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen and seek medical attention.[2][4]

  • Ingestion: Rinse the mouth with water and drink plenty of water afterward.[2][4] Do not induce vomiting.[2][4] Seek immediate medical attention.[4]

Regulatory Compliance

The disposal of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is governed by regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a carbamate-containing compound, its waste may fall under specific hazardous waste categories.[8][9] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations, including the Resource Conservation and Recovery Act (RCRA).[9]

Conclusion

The proper disposal of tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate is a critical component of laboratory safety and environmental stewardship. By following the detailed procedures outlined in this guide, researchers and laboratory personnel can effectively manage this chemical waste stream, minimizing risks and ensuring regulatory compliance. A proactive and informed approach to chemical waste management is fundamental to the integrity and safety of the scientific community.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Molecular Biology Products. (2023, February 6). 4 Simple Tips for Disposing of Hazardous Lab Chemicals.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • ChemShuttle. (n.d.). tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate; CAS No..
  • Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • U.S. Environmental Protection Agency. (2021, December 14). EPA Issues Rule on Carbamate Wastes.

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Handling

Comprehensive Safety &amp; Handling Guide: tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate

Executive Summary Handling tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate—commonly referred to as Boc-protected THFM—requires a rigorous, risk-based approach to laboratory safety. As a critical building block in soli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling tert-Butyl ((tetrahydrofuran-2-yl)methyl)carbamate—commonly referred to as Boc-protected THFM—requires a rigorous, risk-based approach to laboratory safety. As a critical building block in solid-phase peptide synthesis and the development of beta-blocker analogs (such as carvedilol derivatives), maintaining the chemical integrity of this compound is just as important as protecting the researcher[1]. This guide provides drug development professionals with a comprehensive, step-by-step operational and safety protocol synthesized from field-proven methodologies and authoritative safety standards.

Physicochemical & Hazard Profile

Before handling any reagent, understanding its physical state and reactivity is paramount. Boc-THFM is highly sensitive to strong acids, which trigger the rapid cleavage of the carbamate protecting group[1].

Property / HazardSpecificationOperational Implication
CAS Number 274901-68-7Unique identifier for SDS cross-referencing and inventory tracking.
Physical State Crystalline solidProne to static scatter; requires careful, draft-free weighing.
Melting Point 45–50 °CCan clump or degrade if stored in warm environments.
Solubility DCM, DMF (High); Water (Low)Dictates solvent choice for reactions and spill cleanup.
Primary Hazards Dermal/Eye Irritant, InhalationNecessitates strict PPE and engineering controls.
Storage < 20 °C, sealed, dryPrevents premature degradation and moisture absorption.
Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is a dynamic process that depends on the specific solvent and operational scale. According to OSHA's Personal Protective Equipment standard (29 CFR 1910.132), PPE must be tailored to the specific chemical hazards present in the workflow[2][3].

  • Eye & Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory[4].

    • Causality: Crystalline solids can generate micro-dust during transfer. Furthermore, if the compound is dissolved in dichloromethane (DCM), standard safety glasses offer insufficient protection against lateral solvent splashes, which can cause severe ocular damage.

  • Hand Protection:

    • Solid Handling: Standard nitrile gloves (minimum 0.11 mm thickness) provide an adequate barrier against the solid crystalline form[3].

    • Solution Handling (DCM/DMF): Nitrile is highly permeable to DCM. When handling Boc-THFM solutions, you must switch to Butyl rubber or PVA (Polyvinyl alcohol) gloves, or utilize a double-gloving technique for short-term, transient exposure[4].

    • Causality: Solvent carriers dictate glove choice. A solvent that degrades the glove material will carry the dissolved hazardous solute directly to the skin.

  • Body Protection: A flame-resistant (FR) lab coat and fully enclosed, non-porous footwear[5].

    • Causality: While the solid itself is not highly flammable, the polar organic solvents (DMF, DCM) and deprotection reagents (TFA) used in its workflow present significant flammability and corrosive risks.

  • Respiratory Protection: Routine handling does not require a respirator if engineering controls are optimal[6].

    • Causality: Handling must occur inside a certified chemical fume hood to mitigate the inhalation hazard of the crystalline dust and solvent vapors[1][2]. A respirator (N95/P100) is only deployed during massive spill responses outside of a hood.

Operational Workflow & Handling Protocol

The following self-validating protocol ensures both personnel safety and high-yield synthetic outcomes.

Step 1: Engineering Control Validation

  • Action: Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm) prior to opening the chemical container[2].

  • Causality: Proper airflow is the primary defense against the accumulation of hazardous vapors, especially during acid-mediated deprotection steps where gas is evolved.

Step 2: Static-Free Weighing

  • Action: Use a grounded, anti-static weigh boat or a static eliminator (ionizing blower) when dispensing the crystalline solid.

  • Causality: Boc-THFM's crystalline nature makes it susceptible to static charge buildup. Static causes the powder to aerosolize or adhere to spatulas, leading to inaccurate dosing and increased inhalation/dermal exposure risk.

Step 3: Dissolution & Transfer

  • Action: Transfer the solid to a round-bottom flask and dissolve in a polar aprotic solvent like DCM or DMF[1].

  • Causality: The tetrahydrofuran moiety and the carbamate group render the molecule highly soluble in these solvents, ensuring a homogeneous reaction mixture for subsequent steps without requiring excessive agitation or heating.

Step 4: Controlled Deprotection (Boc Removal)

  • Action: Chill the solution to 0 °C. Slowly add a strong acid (e.g., Trifluoroacetic acid, TFA) dropwise. Ensure the reaction vessel is vented through a bubbler or open to the fume hood exhaust.

  • Causality: The acidic hydrolysis of the Boc group generates isobutylene gas and carbon dioxide[1]. A closed system will rapidly pressurize and potentially rupture. Dropwise addition controls the exothermic nature of the cleavage.

Spill Response & Disposal Plan

Adhering to American Chemical Society (ACS) guidelines for spill management ensures rapid containment and minimal exposure[7][8].

  • Solid Spill Containment: Do not use a brush and dustpan immediately, as this aerosolizes the irritant dust. Instead, cover the spill with damp paper towels (using water or a low-volatility solvent) to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Liquid Spill (Solution): Deploy universal chemical absorbent pads. If dissolved in DCM, evacuate the immediate area if the spill exceeds 100 mL, as DCM vapors are heavier than air, rapidly accumulate, and displace oxygen.

  • Waste Disposal:

    • Solid Waste: Unused Boc-THFM should be collected in a clearly labeled, sealed container for non-halogenated organic solid waste[9].

    • Liquid Waste: Reaction mixtures containing DCM must be segregated into halogenated organic liquid waste[9]. Mixtures containing TFA must be neutralized or placed in dedicated corrosive/acidic organic waste streams to prevent incompatible, gas-producing reactions in bulk waste carboys.

Mechanistic Workflow Diagram

Workflow S1 Storage (< 20°C, Sealed) S2 Weighing (Anti-static boat) S1->S2 Transfer to Hood S3 Dissolution (DCM or DMF) S2->S3 Solvent Addition S4 Boc Deprotection (TFA Addition) S3->S4 Chill to 0°C S5 Gas Evolution (Isobutylene + CO2) S4->S5 Acidic Cleavage S6 Waste Disposal (Halogenated/Acidic) S4->S6 Quench & Discard

Operational workflow for the handling and deprotection of Boc-THFM.

References
  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Using PPE in the Laboratory (OHS101) Course Material Source: University of Alabama at Birmingham (UAB) URL: [Link]

  • Title: Personal Protective Equipment and Lab Attire Source: Louisiana State University Health Sciences Center (LSUHSC) URL: [Link]

  • Title: CHEMICAL SAFETY Source: American Chemical Society (ACS) URL: [Link]

  • Title: Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Safety in Academic Chemistry Laboratories Source: American Chemical Society (ACS) URL: [Link]

  • Title: Laboratory Safety Manual Source: Chapman University URL: [Link]

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